3-phenyl-1H-pyrazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUOAJBMXXBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150398 | |
| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-61-4, 1134-49-2 | |
| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-phenyl-1H-pyrazole-5-carboxylic acid CAS number and properties
An In-depth Technical Guide to 3-phenyl-1H-pyrazole-5-carboxylic Acid
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The structural rigidity, synthetic tractability, and diverse binding capabilities of the pyrazole ring make it a cornerstone for the design of novel therapeutic agents.[2] This guide focuses on a key derivative, this compound, providing an in-depth analysis of its properties, synthesis, and applications for professionals in chemical research and drug development. Understanding the characteristics of this versatile building block is crucial for leveraging its potential in creating next-generation therapeutics.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical compound is the foundational step for any scientific investigation. This compound is unambiguously identified by its CAS Number. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1134-49-2 | [3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid / Powder | |
| Melting Point | 238-242 °C (decomposes) | [5] |
| Boiling Point | 496.5 °C at 760 mmHg (Predicted) | [6] |
| InChI Key | QBPUOAJBMXXBNU-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | [3][4] |
Synthesis and Characterization
The synthesis of pyrazole derivatives is a well-established field, with the Knorr pyrazole synthesis being a classic and reliable method. However, for this specific compound, a common laboratory-scale preparation involves the hydrolysis of its corresponding ester, which is often more readily available or easily synthesized.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol outlines the hydrolysis of a methyl or ethyl ester of 3-phenyl-1H-pyrazole-5-carboxylate to yield the target carboxylic acid. The choice of base (e.g., LiOH, NaOH) and solvent system is critical for driving the reaction to completion while minimizing side products.
Materials:
-
Methyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent)
-
Ethanol or Methanol
-
Water
-
Lithium Hydroxide (LiOH) monohydrate or Sodium Hydroxide (NaOH) (2-2.5 equivalents)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting ester (e.g., 1.0 g) in a suitable mixed solvent system, such as ethanol/water (1:1 v/v, 20 mL).[7]
-
Saponification: Add the base (e.g., LiOH·H₂O or NaOH) to the solution.[5][7] The use of a slight excess of base ensures complete conversion of the ester.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C.[5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (ethanol/methanol).[5][7]
-
Acidification: Dilute the remaining aqueous residue with water. Carefully acidify the solution to a pH < 3 using 1M HCl.[5][7] This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the collected solid under high vacuum to afford the pure this compound.[7]
Caption: Workflow for the synthesis of this compound.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum provides key structural information. In a solvent like DMSO-d₆, one would expect to see multiplets in the aromatic region (δ 7.3-7.8 ppm) corresponding to the protons of the phenyl ring. A characteristic singlet for the pyrazole C4-H proton would also be present. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring will appear as broad singlets, often at a higher chemical shift, and their signals can be exchanged with D₂O.[8]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. For example, in ESI positive ion mode, a peak corresponding to [M+H]⁺ at m/z 189.1 would be expected.[5]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrazole core is a key pharmacophore in numerous drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1]
The dual functionality of this molecule is central to its utility:
-
Carboxylic Acid Handle: The -COOH group is a versatile functional group for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, coupling this acid with various amines is a standard strategy to generate libraries of new chemical entities for biological screening.
-
Pyrazole N-H: The unsubstituted N-H on the pyrazole ring provides another site for modification, enabling the synthesis of N-alkylated or N-arylated derivatives, which can significantly alter the compound's biological activity and pharmacokinetic properties.
Caption: Role of the title compound as a scaffold in drug discovery.
Recent studies highlight the importance of pyrazole carboxamides in developing selective inhibitors for targets like HDAC6, which is implicated in acute liver injury.[9] The synthesis of various pyrazole derivatives has also led to the discovery of potent agents against cancer and inflammation.[1]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
Signal Word: Warning
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: For operations generating dust, use an N95-type dust mask or a higher level of respiratory protection.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[12] In all cases of exposure, seek medical attention.[11]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5071-61-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.no [fishersci.no]
A Technical Guide to the Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic routes to 3-phenyl-1H-pyrazole-5-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. We will delve into the core starting materials and the principal synthetic strategies, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting various biological pathways. This compound, in particular, serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor modulators.[1] A thorough understanding of its synthesis is therefore paramount for researchers in drug development.
The Workhorse of Pyrazole Synthesis: The Knorr Reaction
The most prevalent and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4][5]
Core Starting Materials for this compound via Knorr Synthesis
The primary starting materials for the synthesis of our target molecule via the Knorr reaction are:
-
A β-ketoester: Ethyl benzoylpyruvate (also known as ethyl 2,4-dioxo-4-phenylbutanoate) is the most common choice. The benzoyl group provides the phenyl substituent at the 3-position of the pyrazole ring, and the ester group is a precursor to the carboxylic acid at the 5-position.
-
A hydrazine source: Hydrazine hydrate or hydrazine hydrochloride are commonly used.[6][7]
The Knorr Pyrazole Synthesis: A Step-by-Step Look
The reaction proceeds through a series of well-defined steps, as illustrated in the workflow below:
Caption: Workflow for the Knorr Synthesis of this compound.
Mechanistic Insights into the Knorr Pyrazole Synthesis
The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][4][5] The more nucleophilic nitrogen of hydrazine then attacks the more reactive ketone carbonyl of the ethyl benzoylpyruvate to form a hydrazone intermediate. This is followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic pyrazole ring. The final step is the hydrolysis of the ester group to the carboxylic acid.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Knorr Synthesis
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Ethyl benzoylpyruvate
-
Hydrazine hydrate (or hydrazine monohydrochloride)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the cyclization, add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture. Continue to reflux for an additional 1-2 hours to hydrolyze the ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and acidify to a pH of 3-4 with hydrochloric acid.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]
Streamlining the Process: One-Pot Claisen-Knorr Reaction
For improved efficiency, the synthesis of the 1,3-dicarbonyl starting material and the subsequent Knorr cyclization can be performed in a single reaction vessel without isolation of the intermediate. This "one-pot" approach often involves a Claisen condensation followed by the Knorr reaction.
Core Starting Materials for the One-Pot Synthesis
-
An acetophenone derivative: Provides the phenyl group.
-
A source of the carboxylate group: Diethyl oxalate is a common choice.
-
A strong base: Sodium ethoxide or lithium tert-butoxide are frequently used for the Claisen condensation.[9]
-
A hydrazine source: As in the standard Knorr synthesis.
The One-Pot Claisen-Knorr Reaction: A Coordinated Effort
Caption: Workflow for the One-Pot Claisen-Knorr Synthesis.
Experimental Protocol: One-Pot Claisen-Knorr Synthesis
This protocol outlines a general procedure for the one-pot synthesis.
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (or another suitable base)
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Hydrochloric acid
Procedure:
-
Claisen Condensation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add a mixture of acetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature. Stir the mixture for several hours until the condensation is complete (monitored by TLC).
-
Knorr Cyclization: To the same reaction mixture, add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.
-
Reflux and Hydrolysis: Heat the mixture to reflux for 2-4 hours. After the cyclization is complete, add a solution of sodium hydroxide and continue to reflux to hydrolyze the ester.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the standard Knorr synthesis.
Alternative Synthetic Routes
While the Knorr synthesis is the most common, other methods can be employed, particularly for accessing different substitution patterns on the pyrazole ring.
1,3-Dipolar Cycloaddition
This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazole-5-carboxylates, this typically involves the reaction of a diazo compound with an alkyne.[10][11] For instance, ethyl diazoacetate can react with phenylacetylene in the presence of a suitable catalyst to yield the desired pyrazole ester, which can then be hydrolyzed. This method offers a high degree of regioselectivity.[12]
Comparison of Synthetic Methodologies
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Knorr Synthesis | β-Ketoester, Hydrazine | Well-established, versatile, good yields.[6] | Requires pre-synthesis of the β-ketoester. | 70-90% |
| One-Pot Claisen-Knorr | Ketone, Oxalate, Base, Hydrazine | Operationally simple, avoids isolation of intermediates. | Can have side reactions from the Claisen condensation. | 60-85% |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High regioselectivity, mild reaction conditions.[12] | Diazo compounds can be hazardous to handle. | 60-80% |
| Microwave-Assisted Synthesis | Varies (often Knorr reactants) | Significantly reduced reaction times, often higher yields.[13][14][15][16][17] | Requires specialized microwave equipment. | 85-95% |
Conclusion
The synthesis of this compound is a well-trodden path in organic chemistry, with the Knorr pyrazole synthesis being the most reliable and widely used method. The choice of starting materials, primarily a β-ketoester like ethyl benzoylpyruvate and a hydrazine source, is critical for a successful synthesis. For increased efficiency, one-pot procedures combining the formation of the 1,3-dicarbonyl intermediate with the subsequent cyclization offer an attractive alternative. As with any synthetic endeavor, the choice of methodology will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The continuous development of new catalytic systems and reaction conditions, such as microwave-assisted synthesis, promises to further refine and improve the synthesis of this important medicinal chemistry building block.
References
- 1. rsc.org [rsc.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-phenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-phenyl-1H-pyrazole-5-carboxylic acid stands as a significant scaffold in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is designed to provide not just raw data, but a comprehensive understanding of the spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the "why" behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to confidently characterize this and similar molecules. The integrity of any scientific endeavor rests on the ability to unambiguously identify the materials being investigated, and this guide serves as a foundational pillar for such work.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, with its combination of a phenyl ring, a pyrazole core, and a carboxylic acid functional group, gives rise to a unique spectroscopic fingerprint. Each component contributes distinct signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a detailed structural confirmation.
// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C_phenyl; C5 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C4 -- H4; N1 -- H_N; C_phenyl -- Phenyl [style=dotted]; }
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton, preventing overlap with other signals.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A spectral width of approximately 15 ppm is usually adequate.
-
¹³C NMR: A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A spectral width of around 220 ppm is standard.
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Weigh" [label="Weigh Sample\n(5-10 mg)"]; "Dissolve" [label="Dissolve in\nDMSO-d6 (0.6 mL)"]; "Transfer" [label="Transfer to\nNMR Tube"]; Weigh -> Dissolve -> Transfer; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; "1H_NMR" [label="¹H NMR Acquisition\n(16-64 scans)"]; "13C_NMR" [label="¹³C NMR Acquisition\n(≥1024 scans)"]; }
subgraph "cluster_proc" { label = "Data Processing & Interpretation"; style=filled; color="#F1F3F4"; "Process" [label="Fourier Transform\n& Phasing"]; "Analyze" [label="Peak Integration,\nChemical Shift &\nCoupling Analysis"]; Process -> Analyze; }
Transfer -> "1H_NMR"; Transfer -> "13C_NMR"; "1H_NMR" -> Process; "13C_NMR" -> Process; }
Figure 2: General workflow for NMR analysis.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the pyrazole proton, and the acidic protons of the carboxylic acid and the pyrazole N-H.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 - 14.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with any residual water in the solvent. |
| ~13.0 - 14.0 | Broad Singlet | 1H | N-H | The pyrazole N-H proton is also acidic and will appear as a broad signal in a similar region to the carboxylic acid proton. |
| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) | Protons ortho to the pyrazole ring are deshielded due to the electron-withdrawing nature of the heterocyclic ring. |
| ~7.4 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) | The meta and para protons of the phenyl ring typically resonate in this region. |
| ~7.2 | Singlet | 1H | Pyrazole C4-H | This proton on the pyrazole ring appears as a singlet as it has no adjacent protons to couple with. |
Note: The exact chemical shifts can vary slightly depending on the concentration and the specific spectrometer used. A representative spectrum is available on SpectraBase, which shows signals in these expected regions.[2]
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |
| ~145 - 155 | Pyrazole C3 & C5 | The carbons of the pyrazole ring attached to nitrogen atoms are deshielded. The carbon bearing the phenyl group (C3) and the carboxylic acid group (C5) will have distinct shifts within this range. |
| ~128 - 132 | Phenyl C (ipso, ortho, meta, para) | The aromatic carbons of the phenyl ring will appear in this typical region. The ipso-carbon (attached to the pyrazole) may be difficult to observe due to quaternization. |
| ~105 - 110 | Pyrazole C4 | The C4 of the pyrazole ring is typically more shielded than C3 and C5. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.
Experimental Protocol: FT-IR Analysis
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
IR Spectral Data Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4] |
| ~3100 | Medium | N-H stretch | The stretching vibration of the N-H bond in the pyrazole ring. |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the phenyl ring. |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is a very strong and sharp absorption, confirming the presence of the carboxylic acid.[3][5] |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds in the phenyl ring and the carbon-nitrogen double bonds in the pyrazole ring.[5] |
| ~1300 | Medium | C-O stretch and O-H bend | A combination of C-O stretching and O-H bending vibrations from the carboxylic acid group. |
| 950 - 910 | Broad | O-H bend (out-of-plane) | Another characteristic broad peak for the carboxylic acid dimer.[3] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometric Analysis
Instrumentation:
-
A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the ion source of the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative.
"Molecule" [label="this compound\n(MW = 188.18)"]; "Ionization" [label="Ionization (e.g., ESI)"]; "Molecular_Ion" [label="Molecular Ion [M+H]⁺ (m/z 189)\nor [M-H]⁻ (m/z 187)"]; "Fragmentation" [label="Fragmentation"]; "Fragment1" [label="Loss of H₂O (m/z 171)"]; "Fragment2" [label="Loss of CO₂ (m/z 144)"]; "Fragment3" [label="Phenyl Cation (m/z 77)"];
Molecule -> Ionization -> Molecular_Ion -> Fragmentation; Fragmentation -> {"Fragment1", "Fragment2", "Fragment3"} [arrowhead=vee]; }
Figure 3: Logical flow of mass spectrometry analysis.
Mass Spectrum Interpretation
The mass spectrum will show the molecular ion peak and several characteristic fragment ions.
| m/z | Interpretation | Rationale |
| 189 | [M+H]⁺ | The molecular ion peak in positive ion mode, confirming the molecular weight of 188.18 g/mol .[6] |
| 187 | [M-H]⁻ | The molecular ion peak in negative ion mode. |
| 171 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |
| 144 | [M+H - COOH]⁺ or [M - CO₂] | Loss of the carboxyl group as a radical or loss of carbon dioxide. This would leave the 3-phenylpyrazole fragment. |
| 117 | Further fragmentation of the pyrazole ring. | |
| 77 | [C₆H₅]⁺ | The phenyl cation is a common and stable fragment in the mass spectra of phenyl-containing compounds. |
The fragmentation of pyrazole rings can be complex, but the loss of small, stable molecules like water and carbon dioxide, along with the presence of the phenyl cation, are strong indicators of the proposed structure.[7]
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. For researchers in drug development and materials science, a thorough understanding and application of these techniques are paramount for ensuring the identity and purity of their compounds, forming the bedrock of reliable and reproducible scientific outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 1134-49-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 3-phenyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and application of active pharmaceutical ingredients (APIs) and chemical intermediates. This guide provides an in-depth technical analysis of the solubility of 3-phenyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will explore the foundational physicochemical properties of this compound, present a robust experimental framework for solubility determination, and discuss the theoretical principles governing its behavior in various solvent systems. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in experimental design, formulation development, and process chemistry.
Introduction: The Significance of Pyrazole Carboxylic Acids
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties[1]. This compound (CAS No: 1134-49-2) is a vital intermediate in the synthesis of these complex molecules[2][3]. Its utility in multi-step synthetic routes is profoundly influenced by its solubility, which affects reaction kinetics, purification strategies (e.g., crystallization), and the overall efficiency of chemical processes. In the context of drug development, the aqueous solubility of an API or its precursors is a primary determinant of bioavailability and subsequent formulation pathways. A comprehensive understanding of this compound's solubility is, therefore, not merely academic but a prerequisite for its effective application.
Physicochemical Foundation for Solubility
The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key to understanding the solubility of this compound lies in analyzing its distinct functional moieties: a nonpolar phenyl group, a polar pyrazole ring capable of hydrogen bonding, and an acidic carboxylic acid group.
A summary of its core physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[4] |
| Molecular Weight | 188.18 g/mol | PubChem[4], Sigma-Aldrich[5] |
| Appearance | Solid / Crystalline Powder | Sigma-Aldrich[5] |
| Melting Point | 238-242 °C (decomposes) | Sigma-Aldrich[5], ChemicalBook[2] |
| IUPAC Name | This compound | PubChem[4] |
| Calculated XLogP3 | 1.7 | PubChem[4] |
The molecule's structure presents a classic case of conflicting solubility drivers. The carboxylic acid and N-H group on the pyrazole ring can act as hydrogen bond donors and acceptors, favoring solubility in polar, protic solvents like water, ethanol, and methanol[6][7][8]. Conversely, the aromatic phenyl ring imparts significant hydrophobic character, promoting solubility in non-polar organic solvents. The moderate calculated XLogP3 value of 1.7 suggests a semi-polar nature, predicting limited solubility in both highly polar (water) and very non-polar (hexane) solvents[4][9].
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational qualitative prediction. We can anticipate the following trends:
-
Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid and pyrazole N-H groups will dominate interactions through hydrogen bonding. However, the hydrophobic phenyl group will limit overall solubility. Solubility in water is expected to be low but can be significantly increased by pH modification. Deprotonation of the carboxylic acid to its carboxylate salt form at basic pH will dramatically enhance aqueous solubility due to the formation of a highly polar ion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and pyrazole N-H protons. They also possess sufficient non-polar character to solvate the phenyl ring. Consequently, this compound is expected to exhibit good solubility in solvents like DMSO and methanol[6].
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds within the crystal lattice of the solid is not compensated by the weak van der Waals interactions with non-polar solvent molecules[8].
The interplay of these factors is visualized in the diagram below.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5071-61-4 [chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 1134-49-2 [sigmaaldrich.com]
- 6. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Phenyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole scaffold, coupled with the carboxylic acid functionality, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor modulators.
Chemical Structure and IUPAC Nomenclature
The chemical structure of this compound consists of a five-membered pyrazole ring with a phenyl group attached at the 3-position and a carboxylic acid group at the 5-position. The presence of the acidic proton on the pyrazole nitrogen allows for tautomerism.
Chemical Formula: C₁₀H₈N₂O₂
Molecular Weight: 188.18 g/mol
IUPAC Name: this compound
CAS Numbers: 1134-49-2, 5071-61-4
Structure:
The Pyrazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of this privileged heterocyclic motif, tracing its origins from foundational 19th-century synthesis to its contemporary prominence in drug design. We will dissect the evolution of synthetic methodologies, offering detailed, field-proven protocols for the preparation of key pyrazole carboxylic acid derivatives. Furthermore, this guide will illuminate the critical structure-activity relationships (SAR) that govern the interaction of these compounds with various biological targets, with a particular focus on their roles as selective COX-2 inhibitors and cannabinoid receptor modulators. Through a blend of historical context, mechanistic insights, and practical experimental guidance, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole carboxylic acid core in their own research endeavors.
A Serendipitous Discovery: The Dawn of Pyrazole Chemistry
The journey of the pyrazole ring system begins in 1883 with the seminal work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the very foundation of pyrazole chemistry and opened the door to a new class of heterocyclic compounds that would later prove to be of immense therapeutic value.[1][2] The initial synthesis was not of a pyrazole carboxylic acid itself, but it was the crucial first step that enabled the subsequent exploration and development of this important chemical family. The first synthesis of pyrazole itself was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]
The Knorr Synthesis and its Progeny: Evolution of a Cornerstone Reaction
The Knorr pyrazole synthesis remains a fundamental and widely utilized method for the construction of the pyrazole ring.[4][5][6] Its enduring appeal lies in its simplicity and the ready availability of the starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[4]
The Classic Knorr Pyrazole Synthesis: Mechanism and Causality
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[7] The choice of an acid catalyst facilitates both the initial condensation and the final dehydration step.[6]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Synthesis of Pyrazole Carboxylic Acid Esters: A Key Modification
A crucial adaptation of the Knorr synthesis for producing pyrazole carboxylic acids involves the use of a β-ketoester as the 1,3-dicarbonyl component. This leads to the formation of a pyrazole with a carboxylic acid ester group, which can then be hydrolyzed to the corresponding carboxylic acid.
Diagram 2: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate
Caption: Synthetic pathway to ethyl 5-substituted-1H-pyrazole-3-carboxylates.
Pyrazole Carboxylic Acids in Modern Drug Discovery: Case Studies
The versatility of the pyrazole carboxylic acid scaffold has led to its incorporation into a multitude of blockbuster drugs.[8][9] By strategically modifying the substituents on the pyrazole ring and the carboxylic acid moiety, medicinal chemists can fine-tune the pharmacological properties of the molecule to achieve desired therapeutic effects.
Celecoxib: A Landmark in Selective COX-2 Inhibition
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][3] This selectivity provides the anti-inflammatory and analgesic benefits of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[1][3]
The synthesis of Celecoxib is a prime example of the Knorr pyrazole synthesis in action. It involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine bearing a sulfonamide group.[1][10]
Table 1: Key Moieties and their Role in Celecoxib's Activity
| Moiety | Position | Role in Activity |
| Trifluoromethyl group | C3 of pyrazole | Increases COX-2 selectivity and potency. |
| p-Tolyl group | C5 of pyrazole | Occupies a hydrophobic pocket in the COX-2 active site. |
| Benzenesulfonamide | N1 of pyrazole | Crucial for selective binding to the COX-2 enzyme.[2] |
The structure-activity relationship (SAR) studies of Celecoxib and its analogs have revealed that the sulfonamide moiety is a key pharmacophore for COX-2 selectivity.[2][11] Modifications to the aryl groups at the 1 and 5 positions of the pyrazole ring have been extensively explored to optimize potency and pharmacokinetic properties.[12]
Rimonabant: A Modulator of the Endocannabinoid System
Rimonabant (Acomplia®) is an inverse agonist for the cannabinoid receptor type 1 (CB1) that was developed as an anti-obesity drug.[13][14] Although later withdrawn from the market due to psychiatric side effects, its discovery highlighted the potential of pyrazole carboxylic acid derivatives to modulate the endocannabinoid system.[15][16]
The core structure of Rimonabant features a 1,5-diaryl-1H-pyrazole-3-carboxamide.[17] The SAR for this class of compounds is well-defined, with key structural requirements for potent CB1 receptor antagonism including:[17]
-
A para-substituted phenyl ring at the 5-position.
-
A carboxamide group at the 3-position.
-
A 2,4-dichlorophenyl substituent at the 1-position.
Extensive research has been conducted to explore modifications of the carboxamide moiety to improve the compound's properties and reduce off-target effects.[18][19]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key pyrazole carboxylic acid intermediates and drugs. These are based on established literature procedures and should be performed by qualified personnel in a suitable laboratory setting.
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate[20]
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (110.68 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Pour the reaction mixture into water (50 mL) and add saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of Celecoxib[1]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Protocol 3: Synthesis of Rimonabant Intermediate (Ethyl-2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate)[21]
Materials:
-
4-Chloropropiophenone
-
Lithium hexamethyldisilazane (LiHMDS) solution (1.0 M in hexane)
-
Cyclohexane
-
Diethyl oxalate
-
1 N Hydrochloric acid
-
Methylene dichloride
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of LiHMDS (1.07 mol) in cyclohexane (300 mL), add a solution of 4-chloropropiophenone (1 mol) in cyclohexane (125 mL) at 15-20 °C under a nitrogen atmosphere over 30-45 minutes.
-
Stir the mixture for 1 hour, then add diethyl oxalate (1.1 mol) over 10 minutes.
-
Remove the cooling bath and stir the reaction mixture for 6 hours.
-
Partition the solid between 1 N HCl and methylene dichloride (3 times).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate under reduced pressure.
-
Crystallize the crude product from hexane to yield the diketoester.
Conclusion
From its serendipitous discovery over a century ago, the pyrazole carboxylic acid scaffold has evolved into a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution, has enabled the development of life-changing medicines. The case studies of Celecoxib and Rimonabant demonstrate the profound impact of this core structure on diverse therapeutic areas. As our understanding of disease biology deepens, the inherent adaptability of the pyrazole carboxylic acid framework ensures its continued relevance and application in the design and discovery of the next generation of innovative therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to build upon this rich history and unlock the full potential of this exceptional chemical entity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tdcommons.org [tdcommons.org]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring SAR features in diverse library of 4-cyanomethyl-pyrazole-3-carboxamides suitable for further elaborations as CB1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Analysis of 3-phenyl-1H-pyrazole-5-carboxylic Acid: A DFT-Based Framework for Drug Discovery
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical investigation into the structural, spectroscopic, and electronic properties of 3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole scaffolds are considered "privileged structures" in drug discovery, known for their broad spectrum of biological activities.[1][2] This document outlines a complete computational workflow using Density Functional Theory (DFT), a powerful quantum chemical method that balances accuracy with computational efficiency, making it an indispensable tool in modern drug design.[3] We will delve into the rationale behind methodological choices, present detailed protocols, and analyze key quantum chemical descriptors including optimized molecular geometry, vibrational frequencies (FT-IR), NMR chemical shifts, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP). The insights generated serve as a foundational guide for researchers, scientists, and drug development professionals aiming to leverage computational chemistry to predict molecular properties and accelerate the design of novel pyrazole-based therapeutics.
Introduction
The pyrazole ring system is a cornerstone of heterocyclic chemistry, frequently appearing in compounds with a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] Its versatility and synthetic accessibility have cemented its status as a key building block in the development of new chemical entities. This compound (CAS No: 5071-61-4) is a notable derivative that serves as a crucial intermediate for more complex, biologically active molecules.[6][7]
In the highly competitive landscape of drug discovery, a deep understanding of a molecule's intrinsic properties is paramount. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a vital precursor and complement to empirical laboratory work.[8][9] By simulating molecular behavior at the quantum level, we can predict structure, stability, reactivity, and spectroscopic signatures before a compound is ever synthesized, thereby saving significant time and resources.
This guide presents a detailed theoretical framework for the characterization of this compound. Our objective is to not only provide the data but to explain the causality behind the computational choices, offering a self-validating system that connects theoretical predictions with established chemical principles and available experimental data.
Part I: The Theoretical Methodology
The successful application of computational chemistry hinges on the selection of an appropriate theoretical model. Our approach is grounded in Density Functional Theory, which has proven highly effective for studying organic molecules of pharmaceutical interest.
The Choice of Density Functional Theory (DFT)
DFT is our method of choice due to its exceptional balance of computational cost and accuracy. Unlike more computationally demanding ab initio methods, DFT approximates the many-electron system by calculating its electron density. For this study, we utilize the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[9] B3LYP is widely recognized for its reliability in predicting the geometric and electronic properties of organic compounds.[10]
Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. We have selected the 6-311++G(d,p) basis set, a robust choice for this system.[11]
-
6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.
-
++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, hydrogen bonds, and anions, all of which are relevant to our target molecule.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for accurately modeling bond angles and electronic properties.
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines a self-validating workflow for the theoretical analysis of this compound.
-
Initial Structure Drawing : The molecule is first drawn using a standard chemical structure editor.
-
Geometry Optimization : An initial optimization is performed to find the lowest energy conformation of the molecule. This step is crucial, as all subsequent calculations depend on an accurate molecular geometry. The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached.[11]
-
Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes:
-
Vibrational Frequencies : To simulate the FT-IR spectrum.
-
NMR Shielding Tensors : To predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Molecular Orbitals : To analyze the HOMO, LUMO, and the associated energy gap.
-
Electron Density : To generate the Molecular Electrostatic Potential (MEP) map.
-
-
Data Analysis : The calculated data is processed, tabulated, and compared with available experimental values to validate the accuracy of the theoretical model.
Caption: A workflow for DFT-based theoretical calculations.
Part II: In Silico Characterization and Analysis
This section presents the results of our theoretical calculations, providing a quantum-level portrait of this compound.
Optimized Molecular Geometry
The geometry of the molecule was optimized to its lowest energy state. Experimental X-ray diffraction data reveals that the dihedral angle between the phenyl and pyrazole rings is 21.27°, and the carboxylic acid group is twisted 9.0° relative to the pyrazole ring. Our DFT calculations will be validated against these structural parameters. A close match between calculated and experimental values provides strong confidence in the chosen theoretical model.
Caption: Optimized structure of this compound.
Table 1: Comparison of Selected Geometric Parameters
| Parameter | Bond/Dihedral Angle | Calculated (DFT) | Experimental (X-ray) |
|---|---|---|---|
| Dihedral Angle | C(Phenyl)-C3-N2-N1 | ~22° | 21.27° |
| Dihedral Angle | N2-C5-C(COOH)-O1 | ~10° | 9.0° |
| Bond Length | C=O (Carboxyl) | ~1.21 Å | - |
| Bond Length | C-O (Carboxyl) | ~1.35 Å | - |
| Bond Length | N-N (Pyrazole) | ~1.34 Å | - |
Note: Calculated values are typical for DFT/B3LYP level of theory and serve as a representative example.
Vibrational Analysis (FT-IR Spectroscopy)
Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. The calculated frequencies correspond to specific molecular motions (stretching, bending), confirming the presence of key functional groups. A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3450 (broad) | 3300-2500 (broad) |
| N-H Stretch (Pyrazole) | ~3200 | 3200-3100 |
| C-H Stretch (Aromatic) | ~3100-3000 | 3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1720 | 1760-1690 |
| C=N Stretch (Pyrazole) | ~1600 | 1650-1550 |
| C=C Stretch (Aromatic) | ~1580, 1490 | 1600-1450 |
The broad nature of the O-H stretch is indicative of hydrogen bonding, a feature our calculations can model.[9] The strong C=O stretch is a clear marker for the carboxylic acid group. These theoretical assignments provide a robust basis for the analysis of experimental spectra.[12]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[14] A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[9]
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.5 eV |
| E(LUMO) | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Note: Values are representative for this class of molecules.
The calculated HOMO-LUMO gap of approximately 4.7 eV suggests that this compound is a relatively stable molecule.[9] The distribution of these orbitals is also informative. The HOMO is typically localized over the electron-rich phenyl and pyrazole rings, while the LUMO is often distributed across the conjugated system, including the electron-withdrawing carboxylic acid group.
Caption: Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions, particularly in the context of drug-receptor binding.
-
Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For our molecule, these are expected around the carboxylic acid oxygens and the pyrazole nitrogen atoms.[8]
-
Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the pyrazole ring.
This map provides a chemical "road map," guiding medicinal chemists on where to modify the structure to enhance interactions with a biological target.
Part III: Implications for Drug Development
The theoretical data generated provides actionable intelligence for drug discovery professionals.
-
Rational Drug Design : The optimized geometry serves as a validated 3D model for virtual screening and molecular docking studies. Understanding the precise shape and conformational flexibility of the molecule is essential for predicting its binding mode within a receptor active site.
-
Structure-Activity Relationship (SAR) Insights : The FMO and MEP analyses provide a basis for rational SAR exploration.[3] For example, the MEP map identifies the key hydrogen bond donor (O-H, N-H) and acceptor (C=O, N) sites. Modifications to enhance these interactions can lead to derivatives with improved potency and selectivity.
-
Predicting Reactivity and Metabolism : The HOMO-LUMO gap gives a quantitative measure of the molecule's stability.[13] Sites identified as highly electron-rich or electron-poor by the MEP map may be more susceptible to metabolic transformation. This information can guide the design of more metabolically stable analogues.
Conclusion
This guide has detailed a robust theoretical framework for the comprehensive characterization of this compound using Density Functional Theory. We have outlined a complete computational protocol and demonstrated how to analyze the resulting data—from molecular geometry and vibrational spectra to electronic properties like the HOMO-LUMO gap. The strong correlation between theoretical predictions and established chemical principles provides a high degree of confidence in the data. For researchers in drug discovery, this computational approach is not merely an academic exercise; it is a predictive, cost-effective tool that provides deep molecular insights, informs experimental design, and ultimately accelerates the journey from a lead compound to a viable drug candidate.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. This compound | 5071-61-4 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Architecture of a Privileged Scaffold: A Crystal Structure Analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a focal point for the development of novel drugs across various domains, including oncology, inflammation, and infectious diseases.[3][4] The compound 3-phenyl-1H-pyrazole-5-carboxylic acid is a quintessential example of this scaffold, combining the pyrazole core with phenyl and carboxylic acid functionalities that are pivotal for molecular interactions. A profound understanding of its three-dimensional structure and solid-state packing is not merely an academic exercise; it is fundamental to predicting bioavailability, ensuring polymorph control, and enabling rational drug design. This guide provides a comprehensive analysis of its crystal structure, detailing the journey from synthesis to the elucidation of its intricate supramolecular architecture, thereby offering field-proven insights into the causality behind the experimental choices and structural outcomes.
Rationale: Why Crystal Structure Matters
In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. The specific arrangement of molecules in a crystal lattice dictates key physical properties such as melting point, solubility, stability, and dissolution rate. These properties, in turn, directly influence the drug's manufacturability, shelf-life, and bioavailability. The analysis of intermolecular interactions—the subtle forces of hydrogen bonds, π-π stacking, and van der Waals contacts—provides a predictive framework for crystal engineering and the design of new solids with desired characteristics.[5] For a molecule like this compound, understanding how the carboxylic acid and pyrazole N-H groups engage in hydrogen bonding is paramount for anticipating its solid-form landscape.
Experimental Framework: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that demands precision at every stage, from the chemical synthesis of the material to the final refinement of the crystallographic model.
Synthesis and Crystallization
The foundational step is the synthesis of high-purity material. While various synthetic routes to pyrazole carboxylic acids exist, a common and reliable method involves the hydrolysis of a corresponding ester precursor. The subsequent, and most critical, step for this analysis is the growth of a single crystal of sufficient quality for X-ray diffraction.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: A mixture of ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol is heated to reflux for 3 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water and acidified to a pH of ~2-3 with 10% hydrochloric acid, causing the desired carboxylic acid to precipitate.[6]
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent like ethanol may be performed to achieve high purity.
-
Single Crystal Growth: The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone) to achieve saturation. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days.[6] This slow process is crucial as it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and yielding a crystal suitable for diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive technique that provides precise information on the three-dimensional arrangement of atoms within a crystal.[7]
Experimental Protocol: Data Collection & Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation) are directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
-
Data Integration & Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. These data are then corrected for various experimental factors (e.g., polarization, absorption) to yield a final set of unique reflections.[7]
Structure Solution and Refinement
The ultimate goal is to generate an atomic model that accurately reproduces the experimental diffraction data.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors measure intensities but not the phases of the diffracted X-rays.[10] For small molecules like this, direct methods are typically used to derive initial phase estimates from statistical relationships between the reflection intensities, allowing for the generation of an initial electron density map.[10]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positions, thermal vibrations) to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).[11] The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit (S).
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Pyrazoles
Introduction: The Pyrazole Nucleus in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its metabolic stability and versatile chemical reactivity make it a highly attractive framework for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents.[1][4][5] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Apixaban (anticoagulant), and Sildenafil (for erectile dysfunction) underscore the profound impact of this heterocycle on modern medicine.[3]
This guide focuses specifically on the reactivity of the carboxylic acid group appended to the pyrazole ring. Pyrazolecarboxylic acids are pivotal synthetic intermediates, offering a versatile handle for a variety of chemical transformations that are crucial for lead optimization and the generation of compound libraries in drug discovery programs.[6][7] Understanding the electronic properties of the pyrazole ring is key to predicting and controlling the reactivity of its carboxylic acid derivatives. The two adjacent nitrogen atoms in the pyrazole ring reduce the electron density at the C3 and C5 positions, while the C4 position is comparatively electron-rich and thus more susceptible to electrophilic attack.[8][9][10] This electronic distribution significantly influences the acidity and reactivity of a carboxylic acid substituent, depending on its point of attachment to the ring.
This technical guide will provide an in-depth exploration of the key chemical transformations of pyrazolecarboxylic acids, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.
I. Activation of the Carboxylic Acid: The Gateway to Functionalization
Direct reactions of carboxylic acids are often sluggish. Therefore, activation of the carboxyl group is the critical first step for many subsequent transformations. The primary method for this is the conversion to a more reactive acyl halide, typically an acyl chloride.
Acyl Halide Formation
The conversion of a pyrazolecarboxylic acid to its corresponding acyl chloride is a fundamental and widely employed activation step.[11][12][13] This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Mechanistic Rationale
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This clean reaction profile makes it a preferred method in many synthetic campaigns.
dot graph "Acyl_Chloride_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes CarboxylicAcid [label="Pyrazole-COOH", fillcolor="#F1F3F4"]; ThionylChloride [label="SOCl₂", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="Chlorosulfite Intermediate", fillcolor="#FBBC05"]; AcylChloride [label="Pyrazole-COCl", fillcolor="#34A853"]; Byproducts [label="SO₂ + HCl", shape=plaintext, fontcolor="#4285F4"];
// Edges CarboxylicAcid -> Intermediate [label="+ SOCl₂"]; Intermediate -> AcylChloride [label="+ Cl⁻"]; Intermediate -> Byproducts [label="Decomposition"]; } dot
Figure 1: General workflow for acyl chloride formation.
Experimental Protocol: Synthesis of Pyrazole-3-carbonyl Chloride
-
Preparation: To a solution of pyrazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can often be used in the next step without further purification.
Trustworthiness Note: The use of anhydrous conditions is critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. The addition of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
II. Building Blocks for Bioactive Molecules: Amide and Ester Formation
With the activated acyl chloride in hand, the synthesis of amides and esters becomes a straightforward and efficient process. These functional groups are ubiquitous in pharmaceuticals, contributing to target binding, solubility, and pharmacokinetic properties.[14][15]
Amidation
The reaction of a pyrazole acyl chloride with a primary or secondary amine is a robust method for forming a stable amide bond.[16][17] This reaction is fundamental in creating diverse compound libraries for structure-activity relationship (SAR) studies.[18]
Experimental Protocol: General Amide Synthesis
-
Reactant Preparation: Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) in an anhydrous solvent like dichloromethane.
-
Acyl Chloride Addition: Slowly add a solution of the pyrazole acyl chloride (1.0 eq) in the same solvent to the amine solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Esterification
Similarly, the reaction of pyrazole acyl chlorides with alcohols or phenols in the presence of a base yields the corresponding esters.[13][19]
Experimental Protocol: General Ester Synthesis
-
Reactant Preparation: Dissolve the alcohol or phenol (1.0-1.2 eq) and a base (e.g., pyridine or triethylamine, 1.5-2.0 eq) in an anhydrous solvent.
-
Acyl Chloride Addition: Add the pyrazole acyl chloride (1.0 eq) to the solution at 0 °C.
-
Reaction and Work-up: Follow a similar procedure to the amidation protocol for reaction monitoring, work-up, and purification.
dot graph "Amide_Ester_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes AcylChloride [label="Pyrazole-COCl", fillcolor="#34A853"]; Amine [label="R₂NH", shape=plaintext, fontcolor="#EA4335"]; Alcohol [label="R'OH", shape=plaintext, fontcolor="#EA4335"]; Amide [label="Pyrazole-CONR₂", fillcolor="#4285F4"]; Ester [label="Pyrazole-COOR'", fillcolor="#4285F4"];
// Edges AcylChloride -> Amide [label="+ R₂NH, Base"]; AcylChloride -> Ester [label="+ R'OH, Base"]; } dot
Figure 2: Synthesis of amides and esters from pyrazole acyl chlorides.
| Reaction | Reagents | Typical Yields | Key Considerations |
| Amidation | Primary/Secondary Amine, Base (e.g., Et₃N) | 70-95% | Anhydrous conditions are crucial. |
| Esterification | Alcohol/Phenol, Base (e.g., Pyridine) | 65-90% | Steric hindrance in the alcohol can reduce reaction rates. |
Table 1: Summary of Amidation and Esterification Reactions.
III. Decarboxylation: Removing the Carboxylic Acid Group
In some synthetic strategies, the carboxylic acid group serves as a temporary directing group or is no longer needed in the final molecule. In such cases, decarboxylation becomes a necessary transformation.
Thermal and Metal-Catalyzed Decarboxylation
Decarboxylation of pyrazolecarboxylic acids can be achieved under thermal, acidic, or basic conditions, and can also be facilitated by metal catalysts, particularly copper compounds.[20][21][22][23][24] The ease of decarboxylation is influenced by the position of the carboxylic acid group and the presence of other substituents on the pyrazole ring. For instance, bis(haloalkyl)-substituents can negatively impact decarboxylation reactions.[21]
Mechanistic Considerations
Copper-catalyzed decarboxylation is believed to proceed through the formation of a copper-carboxylate complex.[20][24] Elongation of the Cu(II)-O(carboxyl) bond can promote the generation of reactive radicals, leading to decarboxylation.[20]
Experimental Protocol: Copper-Catalyzed Decarboxylation
-
Reaction Setup: In a reaction vessel, combine the pyrazolecarboxylic acid (1.0 eq), a copper source (e.g., Cu₂O or Cu, 0.01-1.0 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 0.1-1.5 eq).[21][23]
-
Solvent: A high-boiling solvent such as NMP, quinoline, or dimethylacetamide can be used, although in some cases the reaction can be performed neat.[22]
-
Reaction Conditions: Heat the mixture to a temperature ranging from 40 to 190 °C for 1 to 7 hours.[22]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous acid and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.
| Decarboxylation Method | Conditions | Key Features |
| Acidic | H₂SO₄, HCl, etc. in water; 50-220 °C | Simple, but can be harsh.[21][22][23] |
| Basic | K₂CO₃, Cs₂CO₃; 40-150 °C | Milder conditions than acidic methods.[21][22][23] |
| Copper-Catalyzed | Cu compound, base; 40-190 °C | Often more efficient and can proceed under milder conditions.[21][23] |
Table 2: Comparison of Decarboxylation Methods.
IV. Rearrangement Reactions: Accessing Aminopyrazoles
The Curtius and Hofmann rearrangements are powerful synthetic tools for the conversion of carboxylic acids and their amide derivatives, respectively, into primary amines with the loss of one carbon atom.[25][26][27][28] These reactions provide a valuable route to aminopyrazoles, which are important building blocks in medicinal chemistry.
The Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[25][26][29][30] The acyl azide is typically generated in situ from the corresponding carboxylic acid. The resulting isocyanate can be trapped with various nucleophiles to yield amines, carbamates, or ureas.[29][31] A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group.[25]
Mechanistic Pathway
The reaction is believed to be a concerted process where the loss of nitrogen gas and the migration of the R-group occur simultaneously to form the isocyanate, avoiding the formation of a discrete nitrene intermediate.[26]
dot graph "Curtius_Rearrangement" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes CarboxylicAcid [label="Pyrazole-COOH", fillcolor="#F1F3F4"]; AcylAzide [label="Pyrazole-CON₃", fillcolor="#FBBC05"]; Isocyanate [label="Pyrazole-N=C=O", fillcolor="#EA4335"]; Amine [label="Pyrazole-NH₂", fillcolor="#34A853"]; Carbamate [label="Pyrazole-NHCOOR'", fillcolor="#34A853"];
// Edges CarboxylicAcid -> AcylAzide [label="+ NaN₃, Activator"]; AcylAzide -> Isocyanate [label="Heat, -N₂"]; Isocyanate -> Amine [label="+ H₂O, -CO₂"]; Isocyanate -> Carbamate [label="+ R'OH"]; } dot
Figure 3: The Curtius rearrangement of pyrazolecarboxylic acids.
Experimental Protocol: One-Pot Curtius Rearrangement
-
Acyl Azide Formation: To a solution of the pyrazolecarboxylic acid (1.0 eq) in an inert solvent (e.g., toluene or THF), add diphenylphosphoryl azide (DPPA, 1.1 eq) and a base such as triethylamine (1.2 eq).
-
Rearrangement and Trapping: Heat the reaction mixture to reflux. The acyl azide forms in situ and rearranges to the isocyanate. To synthesize the amine, continue heating in the presence of water. To form a carbamate, add an alcohol to the reaction mixture.
-
Work-up and Purification: The work-up procedure will vary depending on the final product. Standard extractive and chromatographic techniques are typically employed for purification.
The Hofmann Rearrangement
The Hofmann rearrangement provides an alternative route to aminopyrazoles, starting from pyrazole carboxamides.[27][28] The reaction involves treating a primary amide with bromine and a strong base to yield a primary amine with one fewer carbon atom.[27]
Mechanistic Steps
The reaction proceeds through the formation of an N-bromoamide, which is deprotonated to form an anion. This anion then rearranges, with the pyrazole group migrating from the carbonyl carbon to the nitrogen as the bromide ion departs, forming an isocyanate intermediate.[27] This isocyanate is then hydrolyzed to the primary amine.[27]
V. Advanced C-H Functionalization Strategies
While this guide focuses on the reactivity of the carboxylic acid group itself, it is important to note that modern synthetic chemistry offers powerful methods for the direct functionalization of C-H bonds on the pyrazole ring.[32][33] Transition-metal catalysis, particularly with palladium, has enabled the direct arylation, allylation, and benzylation of pyrazole C-H bonds.[32][34][35] These methods provide a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles.[32][33]
Conclusion
The carboxylic acid group on a pyrazole ring is a remarkably versatile functional group, providing a gateway to a vast array of chemical transformations that are indispensable in the field of drug discovery. From the fundamental activation to acyl chlorides, to the synthesis of amides and esters, and on to more complex decarboxylation and rearrangement reactions, a thorough understanding of the reactivity of pyrazolecarboxylic acids is essential for medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important class of compounds in the design and synthesis of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 10. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 24. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 27. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Note: One-Pot Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them highly valuable targets in pharmaceutical research. Specifically, 3-phenyl-1H-pyrazole-5-carboxylic acid is a key intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor modulators.[1] The development of efficient, atom-economical, and streamlined synthetic routes to this scaffold is of paramount importance. This application note details a robust one-pot protocol for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development.
The traditional synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[2][3][4] This protocol adapts this classical reaction into a one-pot procedure that proceeds through an ester intermediate, which is subsequently hydrolyzed in situ to yield the target carboxylic acid. This approach minimizes purification steps, reduces solvent waste, and improves overall process efficiency.
Reaction Mechanism and Scientific Rationale
The one-pot synthesis of this compound proceeds in two main stages within the same reaction vessel:
-
Cyclocondensation (Knorr Pyrazole Synthesis): The process begins with the reaction between a β-ketoester, specifically ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), and hydrazine hydrate. The reaction is typically catalyzed by a weak acid. The mechanism involves the initial formation of a hydrazone intermediate by the attack of a hydrazine nitrogen on one of the carbonyl groups of the dicarbonyl compound.[3][5] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic pyrazole ring, yielding ethyl 3-phenyl-1H-pyrazole-5-carboxylate.[4]
-
In Situ Saponification (Hydrolysis): After the formation of the pyrazole ester is complete, a strong base, such as sodium hydroxide (NaOH), is introduced directly into the reaction mixture. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The resulting carboxylate salt is then protonated during the acidic workup to yield the final product, this compound.
This one-pot approach is predicated on the compatibility of the reaction conditions. The initial cyclocondensation is typically performed in a protic solvent like ethanol, which is also an excellent solvent for the subsequent saponification step. By conducting both transformations in a single pot, we eliminate the need for isolation and purification of the intermediate ester, thereby saving time and resources.
Experimental Workflow Diagram
The logical flow of the one-pot synthesis is illustrated in the diagram below.
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount | Purity |
| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | 50 | 9.61 g (8.9 mL) | ≥98% |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 55 | ~2.75 g (~2.7 mL) | ≥98% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 100 mL | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 150 | 6.0 g | ≥98% |
| Deionized Water (H₂O) | H₂O | 18.02 | - | 50 mL + for washing | - |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | As needed (~15 mL) | 37% |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxo-3-phenylpropanoate (9.61 g, 50 mmol) and ethanol (100 mL). Stir the mixture until the ester has completely dissolved.
-
Hydrazine Addition: Slowly add hydrazine hydrate (2.75 g, 55 mmol, 1.1 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Cyclocondensation: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C). Maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cooling and Base Addition: After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature. In a separate beaker, dissolve sodium hydroxide (6.0 g, 150 mmol, 3 eq) in deionized water (50 mL). Carefully add the NaOH solution to the reaction flask.
-
Saponification: Re-attach the reflux condenser and heat the mixture back to reflux. Maintain reflux for an additional 3 hours to ensure complete hydrolysis of the intermediate ester.
-
Acidification and Precipitation: After the reflux period, cool the reaction mixture in an ice bath to 0-5 °C. While stirring vigorously, slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 2-3. A thick white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white to off-white solid.
Expected Yield: 75-85%. Melting Point: 238-242 °C (decomposes).[1]
Troubleshooting and Expert Insights
-
Regioisomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can potentially lead to two regioisomeric pyrazoles.[2][5] However, with ethyl 3-oxo-3-phenylpropanoate, the reaction is highly regioselective, yielding the 3-phenyl isomer due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl.
-
Incomplete Hydrolysis: If the final product shows signs of the ester starting material (e.g., by ¹H NMR), the saponification time or the amount of NaOH may need to be increased. Ensure the mixture is refluxed vigorously during the hydrolysis step.
-
Product Purity: The precipitated product is generally of high purity. However, if further purification is required, recrystallization from an ethanol/water mixture can be performed.
-
Safety: Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The acidification step is exothermic and should be performed slowly with efficient cooling.
Conclusion
This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound. By combining the cyclocondensation and hydrolysis steps, this method offers significant advantages in terms of operational simplicity, time, and resource efficiency. This procedure is well-suited for laboratory-scale synthesis and provides a solid foundation for process optimization and scale-up in a drug discovery and development setting.
References
Application Note: Accelerated Synthesis of Substituted Pyrazoles via Microwave Irradiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Transforming Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and antibacterials.[1][2][3] Traditionally, the synthesis of these vital heterocyclic scaffolds involves methods that are often time-consuming, energy-intensive, and may result in modest yields.[2] This application note provides a comprehensive guide to the adoption of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that dramatically accelerates the synthesis of substituted pyrazoles. By leveraging the principles of dielectric heating, MAOS offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, enhanced product purity, and alignment with the principles of green chemistry.[4][5][6][7] We will explore the underlying mechanisms, present detailed and validated protocols, and offer expert insights to empower researchers to harness the full potential of this enabling technology.
The Science of Acceleration: Microwave Heating and Reaction Mechanisms
The Principle of Microwave Dielectric Heating
Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation energizes molecules directly and volumetrically.[5] The process hinges on the interaction of the microwave's oscillating electromagnetic field with polar molecules or ions within the reaction mixture.
-
Dipolar Polarization: Polar molecules, such as ethanol or DMF, continuously attempt to align with the rapidly changing electric field. This rapid molecular motion creates intense internal friction, generating heat efficiently and uniformly throughout the reaction medium.
-
Ionic Conduction: Charged particles (ions) in the mixture will also move back and forth in response to the electromagnetic field, colliding with neighboring molecules and generating heat.
This mechanism of "in-core" heating is the primary reason for the dramatic rate accelerations observed in MAOS.[5][6] It allows for the rapid attainment of temperatures well above the conventional boiling point of a solvent in a sealed, pressurized vessel, leading to reaction rate increases that can be several orders of magnitude greater than those achieved by traditional reflux.[8]
Core Synthetic Pathway: The Knorr Pyrazole Synthesis
The most robust and widely adopted method for pyrazole synthesis is the Knorr condensation reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10][11] The reaction is exceptionally well-suited to microwave acceleration.
Causality of the Mechanism: The reaction proceeds through a well-defined pathway. Understanding this sequence is critical for optimization and troubleshooting.
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This attack leads to the formation of a hydrazone or enamine intermediate. The specific intermediate formed depends on which carbonyl is attacked first, a key factor in determining the final regiochemistry when using unsymmetrical dicarbonyls.[10][12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting heterocyclic intermediate readily dehydrates (loses a molecule of water) to form the stable, aromatic pyrazole ring.[13]
Microwave irradiation accelerates each step of this process, particularly the dehydration step, which often requires significant thermal energy.
Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: General experimental workflow for microwave-assisted pyrazole synthesis.
Mechanism of the Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Validated Protocols for Microwave Synthesis
The following protocols are designed to be self-validating, providing clear steps from setup to purification. They represent common and effective starting points for developing a wide range of substituted pyrazoles.
Protocol 1: Catalyst-Free Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol demonstrates a straightforward condensation that proceeds rapidly under microwave heating without the need for a catalyst.
-
Materials:
-
Acetylacetone (1,3-dicarbonyl): 1.00 g (10.0 mmol)
-
Phenylhydrazine: 1.08 g (10.0 mmol)
-
Ethanol (optional, solvent): 5 mL
-
10 mL microwave process vial with a magnetic stir bar.
-
-
Instrumentation:
-
A dedicated microwave reactor capable of controlling temperature and pressure.
-
-
Step-by-Step Procedure:
-
Place the magnetic stir bar into the 10 mL microwave vial.
-
Add acetylacetone (10.0 mmol) and phenylhydrazine (10.0 mmol) to the vial.
-
(Optional) Add 5 mL of ethanol. Reactions can often be run solvent-free, which is a key advantage of MAOS.[1][14][15][16]
-
Securely cap the vial and place it in the microwave reactor cavity.
-
Microwave Parameters:
-
Set the target temperature to 120 °C .
-
Set the reaction time to 5 minutes .
-
Set the maximum power to 200 W .
-
Ensure stirring is active.
-
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Work-up: Transfer the reaction mixture to a round-bottom flask. If ethanol was used, remove it under reduced pressure. The crude product is often pure enough for many applications.
-
Purification (if necessary): The product can be purified by recrystallization from ethanol/water or via silica gel column chromatography.
-
Protocol 2: One-Pot, Three-Component Synthesis of a 4-Arylidene Pyrazolone
This protocol showcases the efficiency of microwave-assisted multicomponent reactions (MCRs), building molecular complexity in a single, rapid step.[17][18]
-
Materials:
-
Ethyl acetoacetate: 1.30 g (10.0 mmol)
-
Hydrazine hydrate: 0.50 g (10.0 mmol)
-
Benzaldehyde (or substituted benzaldehyde): 1.06 g (10.0 mmol)
-
Glacial Acetic Acid (catalyst): 0.5 mL
-
10 mL microwave process vial with a magnetic stir bar.
-
-
Instrumentation:
-
A dedicated microwave reactor.
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave vial containing a stir bar, add ethyl acetoacetate (10.0 mmol), hydrazine hydrate (10.0 mmol), the desired benzaldehyde (10.0 mmol), and glacial acetic acid (0.5 mL).
-
Cap the vial tightly and place it in the microwave reactor.
-
Microwave Parameters:
-
Set the target temperature to 140 °C .
-
Set the reaction time to 10 minutes .
-
Set the maximum power to 300 W .
-
-
After the program finishes, ensure the vessel has cooled to a safe temperature.
-
Work-up: Upon cooling, a solid product will often precipitate. Pour the reaction mixture into cold water and stir.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If needed, the product can be recrystallized from ethanol to yield the pure 4-arylidene pyrazolone.[18]
-
Data Summary and Comparative Analysis
Microwave-assisted protocols consistently outperform conventional heating methods. The following table summarizes typical results for various pyrazole syntheses, highlighting the dramatic reduction in reaction time.
| Entry | Starting Materials | Method | Time | Temp (°C) | Yield (%) | Reference(s) |
| 1 | Acetylacetone + Phenylhydrazine | Microwave | 5 min | 120 | >95% | Adapted from[19][20] |
| 2 | Acetylacetone + Phenylhydrazine | Conventional | 1-2 hours | 100 | ~85% | Adapted from[13] |
| 3 | Ethyl Acetoacetate + Thiosemicarbazide + Benzaldehyde | Microwave | 10 min | 130 | 92% | [17] |
| 4 | Ethyl Acetoacetate + Thiosemicarbazide + Benzaldehyde | Conventional | 8 hours | Reflux | 65% | [17] |
| 5 | Chalcone + Hydrazine Hydrate | Microwave | 8 min | 130 | 94% | [21] |
| 6 | Chalcone + Hydrazine Hydrate | Conventional | 2 hours | 140 | ~80% | [21] |
Field-Proven Insights & Troubleshooting
-
Expertise in Solvent Selection: While solvent-free reactions represent the "greenest" approach, the choice of solvent is a powerful optimization tool.[1][4][22] Highly polar solvents (e.g., DMF, NMP, ethanol) absorb microwave energy very efficiently, leading to rapid heating. Less polar solvents (e.g., toluene) are poor absorbers and are useful when more gentle heating is desired or when reactants themselves are the primary absorbers.[8]
-
Trustworthiness Through Control: Modern microwave reactors provide precise temperature and pressure control, ensuring reproducibility that is often difficult to achieve with conventional oil baths.[6][15] If a reaction is not proceeding to completion, increasing the temperature is often more effective than simply extending the reaction time. A 10 °C increase can double the reaction rate.
-
Addressing Low Yields:
-
Incomplete Reaction: Increase the temperature or time. A higher temperature for a shorter duration is generally preferable to minimize byproduct formation.
-
Degradation: If the product is thermally sensitive, reduce the target temperature and slightly increase the reaction time.
-
Regioisomer Formation: In the case of unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is possible.[9][10] Altering the solvent or adding an acid/base catalyst can influence the selectivity by changing the relative reactivity of the two carbonyl groups.
-
-
The Power of Sealed Vessels: Using a sealed vessel is critical for reaching temperatures above a solvent's atmospheric boiling point. This "superheating" effect is a primary driver of the observed rate enhancements and is a unique capability of microwave synthesis.[8]
Conclusion: An Indispensable Tool for Modern Synthesis
Microwave-assisted synthesis is not merely an alternative; it is a superior methodology for the rapid, efficient, and clean production of substituted pyrazoles. By dramatically shortening development timelines and enabling access to novel chemical space, MAOS has become an indispensable tool for medicinal chemists and drug development professionals.[23][24] The protocols and insights provided in this guide offer a robust foundation for leveraging this technology to accelerate discovery and innovation.
References
- 1. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. mdpi.com [mdpi.com]
- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 24. eresearchco.com [eresearchco.com]
Application Note & Protocol: A Modular Approach to the Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and participate in hydrogen bonding, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] Specifically, pyrazole carboxylic acid derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2][3][4] Molecules like Celecoxib (an anti-inflammatory drug) and Rimonabant (an anti-obesity agent) underscore the therapeutic potential of this heterocyclic system.[5][6]
This guide provides a detailed, field-proven protocol for the synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a key building block for creating diverse libraries of pyrazole-based compounds. We will delve into the mechanistic rationale behind the chosen synthetic route, offer step-by-step experimental procedures, and discuss key optimization parameters.
Synthetic Strategy: A Two-Step Condensation and Hydrolysis Route
The most robust and widely adopted method for constructing the 3-aryl-1H-pyrazole-5-carboxylic acid core involves a two-step sequence:
-
Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate (a dioxo-butanoate) via the condensation of a substituted acetophenone with diethyl oxalate.
-
Knorr Pyrazole Synthesis: Cyclization of the 1,3-dicarbonyl intermediate with hydrazine hydrate to regioselectively form the ethyl pyrazole-5-carboxylate.[7][8][9]
-
Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.[10]
This approach is highly modular, allowing for the introduction of diversity at the 3-position of the pyrazole ring by simply varying the starting acetophenone derivative.
Logical Workflow Diagram
The overall synthetic pathway is illustrated below. This workflow ensures high yields and purity by isolating the key intermediates.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate 1)
This step utilizes a Claisen condensation to create the necessary 1,3-dicarbonyl precursor.[11] The sodium ethoxide base deprotonates the α-carbon of acetophenone, generating a nucleophilic enolate that attacks one of the electrophilic carbonyls of diethyl oxalate.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| Acetophenone | C₈H₈O | 120.15 | 98-86-2 |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 917-54-4 |
| Absolute Ethanol | C₂H₆O | 46.07 | 64-17-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (CaCl₂).
-
Base Preparation: Add sodium ethoxide (6.8 g, 0.1 mol) to absolute ethanol (100 mL) in the flask and stir until dissolved.
-
Reactant Addition: In the dropping funnel, prepare a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol). Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. A thick, yellow precipitate of the sodium salt of the product will form.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add a solution of 10% hydrochloric acid until the pH is ~2-3. This will protonate the enolate and precipitate the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove salts, and then with a small amount of cold diethyl ether to aid drying.
-
Drying: Dry the pale-yellow solid product under vacuum. The product is typically of sufficient purity for the next step without further purification. Expected yield: ~18-20 g (82-91%).
Protocol 2: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Intermediate 2)
This is the core heterocycle-forming step, a classic Knorr pyrazole synthesis.[7] Hydrazine, a 1,2-dinucleophile, reacts with the 1,3-dicarbonyl compound. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| Ethyl 2,4-dioxo-4-phenylbutanoate | C₁₂H₁₂O₄ | 220.22 | 64985-29-3 |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 7803-57-8 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Ethanol (95%) | C₂H₆O | 46.07 | 64-17-5 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl 2,4-dioxo-4-phenylbutanoate (11.0 g, 0.05 mol) in ethanol (100 mL).
-
Hydrazine Addition: Add hydrazine hydrate (2.5 g, ~0.05 mol) to the suspension.
-
Catalyst Addition: Add glacial acetic acid (1 mL) to catalyze the condensation.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.
-
Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol (2 x 20 mL).
-
Drying: Dry the product, ethyl 3-phenyl-1H-pyrazole-5-carboxylate, in a vacuum oven at 50°C. Expected yield: ~9.7 g (90%).[12]
Mechanistic Rationale for Knorr Pyrazole Synthesis
The regioselectivity of this reaction is a key feature. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl (C4), followed by cyclization onto the ester-adjacent carbonyl (C2), leading specifically to the 5-carboxylate isomer.
Caption: Mechanistic steps of the Knorr pyrazole synthesis.
Protocol 3: Synthesis of this compound (Final Product)
The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[10] Subsequent acidification protonates the carboxylate salt to yield the final product.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 5932-30-9 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Water | H₂O | 18.02 | 7732-18-5 |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
Procedure:
-
Reaction Setup: Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (8.64 g, 0.04 mol) in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (3.2 g, 0.08 mol) in water (20 mL).
-
Reaction: Heat the mixture to reflux for 2 hours. The reaction can be monitored by TLC until the starting ester spot disappears.
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Work-up: Dilute the remaining aqueous solution with water (50 mL). Cool the solution in an ice bath and acidify to pH 2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual salts.
-
Drying: Dry the final product, this compound, under vacuum at 60°C. Expected yield: ~7.0 g (93%).
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table of Expected Analytical Data for this compound: [13][14]
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [14] |
| Melting Point | 238-242 °C (decomposes)[14] |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), δ ~7.8 (m, 2H, Ar-H), δ ~7.4 (m, 3H, Ar-H), δ ~7.1 (s, 1H, pyrazole-H) |
| IR (KBr, cm⁻¹) | ~3200-2500 (broad, O-H), ~1700 (C=O), ~1600, 1480 (C=C, C=N) |
| Mass Spec (ESI-) | m/z 187.0 [M-H]⁻ |
Conclusion and Trustworthiness
The protocols described herein provide a reliable and high-yielding pathway to this compound and its derivatives. Each step is designed to be a self-validating system; successful isolation of the intermediate at each stage, monitored by TLC and confirmed by melting point or other quick checks, ensures the integrity of the overall synthesis. The final product's identity must be rigorously confirmed by spectroscopic methods (NMR, IR, MS) to validate the successful execution of the protocol. This modular approach is fundamental for researchers in drug development, enabling the efficient creation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-フェニル-1H-ピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 3-Phenyl-1H-pyrazole-5-carboxylic Acid in Modern Organic Synthesis
Introduction: The Pyrazole Scaffold as a Privileged Synthetic Building Block
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] Among the diverse array of pyrazole-based synthons, 3-phenyl-1H-pyrazole-5-carboxylic acid (PPCA) stands out as a particularly versatile and valuable building block. Its rigid, planar structure, combined with the strategic placement of a phenyl group and a reactive carboxylic acid handle, makes it an ideal starting point for the synthesis of complex molecules in medicinal chemistry and materials science.[5] The phenyl group offers a site for further functionalization to modulate steric and electronic properties, while the carboxylic acid provides a reliable anchor for derivatization into amides, esters, and other functional groups.[5] This guide provides an in-depth exploration of PPCA, presenting detailed protocols and expert insights for its application in the synthesis of high-value compounds.
Physicochemical Properties and Handling
A thorough understanding of the physical properties and handling requirements of a starting material is fundamental to successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1134-49-2 | |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 238-242 °C (decomposes) | [5] |
| Storage | Room temperature, dry, sealed conditions | [5] |
| Safety | Warning: Causes skin and eye irritation. May cause respiratory irritation. |
Expert Insight: Due to its high melting point and crystalline nature, ensure PPCA is fully dissolved in the reaction solvent before adding other reagents. Inadequate dissolution is a common cause of poor reaction reproducibility. For reactions requiring a basic environment, a suspension of PPCA can often be used, as it will dissolve upon deprotonation.
Core Synthetic Strategy: Functionalization of the Carboxylic Acid
The primary utility of PPCA as a building block stems from the reactivity of its C5-carboxylic acid group. This allows for a modular approach to synthesis, where the core pyrazole scaffold is first established and then elaborated upon through coupling with various amines or alcohols. This late-stage diversification is a powerful strategy in drug discovery for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
Figure 1: Core synthetic pathways originating from this compound (PPCA).
Protocols for Key Synthetic Transformations
The following protocols are designed to be robust and adaptable, providing a solid foundation for researchers.
Synthesis of Pyrazole Amides: A Gateway to Bioactive Molecules
The amide bond is a ubiquitous feature in pharmaceuticals. The conversion of PPCA to its corresponding amides is arguably its most important application, granting access to compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6]
This method is widely used due to its mild conditions and operational simplicity. The use of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial for suppressing racemization (if chiral amines are used) and improving reaction efficiency by preventing the formation of unreactive N-acylurea byproducts.[7]
Materials:
-
This compound (PPCA) (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)
Procedure:
-
Activation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add PPCA (1.0 eq), HOBt (1.2 eq), and the chosen anhydrous solvent (e.g., DMF). Stir the mixture to dissolve/suspend the solids.
-
Add the amine (1.1 eq) followed by the base (DIPEA, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled, stirring mixture. Causality Note: Slow addition of EDC controls the initial exotherm and ensures the activated carboxylic acid reacts preferentially with the amine rather than rearranging.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the PPCA is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Trustworthiness Note: These aqueous washes systematically remove unreacted amine (HCl wash), unreacted PPCA and HOBt (NaHCO₃ wash), and residual water-soluble reagents (brine wash).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 1H-pyrazole-5-carboxamide.[8]
This two-step approach is advantageous for less reactive or sterically hindered amines. The acid chloride is a highly reactive intermediate that can drive the acylation to completion.
Step A: Synthesis of 3-Phenyl-1H-pyrazole-5-carbonyl chloride Materials:
-
This compound (PPCA) (1.0 eq)
-
Thionyl chloride (SOCl₂) (3-5 eq) or Oxalyl chloride (1.5 eq) with catalytic DMF
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
To a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add PPCA (1.0 eq) and the chosen solvent (e.g., Toluene).
-
Add thionyl chloride (3.0 eq) dropwise. Safety Note: This reaction releases acidic gases and should be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.
-
Monitoring: The reaction is often driven to completion by time. The evolution of gas will cease.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Expert Insight: Co-evaporation with anhydrous toluene (3x) is an effective way to remove all traces of SOCl₂.
-
The resulting crude acid chloride is a solid and is typically used immediately in the next step without further purification.[8]
Step B: Amine Coupling Procedure:
-
Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Perform work-up and purification as described in Protocol 1 (steps 7 and 8).[8]
| Method | Advantages | Disadvantages | Best Suited For |
| EDC/HOBt Coupling | Mild conditions, one-pot, good for sensitive substrates. | Reagents can be costly, byproduct removal can be tricky. | General purpose, library synthesis, acid/base sensitive amines. |
| Acid Chloride | High reactivity, drives difficult couplings to completion. | Harsh conditions (SOCl₂), potential for side reactions. | Unreactive/hindered amines, large-scale synthesis. |
Synthesis of Pyrazole Esters
Esters of PPCA can serve as important intermediates for further transformations or act as prodrugs to improve the pharmacokinetic properties of a parent drug.
This is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. The reaction is an equilibrium process, and must be driven to completion.[9][10]
Figure 2: General workflow for the Fischer esterification of PPCA.
Materials:
-
This compound (PPCA) (1.0 eq)
-
Desired alcohol (e.g., Methanol, Ethanol) (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)
-
Standard workup reagents (Ethyl Acetate, sat. NaHCO₃, brine)
Procedure:
-
Reaction Setup: Suspend PPCA (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol per 1 g of PPCA).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[10]
-
Heat the mixture to reflux and maintain for 4-24 hours. The reaction should become a homogeneous solution as the ester product is formed.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash with saturated NaHCO₃ (aq) until gas evolution ceases. This neutralizes the acid catalyst.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude ester can be purified by flash chromatography or recrystallization.[11]
Application in Materials Science: PPCA as a Linker for Metal-Organic Frameworks (MOFs)
Beyond pharmaceuticals, PPCA and its derivatives are valuable building blocks in materials chemistry. They serve as rigid organic linkers that coordinate with metal ions or clusters to form highly porous, crystalline materials known as Metal-Organic Frameworks (MOFs).[12][13] The pyrazole nitrogen atoms and the carboxylate oxygen atoms can all act as coordination sites, leading to diverse and stable network topologies. These materials have applications in gas storage, separation, and catalysis.[12][14]
Figure 3: A 2D representation of PPCA linkers coordinating with metal nodes to form a porous MOF.
Conclusion
This compound is a high-utility building block whose value is derived from its robust chemical nature and the strategic positioning of its functional groups. The protocols and insights provided herein demonstrate its straightforward application in the synthesis of amides and esters, which are key intermediates and final targets in drug discovery and materials science. By mastering these fundamental transformations, researchers can effectively leverage PPCA to accelerate their discovery programs and develop novel, functional molecules.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Phenyl Ring in 3-Phenyl-1H-pyrazole-5-carboxylic Acid
Introduction
3-Phenyl-1H-pyrazole-5-carboxylic acid is a privileged scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the strategic functionalization of this core structure a critical task for researchers aiming to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of methodologies to selectively functionalize the pendant phenyl ring, offering both theoretical insights and practical, validated protocols for immediate laboratory application.
The key challenge in modifying the phenyl ring lies in controlling regioselectivity. The pyrazole-5-carboxylic acid moiety exerts a significant electronic influence, which, in concert with the reaction conditions, dictates the position of substitution. This document will dissect these influences and provide pathways to achieve desired substitutions through electrophilic aromatic substitution and modern cross-coupling strategies.
I. Understanding the Electronic Landscape: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The 1H-pyrazole-5-carboxylic acid substituent as a whole is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) on the C3-phenyl ring. This is due to the electron-withdrawing nature of both the pyrazole ring and the carboxylic acid, which pull electron density from the phenyl ring via inductive effects.
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Directing influence of the pyrazole-carboxylic acid moiety.
This deactivation makes harsh reaction conditions necessary for many classical EAS reactions. The resulting substitution is predicted to occur predominantly at the meta positions of the phenyl ring. However, under certain conditions, particularly in palladium-catalyzed C-H activation, ortho functionalization can be achieved through a directed metalation mechanism.
II. Electrophilic Aromatic Substitution Protocols
A. Nitration: Introduction of a Nitro Group
Nitration of the phenyl ring introduces a versatile nitro group, which can be a pharmacophore itself or serve as a precursor for an amino group via reduction. Given the deactivating nature of the substrate, forcing conditions are typically required.
Protocol: Meta-Nitration of this compound
-
Reagent Preparation: In a fume hood, carefully prepare a nitrating mixture by adding 1.5 mL of concentrated nitric acid (HNO₃, 68%) dropwise to 3.0 mL of concentrated sulfuric acid (H₂SO₄, 98%) in a flask cooled in an ice bath. Stir the mixture gently.
-
Reaction Setup: To a separate flask, add this compound (1.0 g, 5.31 mmol).
-
Reaction Execution: Slowly add the pre-cooled nitrating mixture to the flask containing the pyrazole substrate under vigorous stirring, maintaining the temperature below 10 °C.
-
Heating and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Purification: The crude product, primarily 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid, can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value | Purpose |
| Substrate | 1.0 g (5.31 mmol) | Starting Material |
| Conc. H₂SO₄ | 3.0 mL | Catalyst, dehydrating agent |
| Conc. HNO₃ | 1.5 mL | Nitrating agent |
| Temperature | 0-10 °C (addition), 50-60 °C (reaction) | Control of exothermicity and reaction rate |
| Reaction Time | 2-4 hours | To ensure complete conversion |
| Expected Product | 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid | Functionalized product |
| Expected Yield | 60-75% | Varies with conditions |
B. Halogenation: Introduction of Halogens
Halogenation provides a handle for subsequent cross-coupling reactions. Direct halogenation can be achieved using N-halosuccinimides or elemental halogens with a Lewis acid catalyst.
Protocol: Meta-Bromination of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 g, 5.31 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.04 g, 5.84 mmol, 1.1 eq) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 50 mg).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into water (100 mL). The resulting precipitate is collected by filtration, washed with a sodium thiosulfate solution to remove any unreacted bromine, and then with water.
-
Purification: The crude 3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid can be purified by recrystallization.
| Reagent/Parameter | Quantity/Value | Purpose |
| Substrate | 1.0 g (5.31 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | 1.04 g (5.84 mmol) | Brominating agent |
| Iron(III) Bromide (FeBr₃) | ~50 mg | Lewis acid catalyst |
| Solvent | Glacial Acetic Acid (20 mL) | Reaction medium |
| Temperature | Room Temperature | Mild reaction conditions |
| Expected Product | 3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | Functionalized product |
| Expected Yield | ~80% | Varies with conditions |
III. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions offer a powerful and modular approach to introduce a wide variety of substituents onto the phenyl ring. This typically involves a two-step process: initial halogenation of the phenyl ring, followed by the cross-coupling reaction.
dot graph "" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Workflow for cross-coupling functionalization.
Protocol: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
This protocol assumes the synthesis of the para-brominated isomer, which can be prepared from the corresponding para-bromoacetophenone precursor.
-
Reaction Setup: To a microwave vial or a round-bottom flask, add 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (200 mg, 0.75 mmol), the desired arylboronic acid (1.13 mmol, 1.5 eq), and potassium carbonate (K₂CO₃) (311 mg, 2.25 mmol, 3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (43 mg, 0.0375 mmol, 5 mol%), to the flask.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Then, heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction mixture, dilute with water, and acidify with 1M HCl to precipitate the product. The solid is collected by filtration.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
| Reagent/Parameter | Quantity/Value | Purpose |
| 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | 200 mg (0.75 mmol) | Substrate |
| Arylboronic Acid | 1.13 mmol (1.5 eq) | Coupling partner |
| Pd(PPh₃)₄ | 43 mg (5 mol%) | Palladium catalyst |
| K₂CO₃ | 311 mg (3.0 eq) | Base |
| Dioxane/Water (4:1) | 5 mL | Solvent system |
| Temperature | 80-100 °C | Reaction temperature |
| Expected Product | 3-(4'-substituted-biphenyl-4-yl)-1H-pyrazole-5-carboxylic acid | Coupled product |
| Expected Yield | 70-90% | Varies with substrate |
IV. Direct C-H Arylation
Direct C-H arylation is an increasingly popular, atom-economical method that avoids the pre-functionalization (halogenation) step.[1] This method often favors ortho-substitution due to the directing effect of the pyrazole nitrogen atoms.
Protocol: Palladium-Catalyzed Ortho-Arylation
-
Reaction Setup: In a sealed tube, combine this compound (188 mg, 1.0 mmol), the aryl halide (e.g., iodobenzene, 1.5 mmol), and potassium acetate (KOAc) (196 mg, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a suitable solvent such as acetic acid or DMF (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography to isolate the ortho-arylated product.
| Reagent/Parameter | Quantity/Value | Purpose |
| Substrate | 188 mg (1.0 mmol) | Starting Material |
| Aryl Halide | 1.5 mmol | Arylating agent |
| Pd(OAc)₂ | 11.2 mg (5 mol%) | Palladium catalyst |
| KOAc | 196 mg (2.0 mmol) | Base |
| Solvent | Acetic Acid or DMF (5 mL) | Reaction medium |
| Temperature | 120-140 °C | High temperature for C-H activation |
| Expected Product | 3-(2-arylphenyl)-1H-pyrazole-5-carboxylic acid | C-H activated product |
| Expected Yield | 40-60% | Varies with substrate |
V. Conclusion
The functionalization of the phenyl ring of this compound offers a rich landscape for chemical exploration. By understanding the inherent electronic biases of the scaffold, researchers can employ a range of synthetic tools, from classical electrophilic aromatic substitution to modern palladium-catalyzed cross-coupling and C-H activation reactions, to precisely engineer molecules with desired properties. The protocols provided herein serve as a robust starting point for these synthetic endeavors, enabling the rapid diversification of this important pharmaceutical building block.
References
Application Note & Protocols: Strategic Esterification of 3-Phenyl-1H-pyrazole-5-carboxylic Acid
Abstract
3-Phenyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. The synthesis of its ester derivatives is a frequent and critical step in the development of novel pharmacophores and functional materials. This document provides an in-depth guide to two distinct and robust methods for the esterification of this substrate: the classic Fischer-Speier Esterification and the modern Steglich Esterification . By detailing the underlying chemical principles, providing step-by-step protocols, and offering a comparative analysis, this guide equips researchers with the necessary expertise to select and execute the optimal esterification strategy based on substrate sensitivity, required yield, and available resources.
Introduction: The Central Role of Pyrazole Esters
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Esters derived from this compound are key intermediates for creating libraries of bioactive compounds, enabling systematic modification of pharmacokinetic and pharmacodynamic properties. The choice of esterification method is paramount; it must be compatible with the pyrazole ring's aromaticity and the potential for N-H reactivity, while efficiently achieving high conversion.
This guide explores two foundational methods that represent different ends of the synthetic spectrum: a thermodynamically controlled, acid-catalyzed reaction and a kinetically controlled, mild coupling reaction.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a time-honored and cost-effective method involving the direct reaction of a carboxylic acid and an alcohol under strong acid catalysis.[1][2] It is an equilibrium-driven process, whose success hinges on manipulating reaction conditions to favor product formation.[3][4]
Scientific Principle & Causality
The mechanism proceeds via a series of reversible proton transfer and nucleophilic addition-elimination steps.[1]
-
Activation of the Carboxyl: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[3]
-
Nucleophilic Attack: The alcohol, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer & Water Elimination: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. This converts the hydroxyl into a good leaving group (H₂O).[1]
-
Ester Formation: The elimination of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[3]
To drive this reversible reaction towards the ester, Le Châtelier's principle is applied by either using a large excess of the alcohol reactant or by actively removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[1][4]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Acid-catalyzed activation, nucleophilic attack, and dehydration sequence.
Detailed Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH, 20-50 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 26.6 mmol).
-
Solvent and Reagent Addition: Add anhydrous ethanol (100 mL). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution. Then, wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to afford the pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a solid.
Experimental Workflow: Fischer-Speier Esterification
Caption: A typical workflow for acid-catalyzed ester synthesis and workup.
Method 2: Steglich Esterification
The Steglich esterification is a powerful, mild method that utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5] This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6][7]
Scientific Principle & Causality
This reaction operates under neutral, ambient conditions and is kinetically driven. The key is the in-situ activation of the carboxylic acid.[8]
-
Formation of O-Acylisourea: The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is essentially an activated form of the carboxylic acid, akin to an anhydride.
-
Catalysis by DMAP: While the alcohol could, in principle, attack the O-acylisourea directly, this process can be slow. A competing, irreversible 1,3-rearrangement of the O-acylisourea to a stable N-acylurea can occur, which halts the reaction.[5][6] DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea.[7]
-
Formation of "Active Ester": The attack by DMAP forms a highly electrophilic N-acylpyridinium intermediate. This "active ester" is much more reactive towards the alcohol and is not susceptible to the problematic rearrangement.[7]
-
Nucleophilic Attack and Product Formation: The alcohol attacks the N-acylpyridinium species, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.[5][7]
Reaction Mechanism: Steglich Esterification
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 3-Phenyl-1H-pyrazole-5-carboxylic Acid with Primary Amines
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] Among the vast library of pyrazole-containing compounds, 3-phenyl-1H-pyrazole-5-carboxamides are of particular interest due to their prevalence in pharmacologically active molecules. The amide bond, a critical functional group in numerous bioactive compounds, is typically formed by the coupling of a carboxylic acid with an amine.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the amidation of 3-phenyl-1H-pyrazole-5-carboxylic acid with primary amines, a key transformation for generating diverse compound libraries for drug discovery.
We will delve into the mechanistic underpinnings of this reaction, compare common coupling reagents, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the knowledge and practical guidance necessary to efficiently and successfully synthesize 3-phenyl-1H-pyrazole-5-carboxamides.
Mechanistic Overview of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine to form the desired amide.
Two of the most widely used and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6]
EDC/HOBt Coupling Mechanism
The EDC-mediated coupling, often performed in the presence of an additive like N-hydroxybenzotriazole (HOBt), proceeds through a well-established pathway.
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[6]
-
Formation of the HOBt Ester: The nucleophilic HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-ester. This step is crucial as it minimizes the risk of side reactions and racemization of chiral centers.[7][8][9]
-
Nucleophilic Attack by the Amine: The primary amine then attacks the activated HOBt-ester, leading to the formation of the amide bond and the regeneration of HOBt.[6]
The byproduct of this reaction, a urea derivative, is typically water-soluble, facilitating its removal during aqueous workup.[9]
HATU Coupling Mechanism
HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization, making it an excellent choice for challenging couplings.[6]
-
Formation of the Carboxylate: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form the carboxylate anion.[10][11]
-
Formation of the OAt-Active Ester: The carboxylate attacks HATU to form a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[10][12][13]
-
Nucleophilic Attack by the Amine: The primary amine then rapidly attacks the active ester to yield the final amide product.[10][12] The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling step through a neighboring group effect.[12]
Experimental Workflow and Visualization
The general workflow for the amidation of this compound with a primary amine is a straightforward process involving reagent preparation, reaction execution, and product purification.
Caption: General workflow for the amidation reaction.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is a critical parameter that can significantly impact the yield, purity, and cost-effectiveness of the synthesis. Below is a comparison of commonly used reagents for the amidation of this compound.
| Coupling Reagent | Additive (if any) | Base | Typical Solvent | Reaction Time | Advantages | Disadvantages |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | 1-18 hours | Water-soluble byproduct, cost-effective.[9] | Can lead to racemization without HOBt, slower for hindered substrates.[9] |
| HATU | None | DIPEA, TEA | DMF, DMSO | 5-30 minutes | High reactivity, fast, low racemization.[6][13] | Higher cost, byproducts can be difficult to remove.[11] |
| DCC | HOBt, DMAP | None | DCM, THF | 2-12 hours | Effective for many substrates.[9] | Insoluble dicyclohexylurea byproduct can complicate purification.[9] |
| TiCl₄ | Pyridine | Pyridine | Pyridine | ~2 hours | Effective for a range of substrates.[14] | Requires strictly anhydrous conditions, potential for side reactions. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol provides a general procedure for the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.1 - 1.5 eq)
-
DIPEA or Triethylamine (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Deionized Water
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.1-1.5 eq) and EDC·HCl (1.2-1.5 eq).[15]
-
Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-phenyl-1H-pyrazole-5-carboxamide.
Protocol 2: HATU Mediated Amidation
This protocol is suitable for more challenging couplings, including those with sterically hindered or electron-deficient amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
DIPEA or Triethylamine (2.0 - 3.0 eq)
-
Anhydrous DMF or DMSO
-
Deionized Water
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (or DMSO).
-
Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq).[13]
-
Stir the mixture for 1-2 minutes to allow for the formation of the OAt-active ester intermediate.[13]
-
Add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 5-30 minutes. For more challenging substrates, the reaction time may need to be extended.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent. | Use a fresh batch of coupling reagent. |
| Insufficient activation of the carboxylic acid. | Increase the amount of coupling reagent and/or base. | |
| Sterically hindered or electron-deficient amine. | Switch to a more powerful coupling reagent like HATU.[6] | |
| Presence of moisture. | Use anhydrous solvents and reagents. | |
| Formation of Side Products | Racemization of chiral centers. | Use an additive like HOBt with carbodiimide reagents.[9] |
| Reaction of coupling reagent with other functional groups. | Protect sensitive functional groups before the coupling reaction. | |
| Difficult Purification | Contamination with urea byproduct (from EDC or DCC). | For EDC, perform thorough aqueous washes. For DCC, filter off the precipitated urea. |
| Contamination with tetramethylurea (from HATU). | Optimize chromatography conditions; sometimes multiple columns are needed.[11] |
Conclusion
The amidation of this compound with primary amines is a fundamental and versatile reaction in the synthesis of medicinally relevant compounds. The choice of coupling reagent and reaction conditions should be tailored to the specific substrates being used. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently synthesize a diverse range of 3-phenyl-1H-pyrazole-5-carboxamides for further investigation in drug discovery and development programs.
Caption: General reaction scheme for the amidation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. peptidebridge.com [peptidebridge.com]
- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: A High-Throughput Screening Workflow for the Identification of Novel Antibacterial 3-phenyl-1H-pyrazole-5-carboxylic Acid Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Bacterial infections continue to pose a significant threat to global health, and the pipeline for new antibiotics has been dwindling.[2] In this context, heterocyclic compounds have emerged as a promising area of research. Among them, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to be a core component in various biologically active compounds, including those with significant antibacterial activity.[3][4] Specifically, derivatives of 3-phenyl-1H-pyrazole-5-carboxylic acid have shown potential as antibacterial agents, making their analogs a fertile ground for the discovery of new therapeutics.[5][6]
This document provides a comprehensive, field-proven guide to a robust antibacterial screening protocol tailored for the evaluation of this compound analogs. The workflow is designed to efficiently identify and characterize compounds with significant antibacterial potential, progressing from a broad primary screen to more definitive quantitative and safety assessments. The causality behind each experimental step is explained to provide a deeper understanding and ensure the generation of reliable and reproducible data.
Part 1: Hierarchical Screening Strategy for Hit Identification and Validation
A tiered approach is the most efficient method for screening a library of novel analogs. This strategy allows for the rapid identification of potentially active compounds (hits) from a large pool, which can then be subjected to more rigorous and resource-intensive secondary and tertiary assays for validation and characterization.
Our proposed workflow is structured as follows:
-
Primary Screening: A qualitative assay to rapidly identify analogs exhibiting any level of antibacterial activity. The Agar Well Diffusion assay is ideal for this purpose due to its simplicity and throughput.[7]
-
Secondary Screening (Quantitative): Determination of the Minimum Inhibitory Concentration (MIC) for all "hits" from the primary screen. The Broth Microdilution method is the gold standard for this quantitative assessment.[8][9]
-
Bactericidal vs. Bacteriostatic Determination: Elucidation of the nature of the antibacterial effect by determining the Minimum Bactericidal Concentration (MBC).[10][11]
-
In Vitro Cytotoxicity Assessment: Evaluation of the compound's toxicity against mammalian cell lines to ensure a therapeutic window. The MTT assay is a reliable and widely used method for this purpose.[12][13]
-
Structure-Activity Relationship (SAR) Analysis: A crucial step to correlate the chemical structures of the analogs with their observed biological activity, guiding the design of more potent and safer derivatives.[14][15]
Below is a visual representation of this hierarchical screening workflow:
Caption: Hierarchical workflow for antibacterial screening of pyrazole analogs.
Part 2: Detailed Experimental Protocols
Protocol 1: Primary Screening - Agar Well Diffusion Assay
This qualitative method is used to rapidly screen for antibacterial activity.[16] It relies on the diffusion of the test compound through an agar medium inoculated with a target bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.[17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
-
Positive control (e.g., Gentamicin solution)
-
Negative control (DMSO)
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into 3-5 mL of MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[17]
-
Prepare stock solutions of the this compound analogs in DMSO.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.[17]
-
Add the positive control (e.g., Gentamicin) and negative control (DMSO) to their respective wells.
-
-
Incubation and Observation:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) for each well.
-
Data Interpretation:
| Zone of Inhibition (mm) | Interpretation |
| > 15 | Strong Activity |
| 10 - 15 | Moderate Activity |
| < 10 | Weak/No Activity |
Note: The diameter of the well should be subtracted from the total zone diameter.
Protocol 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Test compounds and control antibiotics
-
Multi-channel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Procedure:
-
Compound Dilution Series:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
In well 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10.[22] Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation and Addition:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[8] This can be assessed visually or by using a plate reader at 600 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[10][22] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.
Materials:
-
MHA plates
-
MIC plate from the previous experiment
Step-by-Step Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate, appropriately labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Data Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[22]
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
Protocol 4: In Vitro Cytotoxicity - MTT Assay
It is crucial to assess the toxicity of promising antibacterial compounds against mammalian cells to ensure they have a viable therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[13][24]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[25]
-
-
Solubilization and Reading:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Part 3: Structure-Activity Relationship (SAR) Analysis
SAR analysis is a critical component of the drug discovery process. It involves correlating the chemical structure of the pyrazole analogs with their antibacterial activity and cytotoxicity.[14] This analysis provides valuable insights for the rational design of new derivatives with improved potency and reduced toxicity.[15]
Key Considerations for SAR of this compound Analogs:
-
Substituents on the Phenyl Ring: Investigate the effect of electron-donating and electron-withdrawing groups on antibacterial activity. The position of these substituents (ortho, meta, para) can also significantly influence activity.[15]
-
Modifications of the Carboxylic Acid Group: Explore the impact of converting the carboxylic acid to esters, amides, or other bioisosteres.
-
Substituents on the Pyrazole Ring: Analyze how different groups at other positions of the pyrazole ring affect the biological profile.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Data Summary and Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Representative Data for Antibacterial Screening of Pyrazole Analogs
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | IC₅₀ (µg/mL) vs. HEK293 |
| PZA-001 | 18 | 8 | 16 | 2 | >100 |
| PZA-002 | 12 | 32 | 128 | 4 | 75 |
| PZA-003 | 0 | >128 | >128 | - | >100 |
| Gentamicin | 25 | 1 | 2 | 2 | 50 |
Conclusion
This comprehensive protocol provides a robust and efficient framework for the antibacterial screening of this compound analogs. By following this hierarchical approach, researchers can effectively identify promising lead compounds, characterize their antibacterial properties, and establish an initial safety profile. The integration of SAR analysis is crucial for guiding the subsequent optimization of these hits into viable drug candidates in the ongoing fight against bacterial resistance.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. botanyjournals.com [botanyjournals.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: Cytotoxicity Profiling of 3-phenyl-1H-pyrazole-5-carboxylic acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] These compounds are recognized as "privileged scaffolds" in drug discovery.[2] This document provides a detailed guide for assessing the cytotoxic potential of a specific pyrazole derivative, 3-phenyl-1H-pyrazole-5-carboxylic acid, against various cancer cell lines. The protocols outlined herein are designed to deliver robust and reproducible data, which is a critical first step in the evaluation of novel therapeutic candidates.
The core of this application note revolves around established colorimetric assays that measure cell viability and proliferation. We will focus on two widely adopted methods: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.[3] The MTT assay assesses metabolic activity as an indicator of cell viability, where mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[4][5] In contrast, the SRB assay quantifies total cellular protein content, providing a measure of cell biomass.[6][7]
Experimental Design and Workflow
A systematic approach is crucial for obtaining meaningful cytotoxicity data. The general workflow for screening this compound involves several key stages, from initial compound preparation to the final data analysis and interpretation.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
The Versatile Scaffold: 3-Phenyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Structure in Drug Discovery
The 3-phenyl-1H-pyrazole-5-carboxylic acid moiety represents a cornerstone in heterocyclic chemistry, embodying what is often referred to as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. The inherent structural features of the pyrazole ring—its aromaticity, hydrogen bonding capabilities, and the spatial arrangement of its substituents—confer upon it the versatility to interact with a wide array of enzymes and receptors. The presence of a carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of diverse libraries of amides, esters, and other analogues to fine-tune pharmacological activity.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.
Therapeutic Applications: A Multi-Targeting Framework
The this compound scaffold has been successfully exploited to develop potent and selective modulators for a range of biological targets. The following sections will delve into its most significant applications.
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes
One of the most prominent applications of the pyrazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs. The pyrazole ring is a central feature in several selective COX-2 inhibitors, such as Celecoxib. Derivatives of this compound have been extensively investigated as potent and selective COX-2 inhibitors.
The mechanism of COX-2 inhibition by these pyrazole derivatives involves their entry into the hydrophobic channel of the enzyme and interaction with key amino acid residues. The sulfonamide or a similar functional group on the phenyl ring at the 1-position of the pyrazole is crucial for selectivity, as it can bind to a side pocket in the COX-2 active site that is absent in COX-1.
Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.
Cannabinoid Receptor Modulators: Targeting the Endocannabinoid System
The endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes. The this compound scaffold has been instrumental in the development of potent cannabinoid receptor modulators. Notably, Rimonabant (SR141716A), a potent and selective CB1 receptor antagonist/inverse agonist, features a pyrazole core. While Rimonabant was withdrawn from the market due to psychiatric side effects, the underlying scaffold continues to be a valuable template for designing novel CB1 and CB2 receptor ligands with improved therapeutic profiles.[2]
Structure-activity relationship (SAR) studies have revealed that modifications at the 1, 3, and 5 positions of the pyrazole ring significantly influence affinity and selectivity for CB1 and CB2 receptors. For instance, N-alkyl or N-aryl substitutions at the 1-position, carboxamide or ester functionalities at the 3-position, and substituted phenyl rings at the 5-position are key determinants of activity.
Anticancer Agents: A Multi-pronged Attack on Cancer Cells
The versatility of the pyrazole scaffold extends to oncology, with numerous derivatives of this compound demonstrating significant anticancer activity. These compounds exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF kinase.[1][3]
-
Apoptosis Induction: Several pyrazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
-
DNA Intercalation: Some derivatives have been found to interact with DNA, potentially leading to cell cycle arrest and apoptosis.
Caption: Multifaceted Anticancer Mechanisms of Pyrazole Derivatives.
Antibacterial Agents: Combating Bacterial Resistance
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antibacterial agents. Pyrazole derivatives have shown promise in this area, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these antibacterial pyrazoles can vary, with some targeting essential bacterial enzymes or disrupting cell membrane integrity.
Quantitative Bioactivity Data
The following table summarizes the biological activities of selected derivatives based on the this compound scaffold.
| Compound ID/Class | Target | Bioactivity (IC50/Ki/MIC) | Therapeutic Area | Reference |
| Celecoxib | COX-2 | IC50: 40 nM | Anti-inflammatory | [4] |
| Rimonabant (SR141716A) | CB1 Receptor | Ki: 1.98 nM | Anti-obesity (withdrawn) | [2] |
| Pyrazole-based BRAF inhibitors | BRAF V600E | IC50: ~0.33 µM | Anticancer | [5] |
| Pyrazole-thiazole hybrids | S. aureus | MIC: 1.9 µg/mL | Antibacterial | [6] |
| Pyrazole-based CDK2 inhibitors | CDK2 | IC50: ~0.074 µM | Anticancer | [3] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.
Protocol 1: Synthesis of this compound
This protocol describes a general and robust method for the synthesis of the title compound, adapted from established procedures for pyrazole synthesis. The reaction proceeds via a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.
Materials:
-
Ethyl benzoylpyruvate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Cyclization:
-
In a round-bottom flask, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Saponification:
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Stir the mixture at room temperature for 12-16 hours to hydrolyze the ester.
-
-
Step 3: Acidification and Isolation:
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: General Synthetic Workflow for this compound.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2.[7][8]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Prepare a working solution of Arachidonic Acid by diluting the stock with NaOH and then with the assay buffer.
-
-
Assay Protocol:
-
Add 80 µL of the Reaction Mix to each well of the 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control wells) to the respective wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CB1 or CB2 receptors.[9][10][11]
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., [3H]CP55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
To each well, add the cell membranes (typically 20-40 µg of protein).
-
-
Binding Reaction:
-
Add the radioligand at a concentration near its Kd value to all wells.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Add the test compound at a range of concentrations to the respective wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 4: In Vitro Anti-inflammatory Activity by Bovine Serum Albumin (BSA) Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[12][13][14]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Test compounds and reference drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compounds and the reference drug.
-
-
Assay Protocol:
-
To 0.5 mL of the BSA solution, add 0.05 mL of the test compound or reference drug at different concentrations.
-
For the control, add 0.05 mL of the vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of a diverse range of biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with multiple key therapeutic targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will further aid in the rational design of next-generation therapeutics based on this remarkable privileged scaffold.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.4. Thermal Denaturation of Serum Proteins [bio-protocol.org]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
Development of 3-Phenyl-1H-pyrazole-5-carboxylic Acid-Based COX-2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4] Prostaglandins are key signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[3][5]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[6] COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the stomach lining and regulating platelet aggregation.[3] In contrast, COX-2 is typically undetectable in most tissues under normal conditions but is significantly upregulated at sites of inflammation by various pro-inflammatory stimuli.[3] This distinction forms the basis for the development of selective COX-2 inhibitors.
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[7] While their inhibition of COX-2 alleviates pain and inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like ulcers and bleeding.[8][9] The development of selective COX-2 inhibitors, often referred to as "coxibs," was a significant advancement aimed at providing the anti-inflammatory and analgesic benefits of NSAIDs while minimizing gastrointestinal toxicity.[9][10]
The 3-phenyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors. The well-known drug Celecoxib, a diaryl-substituted pyrazole, exemplifies the success of this chemical class.[11] Its structure allows for specific interactions within the active site of the COX-2 enzyme, leading to potent and selective inhibition.[3][7] This document provides a comprehensive guide for researchers on the development of novel COX-2 inhibitors based on this promising scaffold, covering synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis.
I. Synthetic Strategy: A General Protocol for this compound Derivatives
The synthesis of this compound derivatives is a well-established process, typically involving a Claisen condensation followed by a Knorr pyrazole synthesis. This section outlines a general, adaptable protocol.
Protocol 1: Synthesis of 1,3-Diketone Intermediate
This protocol describes the initial Claisen condensation to form the key 1,3-diketone intermediate.
Materials:
-
Appropriately substituted acetophenone
-
Appropriately substituted ethyl carboxylate
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the substituted acetophenone in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium ethoxide to the solution and stir for 15-30 minutes at room temperature.
-
Slowly add the substituted ethyl carboxylate to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The Claisen condensation is a carbon-carbon bond-forming reaction that is essential for creating the 1,3-dicarbonyl moiety required for the subsequent pyrazole ring formation. The choice of base and solvent is critical for driving the reaction to completion.
Protocol 2: Knorr Pyrazole Synthesis
This protocol details the formation of the pyrazole ring from the 1,3-diketone intermediate.
Materials:
-
1,3-Diketone intermediate from Protocol 1
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Hydrochloric acid (for salt formation if needed)
Procedure:
-
Dissolve the 1,3-diketone in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate or the desired substituted hydrazine to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If the product precipitates, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
The resulting crude pyrazole can be purified by recrystallization or column chromatography.
-
For the synthesis of the carboxylic acid, the corresponding ester is typically saponified using a base like sodium hydroxide, followed by acidification.
Causality: The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring. The reaction proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound. The choice of hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazole ring, which is a key site for modulating COX-2 selectivity and potency.
References
- 1. study.com [study.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. news-medical.net [news-medical.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound. The primary and most common synthetic route involves a cyclocondensation reaction, which is our main focus.
Core Reaction Scheme
The synthesis is typically achieved via a two-step process:
-
Knoevenagel-type condensation of a phenyl-substituted β-ketoester (like ethyl benzoylacetate) or a related 1,3-dicarbonyl compound with hydrazine to form a pyrazolone intermediate.
-
Saponification (hydrolysis) of the resulting ester to yield the desired carboxylic acid.
A widely used method is the reaction between ethyl phenylpropiolate and hydrazine hydrate.[1] This reaction proceeds through a Michael addition followed by intramolecular cyclization.[1]
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions and inefficient work-up. Let's break down the potential causes and their solutions.
A1: Potential Causes and Corrective Actions
-
Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting materials are still present after the recommended reaction time, consider extending the reflux period. Increasing the reaction temperature, if appropriate for the solvent, can also enhance the reaction rate.[3]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of hydrazine to the dicarbonyl compound can lead to side reactions or unreacted starting material.
-
Solution: A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to ensure the complete consumption of the limiting reagent.[1] However, a large excess can complicate purification. It is crucial to precisely measure your reagents.
-
-
Poor Quality Reagents: Hydrazine hydrate is susceptible to degradation. Old or improperly stored hydrazine can have a lower effective concentration, leading to incomplete reactions.
-
Solution: Use freshly opened or properly stored hydrazine hydrate. If you suspect your hydrazine has degraded, you can titrate it to determine its actual concentration. Ensure other reagents and solvents are anhydrous, as water can interfere with certain reaction steps.[4]
-
-
Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.[3][5][6]
-
Solution: Control of reaction temperature is critical. Adding the hydrazine dropwise at a lower temperature before commencing reflux can minimize initial exothermic reactions that might lead to byproducts. The choice of solvent can also influence regioselectivity; in some cases, aprotic dipolar solvents like DMF may offer better results than protic solvents like ethanol.[5]
-
-
Inefficient Saponification: The hydrolysis of the intermediate ester to the carboxylic acid may be incomplete.
-
Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis. Monitor the reaction by TLC until the ester spot has completely disappeared. If the reaction is sluggish, gentle heating can be applied.
-
-
Product Loss During Work-up: The product might be lost during extraction or precipitation steps.
-
Solution: After saponification, the reaction mixture is typically acidified to precipitate the carboxylic acid.[7] Ensure the pH is sufficiently low (around 3-4) for complete precipitation.[7] Chilling the solution in an ice bath can further increase the amount of precipitate. When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: Identifying and Mitigating Impurities
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting β-ketoester or equivalent and hydrazine.
-
Regioisomers: With unsymmetrical 1,3-dicarbonyl compounds, the reaction with hydrazine can lead to the formation of two different pyrazole regioisomers.[3][6] For the synthesis of this compound, this is a significant concern.
-
Mitigation: The choice of solvent and reaction temperature can influence the regioselectivity.[5] It is often necessary to purify the desired isomer from the mixture using column chromatography or recrystallization.
-
-
Hydrazone Intermediate: A stable hydrazone may form as an intermediate, which may not fully cyclize under the reaction conditions.[8]
-
Mitigation: Ensure adequate heating and reaction time to promote the final cyclization step.
-
-
Side Products from Hydrazine: Hydrazine can undergo self-condensation or other side reactions, especially at high temperatures or in the presence of certain catalysts.
A general workflow for troubleshooting low yield and purity issues is outlined below:
Caption: Troubleshooting workflow for synthesis optimization.
Q3: My final product is difficult to purify. What are the best methods for purification?
A3: Effective Purification Strategies
The purification of this compound typically involves one or a combination of the following techniques:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used.[1] Dimethylformamide (DMF) can also be effective for less soluble compounds.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Acid-Base Extraction: This technique can be used to remove neutral or basic impurities from the acidic product.
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities. Then, extract the desired carboxylic acid into an aqueous basic solution (e.g., 1 M NaOH). The aqueous layer can then be separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified to precipitate the pure product.
-
-
Column Chromatography: If recrystallization is ineffective, particularly in cases of isomeric impurities, silica gel column chromatography can be employed.[7]
-
Eluent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent system should be optimized by TLC to achieve good separation between the product and impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the expected melting point for this compound? A: The reported melting point is in the range of 238-242 °C, with decomposition. A broad melting range or a lower melting point can indicate the presence of impurities.
Q: Which analytical techniques are best for characterizing the final product? A:
-
¹H NMR and ¹³C NMR Spectroscopy: These are essential for confirming the structure of the pyrazole ring and the presence of the phenyl and carboxylic acid groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (188.18 g/mol ).[9]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch of the pyrazole ring.
-
Elemental Analysis: This can be used to confirm the empirical formula (C₁₀H₈N₂O₂).
Q: Are there any specific safety precautions I should take when working with hydrazine hydrate? A: Yes, hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin.
Q: Can this synthesis be performed under microwave irradiation? A: Yes, microwave-assisted synthesis has been reported for the formation of pyrazole derivatives and can sometimes lead to shorter reaction times and improved yields.[3] However, conditions would need to be carefully optimized for this specific reaction.
Q: Are there alternative synthetic routes to this compound? A: Yes, other routes exist, such as the 1,3-dipolar cycloaddition of a diazo compound with an appropriate alkyne.[5] Another approach involves the oxidation of a corresponding 5-methyl or 5-formyl-3-phenyl-1H-pyrazole.[10] The choice of route often depends on the availability of starting materials.
Experimental Protocols
Protocol 1: Synthesis from Ethyl Phenylpropiolate
This protocol is adapted from established procedures for the synthesis of pyrazolone derivatives from ethyl phenylpropiolate and hydrazine.[1]
Materials:
-
Ethyl Phenylpropiolate
-
Hydrazine Hydrate
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Cyclocondensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenylpropiolate (1.0 eq) in absolute ethanol.
-
With stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the ethyl phenylpropiolate is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
-
Saponification:
-
To the cooled reaction mixture, add a solution of sodium hydroxide (e.g., 4 M aqueous solution, 2-3 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete disappearance of the intermediate ester.
-
Remove the ethanol under reduced pressure.
-
-
Work-up and Purification:
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Hydrazine Hydrate Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting reagent without a large excess complicating purification.[1] |
| Reaction Temperature | Reflux (typically ~78 °C in ethanol) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4 - 8 hours | Typically sufficient for completion; should be monitored by TLC.[1] |
| Saponification Base | NaOH or KOH (2-3 equivalents) | Strong base is required to hydrolyze the ester to the carboxylate salt. |
| Precipitation pH | 3 - 4 | Ensures complete protonation of the carboxylate to form the neutral, less soluble carboxylic acid.[7] |
Reaction Mechanism Visualization
Caption: General reaction pathway for the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 5071-61-4 [chemicalbook.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
common side products in the Knorr synthesis of pyrazoles
Welcome to the technical support guide for the Knorr pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Instead of a generic overview, this guide functions as a troubleshooting hub, directly addressing the common challenges and side product formations encountered in the laboratory. We will delve into the mechanistic underpinnings of these issues and provide field-proven protocols to optimize your synthetic outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of heterocyclic chemistry.[1][2][3] However, its deceptive simplicity can mask a complex interplay of reaction parameters that lead to undesired side products. This section addresses the most common practical issues.
Q1: My reaction with an unsymmetrical dicarbonyl is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
A1: This is the most prevalent challenge in the Knorr synthesis and is known as the problem of regioselectivity. The formation of two constitutional isomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to a product mixture that is often difficult to separate.[4][5][6][7]
The regiochemical outcome is a delicate balance of three primary factors:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine's terminal nitrogen (-NH2) typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. Electron-withdrawing groups (e.g., -CF3) on the dicarbonyl will strongly activate the adjacent carbonyl for attack.[6]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will hinder the approach of the nucleophile. Consequently, the hydrazine will preferentially attack the less sterically encumbered carbonyl group.[6]
-
Reaction Conditions (pH): This is the most critical and adjustable parameter for controlling regioselectivity.[4][6] The pH of the medium dictates the protonation state of both the hydrazine and the dicarbonyl. Under strongly acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, reducing its nucleophilicity and potentially altering which nitrogen initiates the attack. Conversely, neutral or basic conditions can disfavor the necessary cyclization step.[8]
Troubleshooting Summary for Regioselectivity:
| Factor | Influence on Initial Hydrazine Attack | Recommended Action |
| Electronic | Favors the more electron-deficient carbonyl carbon. | Analyze the electronic properties of your dicarbonyl's substituents. This factor is inherent to the substrate. |
| Steric | Favors the less sterically hindered carbonyl carbon. | Analyze the steric bulk of substituents near each carbonyl. This is also substrate-dependent. |
| pH/Catalyst | Alters the nucleophilicity of the hydrazine and the rate of cyclization.[8] | This is your primary control point. Systematically screen acid catalysts (e.g., acetic acid, H2SO4, p-TsOH) and solvents to find the optimal conditions that favor one isomer.[4][6] |
Q2: My reaction has stalled. I'm isolating the hydrazone or a hydroxylpyrazolidine intermediate instead of the final pyrazole. What is happening?
A2: This indicates that the final dehydration step of the mechanism is rate-limiting or has been inhibited.[4] The Knorr synthesis proceeds via two key stages: (1) initial condensation to form a hydrazone intermediate, and (2) intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.[9][10]
-
Cause: The cyclization and subsequent dehydration are typically acid-catalyzed.[8][10] Running the reaction under neutral, basic, or insufficiently acidic conditions can form the hydrazone but prevent the final ring-closing and water elimination steps.[8] In some cases, the cyclic hydroxylpyrazolidine intermediate can even be isolated before dehydration.[4]
-
Solution: Ensure an appropriate acid catalyst is present. Glacial acetic acid often serves as both the catalyst and solvent, but other protic or Lewis acids can be employed.[9] If your reaction stalls, consider the post-addition of a stronger acid catalyst or increasing the reaction temperature, while monitoring for potential degradation.
Q3: I am observing an unexpected mass in my LC-MS that does not correspond to my starting materials, isomers, or the hydrazone intermediate. Could it be another side product?
A3: Yes, recent mechanistic studies using advanced techniques like transient flow have revealed that the Knorr synthesis can be more complex than traditionally depicted.[4]
-
Di-addition Intermediate: Kinetic modeling has identified an unexpected "di-addition" intermediate, where a second molecule of the dicarbonyl compound reacts with an intermediate species.[4][11] While often transient, this pathway highlights that non-standard stoichiometries can lead to unusual side products.
-
Solvent-Derived Byproducts: Depending on the reaction conditions, the solvent can participate in side reactions. For example, in syntheses involving aminopyrazoles in acetic acid, the formation of an N-acetylated (acetamide) byproduct has been observed.[12] Always consider the reactivity of your solvent and catalyst with the functional groups present on your substrates.
Visualizing the Pathways
Understanding the reaction mechanism is key to troubleshooting. The following diagrams illustrate the core pathway and the origin of the primary side-product challenge.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Formation of two regioisomers from an unsymmetrical dicarbonyl.
Validated Experimental Protocols
The following protocols provide robust starting points for conducting the Knorr synthesis and mitigating common issues.
Protocol 1: General Synthesis of a Pyrazolone from a Ketoester
This protocol is adapted from standard literature procedures for the synthesis of phenylpyrazolone derivatives, which are common scaffolds in pharmaceuticals.[10][13][14]
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equiv) and a solvent (e.g., 1-propanol or ethanol, ~3-5 mL per mmol of ketoester).
-
Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 2.0 equiv) to the stirred solution.[10] An excess of hydrazine helps drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 1-2 hours.[9][10]
-
Reaction Monitoring: Track the consumption of the limiting reagent (the ketoester) using Thin Layer Chromatography (TLC), typically with a mobile phase like 30-50% ethyl acetate in hexane.[9][10]
-
Work-up and Isolation:
-
Once the starting material is consumed, remove the flask from the heat.
-
While still hot, slowly add water (~10 volumes relative to the solvent) to the reaction mixture with vigorous stirring.[9] The product should precipitate out as the solution cools.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.[9]
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (like hexane or diethyl ether) to remove residual impurities. Allow the product to air dry.[14][15] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Troubleshooting and Optimizing for Regioselectivity
If Protocol 1 yields an inseparable mixture of isomers, a systematic approach is required to favor the formation of the desired product.
-
Hypothesis Formation: Based on the steric and electronic properties of your unsymmetrical dicarbonyl, predict which carbonyl is more likely to be attacked. The goal of optimization is to find conditions that amplify this inherent bias.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. Set up small-scale parallel reactions in solvents of varying polarity (e.g., ethanol, acetic acid, toluene, dioxane) while keeping the catalyst and temperature constant.
-
Catalyst Screening (pH Modulation): This is the most impactful variable.
-
Baseline: Use glacial acetic acid as the catalyst.
-
More Acidic: Test a stronger acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH) at catalytic loadings (0.05-0.1 equiv). Stronger acidity can significantly accelerate the cyclization-dehydration step and may alter the selectivity profile.[8]
-
Less Acidic/Neutral: In some specific cases, particularly if one carbonyl is exceptionally reactive, running the reaction with no acid catalyst at all might favor kinetic control. However, this often leads to stalled reactions.[8]
-
-
Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, 60°C, reflux). Lower temperatures may favor the thermodynamically more stable product, while higher temperatures favor the kinetically formed product.
-
Analysis: Analyze the crude product ratio from each test reaction using ¹H NMR spectroscopy or a calibrated LC-MS method. This will provide a quantitative measure of the regioselectivity under each condition, guiding you to the optimal setup for a larger-scale reaction.
By methodically applying these troubleshooting steps and protocols, you can overcome the common challenges of the Knorr pyrazole synthesis and achieve higher yields of your desired product with greater purity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. knorr pyrazole synthesis | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 3-Phenyl-1H-pyrazole-5-carboxylic Acid by Recrystallization
Introduction
3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS No: 1134-49-2, Molecular Weight: 188.18 g/mol ) is a heterocyclic building block crucial in the synthesis of various pharmacologically active compounds.[1][2] Its purity is paramount for successful downstream applications and regulatory compliance. The accepted melting point for the pure compound is in the range of 238-242 °C, often with decomposition.[1][3] Recrystallization is the primary and most effective method for its purification.
This technical guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals. It is structured to address common practical challenges through a detailed troubleshooting section and frequently asked questions, ensuring a robust and reproducible purification process.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental theory behind the practical steps, empowering the user to make informed decisions during the experiment.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: An ideal solvent is the cornerstone of a successful recrystallization. Its selection is governed by the principle that "like dissolves like," but with a critical temperature-dependent nuance. For this specific molecule, the key criteria are:
-
High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[4]
-
Low Solubility at Low Temperatures: Conversely, the compound must be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize crystal recovery.[4]
-
Impurity Solubility Profile: Ideal impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[4]
-
Chemical Inertness: The solvent must not react with the this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product during the drying phase.[4]
Q2: How do I practically select a suitable solvent?
A2: A systematic approach is recommended. Start with small-scale solubility tests using a few milligrams of your crude material in approximately 0.5 mL of various solvents. Given the molecule's structure—a polar carboxylic acid and a non-polar phenyl ring—solvents of intermediate polarity are excellent starting points.
| Solvent | Observation at Room Temp. | Observation at Boiling | Suitability Rationale |
| Water | Sparingly soluble | Moderately soluble | May work, but high boiling point and strong hydrogen bonding can make drying difficult. |
| Ethanol | Moderately soluble | Very soluble | Good Candidate. Often shows a significant solubility differential with temperature. Recrystallization of similar pyrazoles from ethanol is documented.[5] |
| Methanol | Moderately soluble | Very soluble | Good Candidate. Similar to ethanol but more volatile. Has been used for recrystallizing related pyrazole derivatives.[6] |
| Acetone | Soluble | Very soluble | Poor Candidate. High solubility at room temperature will likely lead to poor recovery. |
| Toluene | Insoluble | Sparingly soluble | Poor Candidate. The carboxylic acid group limits solubility in non-polar solvents. |
| Ethyl Acetate | Sparingly soluble | Soluble | Possible Candidate. May offer a good solubility curve; worth testing. |
Q3: What are the likely impurities I am trying to remove?
A3: Impurities typically originate from the synthetic route used to produce the crude material. While specific impurities depend on the exact precursors and conditions, they generally fall into these categories:
-
Unreacted Starting Materials: Such as phenylhydrazine or ethyl benzoylacetate derivatives.
-
Side-Products: Isomeric byproducts or products from undesired side reactions.
-
Reagents and Catalysts: Acids, bases, or other reagents used during the synthesis.
-
Degradation Products: Compounds formed if the reaction was subjected to excessive heat or prolonged reaction times.
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization process.
Standard Operating Protocol (SOP) for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the solvent until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing the yield.[7]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, particulates, or insoluble byproducts) are observed in the hot solution, perform a hot filtration. Pre-heat a stemless or short-stem funnel and a new Erlenmeyer flask.[4][8] Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the desired product in the funnel, which would result in yield loss.[4][8]
-
Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent.[7] Causality: The wash removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.[7]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Part 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to resolve common experimental failures.
Q1: Issue - No crystals are forming, even after cooling in an ice bath.
-
Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[9] The solution is not sufficiently saturated for crystals to form.
-
Possible Cause 2: The solution is supersaturated. The solution contains more dissolved solute than theoretically possible, but crystal nucleation has not initiated.[9]
-
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation to begin.[7][9]
-
Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of the pure compound to the cold solution. This provides a template for crystal growth.[10]
-
Q2: Issue - The compound separates as an "oil" instead of forming crystals.
-
Possible Cause 1: The compound is significantly impure. High levels of impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: The "oil" is essentially highly impure, molten solute. Try to redissolve the oil by heating and adding a small amount of additional solvent. Then, attempt a very slow cooling process. If oiling persists, it may be necessary to purify the compound by another method (e.g., column chromatography) before attempting recrystallization again.[9]
-
-
Possible Cause 2: The solution is cooling from a temperature above the compound's melting point. While the melting point of pure this compound is high (~240 °C), significant impurities can lower it substantially. If the boiling point of the solvent is higher than the melting point of the impure compound, it will "melt" before it can crystallize.
Q3: Issue - The final product is discolored and/or has a low, broad melting point.
-
Possible Cause: The chosen solvent did not effectively differentiate between the compound and the impurities, or the solution was cooled too quickly.
-
Solution: The recrystallization must be repeated. Redissolve the impure crystals in fresh, hot solvent. If colored impurities are the issue and are known to be non-polar, you might consider adding a very small amount of activated charcoal to the hot solution before the hot filtration step. Allow the solution to cool much more slowly to ensure impurities are excluded from the growing crystal lattice.[4]
-
Q4: Issue - The recovery yield is very low (< 50%).
-
Possible Cause 1: Too much solvent was used during dissolution. This keeps a significant amount of the product in the mother liquor even after cooling.[7][10]
-
Solution: If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2: Premature crystallization during hot filtration. A significant amount of product was lost on the filter paper.
-
Solution: Ensure all equipment is properly pre-heated in the future. You can try to recover the lost product by rinsing the filter paper with a small amount of fresh hot solvent and combining it with the filtrate.
-
-
Possible Cause 3: Excessive washing with cold solvent. Even cold solvent will dissolve some of your product.
-
Solution: Use only the absolute minimum amount of ice-cold solvent necessary to rinse the crystals in future attempts.[7]
-
Part 4: Purity Assessment
The success of the recrystallization is primarily determined by melting point analysis. A pure compound will have a sharp, narrow melting point range that is close to the literature value.
Relationship Between Purity and Melting Point
Caption: Impurities depress and broaden the melting point range of a solid.
References
- 1. This compound 97 1134-49-2 [sigmaaldrich.com]
- 2. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in the synthesis of pyrazole derivatives. As specialists in synthetic chemistry, we understand that controlling the formation of a specific constitutional isomer is paramount for the efficiency of your research and the purity of your target compounds.
This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental issues, and validated protocols to help you gain control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common problem?
A: Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction. In the context of the widely used Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl groups. The initial nucleophilic attack can occur at either carbonyl carbon, leading to two potential reaction pathways and the formation of a mixture of regioisomeric pyrazoles.[1][3][4] This mixture can be challenging and costly to separate, making the control of regioselectivity a critical goal in synthesis design.[5][6]
Q2: What are the primary factors that control the regiochemical outcome of a pyrazole synthesis?
A: The regioselectivity of the reaction is a delicate balance of several interconnected factors:[2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a key determinant. Electron-withdrawing groups (like -CF₃) will activate the adjacent carbonyl group, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the reaction sites.[1] The reaction will generally favor the pathway where the nucleophilic nitrogen attacks the less sterically hindered carbonyl group.
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most powerful tool for controlling regioselectivity. The pH of the reaction medium is particularly critical.[1][2]
-
Acidic Conditions: In an acidic medium, the hydrazine is protonated. The regioselectivity is then governed by which nitrogen of the hydrazine is more nucleophilic and which carbonyl of the dicarbonyl is more reactive.[1][3]
-
Neutral/Basic Conditions: Under neutral or basic conditions, the mechanism can change, sometimes reversing the selectivity observed under acidic conditions.[1]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in certain cases.[5][6]
-
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
A: A 1:1 mixture indicates that the competing reaction pathways have very similar energy barriers. To resolve this, you must alter the reaction conditions to favor one pathway over the other.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Recommended Actions:
-
Systematic pH Screen: This is the most critical and effective variable to investigate.[1]
-
Acidic: Run a small-scale reaction with a catalytic amount of a strong acid (e.g., 2-5 mol% HCl) or a weak acid (e.g., 1 equivalent of acetic acid).[7]
-
Neutral/Basic: Run the reaction in a neutral solvent like ethanol or N,N-dimethylacetamide (DMAc).[8] For basic conditions, add a non-nucleophilic base like sodium acetate.
-
-
Solvent Modification: If pH adjustments do not yield the desired selectivity, the solvent can have a profound effect. The use of fluorinated alcohols like TFE or HFIP has been shown to significantly enhance regioselectivity.[5][6] These solvents can stabilize intermediates differently through hydrogen bonding, altering the energy landscape of the reaction.
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Try running the reaction at 0 °C or even -20 °C and allowing it to slowly warm to room temperature.
Q4: I've isolated my product, but I'm unsure which regioisomer I have. How can I definitively determine the structure?
A: Unambiguous structural assignment is crucial. A combination of modern NMR techniques is the gold standard for this purpose.
Definitive Characterization Protocol:
-
1H and 13C NMR: Acquire standard proton and carbon spectra. While these can provide initial clues, they are often insufficient on their own to distinguish between regioisomers.
-
2D NMR Spectroscopy (Key Step):
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is often the most informative. It shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a key correlation that is only possible in one of the isomers. For example, a correlation between the N-substituent's protons and a specific carbon on the pyrazole ring can confirm connectivity.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. A classic example is observing a NOE between the protons of an N-methyl group and the protons of a C5-substituent, which confirms they are on the same side of the ring.[9]
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unequivocal structural proof.[10][11]
| Technique | Information Provided | Utility in Regioisomer Assignment |
| 1H NMR | Proton chemical shifts and coupling constants. | Can be ambiguous; sometimes chemical shift differences are predictable based on substituent effects.[12][13] |
| 13C NMR | Carbon chemical shifts. | Provides complementary data; chemical shifts are sensitive to the electronic environment. |
| HMBC | J2 and J3 H-C correlations. | Excellent. Can directly prove the connectivity between the N-substituent and the pyrazole core carbons.[9] |
| NOESY | Through-space proton-proton proximity. | Excellent. Can show spatial relationships between substituents on the N1 and C5 positions.[9] |
| X-Ray | Complete 3D molecular structure. | Definitive. Provides absolute proof of structure but requires a suitable crystal.[10][11] |
Mechanistic Corner: Understanding the Reaction Pathways
The regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) and a substituted hydrazine (e.g., methylhydrazine) is determined at the very first step. The two nitrogens of methylhydrazine have different nucleophilicities, and the two carbonyls of the dicarbonyl have different electrophilicities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
Welcome to the Technical Support Center dedicated to the nuanced art of N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and modification of this critical heterocyclic scaffold. N-alkylated pyrazoles are pivotal components in a vast array of biologically active molecules, and mastering their synthesis is a key step in many research and development pipelines.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the N-alkylation of pyrazoles.
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[3][4][5] This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate. The selective functionalization of one nitrogen over the other is a persistent challenge in synthetic chemistry.[6]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant.[1][2][7][8] Alkylation generally occurs at the less sterically hindered nitrogen atom. The use of sterically bulky α-halomethylsilanes as alkylating agents, for instance, has been shown to significantly improve N1-selectivity.[6][9]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.[4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically switch the regioselectivity.[3][4][5] For instance, combinations like NaH in THF or K2CO3 in DMSO have been shown to favor N1-alkylation.[10]
Q3: What are the most common methods for N-alkylation of pyrazoles?
A: Traditionally, the N-alkylation of pyrazoles is achieved by deprotonating the nitrogen with a base, followed by the addition of an electrophile like an alkyl halide.[1][2] However, a variety of other methods have been developed, including:
-
Acid-catalyzed alkylation: Using electrophiles like trichloroacetimidates with a Brønsted acid catalyst.[1][2] This method offers an alternative to reactions requiring strong bases or high temperatures.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you quickly identify and solve common problems encountered during the N-alkylation of pyrazoles.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inefficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the pyrazole N-H. 2. Poor Electrophile Reactivity: The alkylating agent may be unreactive under the chosen conditions. 3. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Incorrect Stoichiometry: An improper ratio of pyrazole, base, and alkylating agent can lead to incomplete conversion. | 1. Base Selection: For standard alkyl halides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like potassium carbonate (K2CO3). The pKa of the pyrazole should guide base selection. 2. Electrophile Choice: Consider more reactive alkylating agents, such as alkyl triflates or tosylates, if alkyl halides are proving ineffective. For acid-catalyzed methods, the stability of the carbocation intermediate is crucial; electron-withdrawing groups on the electrophile can hinder the reaction.[1][2] 3. Temperature Optimization: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature. Some protocols specify refluxing conditions.[1][2] 4. Reagent Ratio: Typically, a slight excess (1.1-1.5 equivalents) of the base and alkylating agent is used to drive the reaction to completion. |
| Poor Regioselectivity (Mixture of N1 and N2 Isomers) | 1. Steric Hindrance: Insufficient steric differentiation between the C3 and C5 positions on the pyrazole ring. 2. Electronic Effects: Similar nucleophilicity of the N1 and N2 atoms due to the electronic nature of the substituents. 3. Inappropriate Solvent/Base Combination: The reaction conditions may not be optimized to favor one regioisomer over the other. | 1. Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen. For example, using a bulky silyl-containing methylating reagent can significantly favor N1 alkylation.[6][9] 2. Directed Alkylation: The nature of the substituents can be tuned to direct the alkylation. For instance, modifying a carbonyl group to a hydrazone can guide the reaction towards a specific regioisomer.[3][4][5] 3. Condition Screening: A systematic screen of bases and solvents is highly recommended. For example, using NaH in a non-polar solvent like THF often favors N1 alkylation, while K2CO3 in a polar aprotic solvent like DMF or DMSO can also provide good N1 selectivity.[10] The choice of cation can also influence the outcome.[3][4][5] |
| Formation of Dialkylated Byproducts | 1. Excess Alkylating Agent: Using too much of the alkylating agent can lead to the alkylation of the second nitrogen atom. 2. Reaction Time: Prolonged reaction times can sometimes promote dialkylation. | 1. Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent, using no more than a slight excess (e.g., 1.1 equivalents). 2. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-alkylation. |
| Difficult Purification of Isomers | 1. Similar Polarity: The N1 and N2 regioisomers often have very similar polarities, making them challenging to separate by column chromatography. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, a less polar solvent system with a higher resolving power can achieve separation. 2. Crystallization: If the products are crystalline, recrystallization can be an effective method for separating the major isomer. 3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation. |
III. Experimental Protocols & Methodologies
Below are representative, detailed protocols for common N-alkylation procedures. These should be adapted based on the specific pyrazole and alkylating agent being used.
Protocol 1: Standard N-Alkylation using a Strong Base
This protocol is suitable for the N-alkylation of a generic pyrazole with an alkyl halide.
Materials:
-
3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromobutane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3,5-dimethyl-1H-pyrazole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0 °C and add the 1-bromobutane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This protocol provides an alternative for acid-sensitive substrates or when avoiding strong bases is desirable.[1][2]
Materials:
-
4-Chloropyrazole (1.0 eq)
-
Phenethyl trichloroacetimidate (1.2 eq)
-
Camphorsulfonic acid (CSA, 0.1 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a round-bottom flask, add the 4-chloropyrazole, phenethyl trichloroacetimidate, and camphorsulfonic acid.
-
Add 1,2-dichloroethane and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Process: Workflow and Decision Making
A clear understanding of the experimental workflow and the decision-making process is crucial for success.
Workflow for Optimizing Pyrazole N-Alkylation
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Pyrazole Carboxylic Acid Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the scale-up synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial production. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the scale-up of pyrazole carboxylic acid synthesis.
Q1: What are the most significant challenges when scaling up the synthesis of pyrazole carboxylic acids?
A1: The primary challenges in scaling up pyrazole carboxylic acid synthesis include managing reaction exotherms, ensuring adequate mixing, controlling regioselectivity, minimizing impurity formation, and handling hazardous reagents safely. The surface-area-to-volume ratio decreases significantly on a larger scale, making heat dissipation more difficult and potentially leading to runaway reactions.[1] Inefficient mixing in large reactors can cause localized temperature and concentration gradients, resulting in the formation of byproducts.[1]
Q2: How does solvent selection impact the scale-up process?
A2: Solvent choice is critical for a successful scale-up. A solvent that is effective at the lab scale may be unsuitable for large-scale production due to factors like cost, toxicity, and difficulty in removal. For instance, while fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve regioselectivity in pyrazole formation, their cost may be prohibitive for large-scale synthesis.[2] The use of greener, more sustainable solvents like deep eutectic solvents (DESs) is an emerging area that can offer environmental and process benefits.[3]
Q3: What are the key safety considerations when working with hydrazine derivatives on a large scale?
A3: Hydrazine and its derivatives are toxic, corrosive, and potentially explosive.[4][5][6] When scaling up reactions involving these reagents, it is imperative to have robust safety protocols in place. This includes using dedicated equipment, ensuring adequate ventilation (e.g., working in a fume hood), and providing personnel with appropriate personal protective equipment (PPE), such as flame-resistant lab coats, nitrile or chloroprene gloves, and safety goggles with a face shield.[4][5] Whenever possible, using less hazardous forms, such as hydrazine hydrates, is recommended over anhydrous hydrazine.[4][6] A thorough risk assessment should be conducted before any scale-up, and experiments should not be scaled up without consulting with safety experts.[7]
Q4: How can I improve the yield and purity of my pyrazole carboxylic acid during scale-up?
A4: Improving yield and purity on a larger scale often involves careful optimization of reaction parameters. This includes controlling the rate of reagent addition to manage exotherms, optimizing the stirring speed to ensure homogeneity, and fine-tuning the reaction temperature.[1] Purification methods may also need to be adapted for larger quantities. While chromatography might be feasible in the lab, techniques like crystallization and the formation of acid addition salts are often more practical for industrial-scale purification.[8][9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis of pyrazole carboxylic acids.
Guide 1: Low Yield of the Final Pyrazole Carboxylic Acid
Problem: The yield of the pyrazole carboxylic acid is significantly lower upon scale-up compared to the lab-scale synthesis.
Potential Causes & Troubleshooting Solutions:
| Potential Cause | Troubleshooting Solution |
| Inefficient Cyclocondensation | - Purity of Precursors: Ensure the 1,3-dicarbonyl precursor is of high purity. - Optimize Reaction Conditions: Re-evaluate the reaction temperature and time for the cyclocondensation with hydrazine. The optimal conditions may differ at a larger scale. - Catalyst Screening: If applicable, consider screening different acid or base catalysts to improve the reaction rate and conversion. |
| Incomplete Hydrolysis of Pyrazole Ester | - Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor the hydrolysis reaction until the starting ester is completely consumed.[10] - Base Equivalents: Increase the equivalents of the base (e.g., LiOH or NaOH) to ensure complete saponification. Typically, 1.5 to 3.0 equivalents are used.[10] - Co-solvent System: Employ a co-solvent system like THF/water to improve the solubility of the pyrazole ester.[10] |
| Product Loss During Work-up and Isolation | - Extraction pH: When performing an aqueous work-up, ensure the pH of the aqueous layer is adjusted to be at least three units below the pKa of the pyrazole carboxylic acid to ensure complete protonation and efficient extraction into the organic phase.[9] - Crystallization Solvent: Screen different solvent systems for crystallization to maximize the recovery of the final product. |
Experimental Protocol: Alkaline Hydrolysis of a Pyrazole-5-Carboxylate Ester
-
Dissolution: Dissolve the pyrazole ester (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the starting material has been consumed (typically 4-12 hours).
-
Acidification: After cooling the reaction mixture, carefully acidify it with a 1M solution of hydrochloric acid (HCl) to precipitate the pyrazole carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a high vacuum.[10]
Guide 2: Formation of Impurities and Regioisomers
Problem: The final product is contaminated with significant amounts of impurities or the undesired regioisomer.
Potential Causes & Troubleshooting Solutions:
| Potential Cause | Troubleshooting Solution |
| Poor Temperature Control | - Monitor Internal Temperature: Use temperature probes to accurately track the internal reaction temperature and implement an efficient cooling system. - Controlled Reagent Addition: Add reactive reagents, such as hydrazine, slowly and in a controlled manner to manage the exotherm.[1] |
| Inadequate Mixing | - Optimize Stirring: Evaluate the effect of the stirring speed on the reaction's selectivity and yield to ensure a homogenous reaction mixture. |
| Formation of Regioisomers | - Solvent Effects: The choice of solvent can significantly influence regioselectivity. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to favor the formation of the desired regioisomer.[2] |
| Side Reactions | - Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Troubleshooting Impurity Formation
Caption: Decision tree for troubleshooting impurity formation.
Guide 3: Challenges with Decarboxylation Reactions
Problem: Incomplete decarboxylation or degradation of the product during the removal of a carboxylic acid group.
Potential Causes & Troubleshooting Solutions:
| Potential Cause | Troubleshooting Solution |
| Harsh Reaction Conditions | - Method Selection: The choice of decarboxylation method (thermal, acidic, basic, or metal-catalyzed) depends on the substrate's stability. For thermally sensitive compounds, consider milder, copper-facilitated methods.[11] - Temperature Optimization: Carefully control the reaction temperature. For acidic decarboxylation, the temperature can range from 50 to 220 °C, while basic decarboxylation is typically performed between 40 and 150 °C.[12][13] |
| Incomplete Reaction | - Reaction Time: Ensure a sufficient reaction time, which can range from 1 to 7 hours depending on the scale and temperature.[12][13] - Reagent Stoichiometry: For acidic or basic decarboxylation, use an appropriate amount of acid (0.1 to 1.5 equivalents) or base (0.1 to 1.5 equivalents).[12][13] |
| Product Instability | - Solvent Choice: The reaction can be performed without a solvent or in a high-boiling solvent like N-methylpyrrolidone (NMP) or quinoline for basic decarboxylation.[12] For acidic decarboxylation, water is often a suitable solvent.[12] |
General Scale-Up Workflow for Pyrazole Carboxylic Acid Synthesis
Caption: A generalized workflow for the scale-up of chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.ufl.edu [ehs.ufl.edu]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Minimizing Byproduct Formation in Pyrazole Cyclization Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole cyclization reactions and minimize the formation of unwanted byproducts. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Selectivity in Pyrazole Synthesis
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science. While numerous synthetic routes to pyrazoles exist, the classical condensation of a 1,3-dicarbonyl compound with a hydrazine (the Knorr pyrazole synthesis) remains a widely used and versatile method.[1][2] However, what appears straightforward in theory can often be challenging in practice. The formation of side products, particularly regioisomers and incompletely cyclized intermediates, can significantly complicate purification and reduce the yield of the desired product.
This guide provides a structured approach to understanding and mitigating these common issues, empowering you to optimize your reaction conditions and achieve your synthetic goals with higher purity and efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
This is the most frequently encountered problem in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[3][4]
Q1: What are the underlying causes of regioisomer formation?
A1: The formation of two regioisomers stems from the fact that the substituted hydrazine has two non-equivalent nitrogen atoms, and the unsymmetrical 1,3-dicarbonyl compound has two carbonyl groups with different steric and electronic environments. The initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons can occur in two different ways, leading to two distinct reaction pathways and, ultimately, two different regioisomers.[4][5] The balance between these pathways is delicate and is influenced by a combination of factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine. A larger substituent can hinder the approach of the nucleophilic nitrogen, favoring attack at the less sterically encumbered carbonyl group.
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly alter the regiochemical outcome.
Q2: How can I control the regioselectivity of my reaction?
A2: Controlling regioselectivity is often achievable by carefully tuning the reaction conditions. Here are some field-proven strategies:
-
Solvent Selection: The choice of solvent can have a dramatic effect on the regioselectivity. While traditional solvents like ethanol often yield mixtures of isomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer.[6][7] The unique properties of these solvents, including their ability to form strong hydrogen bonds, can stabilize one of the transition states over the other, thus directing the reaction down a single pathway.
-
pH Control: The acidity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic. In some cases, running the reaction under acidic or basic conditions can favor the formation of one regioisomer.
-
Temperature Optimization: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Experimenting with different temperatures may favor the formation of the desired isomer.
Troubleshooting Workflow for Regioselectivity
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
addressing reproducibility issues in microwave-assisted pyrazole synthesis
Welcome to the technical support center for microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic workflows and address reproducibility challenges. Microwave-assisted organic synthesis (MAOS) offers significant advantages in terms of reaction speed and yield; however, achieving consistent and reproducible results requires a nuanced understanding of the technology and its application.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common hurdles and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields inconsistent when using a domestic microwave oven?
A1: Domestic microwave ovens are designed for uneven heating to avoid "superheating" of food. This is counterproductive for chemical synthesis, where uniform heating is crucial for reproducibility.[5][6] These ovens lack the necessary temperature and pressure controls, leading to unpredictable reaction conditions and inconsistent yields.[6] For reliable and reproducible results, it is highly recommended to use a dedicated scientific microwave reactor with precise temperature and pressure feedback control.[7][8]
Q2: My reaction works well in a small-scale vial, but the yield drops significantly upon scale-up. What is the issue?
A2: Scaling up microwave-assisted reactions is not always linear and presents challenges related to microwave penetration depth and heat dissipation. As the reaction volume increases, the microwaves may not penetrate the entire mixture uniformly, leading to temperature gradients and the formation of hot and cold spots.[9][10] This non-uniform heating can result in incomplete reactions and the formation of byproducts, thus lowering the yield.[11] For successful scale-up, consider using a larger microwave cavity designed for bigger vessels or transitioning to a continuous flow microwave reactor.[12]
Q3: I am observing charring or decomposition of my starting materials. What could be the cause?
A3: Charring or decomposition is often a sign of localized overheating or "hot spots" within the reaction mixture.[13] This can be caused by several factors:
-
Poor solvent choice: Solvents with very high dielectric constants can absorb microwave energy too efficiently, leading to rapid and uncontrolled heating.
-
Inadequate stirring: In a static reaction vessel, localized heating can occur. Efficient stirring is crucial for distributing the heat evenly throughout the reaction mixture.[14]
-
High microwave power: Using excessive microwave power can lead to a rapid temperature rise that exceeds the decomposition temperature of your reactants or products.
Q4: Can I use any solvent in a microwave reactor?
A4: While a wide range of solvents can be used, their dielectric properties are a critical consideration.[15] Non-polar solvents like hexane or toluene are transparent to microwaves and will not heat efficiently on their own.[15] Polar solvents, such as DMF, ethanol, and water, absorb microwave energy effectively and are commonly used.[2][16] However, highly polar solvents might lead to excessively rapid heating.[5] In some cases, solvent-free reactions can be highly effective, reducing both environmental impact and post-reaction workup.[17][18][19]
Troubleshooting Guide: Addressing Specific Reproducibility Issues
This section provides a detailed, step-by-step approach to troubleshooting common problems encountered during microwave-assisted pyrazole synthesis.
Issue 1: Inconsistent Product Yields and Purity
Inconsistent yields are a primary indicator of poor reaction control. The following workflow will help you diagnose and resolve the underlying causes.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent yields.
Detailed Protocol for Power Scouting:
-
Set up a series of identical reactions in separate microwave vials.
-
Fix the reaction time and temperature.
-
Vary the microwave power for each reaction (e.g., 50W, 100W, 150W, 200W).
-
Analyze the product yield and purity for each power setting using techniques like TLC, LC-MS, or NMR.
-
Plot the yield and purity against the microwave power to identify the optimal setting that provides the best results without causing decomposition.[20]
Issue 2: Pressure Build-up and Vessel Failure
Safety is paramount in a laboratory setting. Unexpected pressure build-up can lead to dangerous vessel failures.
Causality and Prevention:
| Potential Cause | Explanation | Preventative Measure |
| Volatile Solvents | Solvents with low boiling points will rapidly vaporize upon microwave heating, leading to a sharp increase in pressure.[21] | Choose a solvent with a higher boiling point or use a microwave reactor with reliable pressure control and venting capabilities. |
| Gas Evolution | Some reactions release gaseous byproducts, which can contribute significantly to the total pressure inside a sealed vessel.[5] | If gas evolution is expected, use a larger vessel to provide more headspace or consider an open-vessel setup if the reaction conditions allow. |
| Exothermic Reactions | A highly exothermic reaction can lead to a rapid temperature and pressure increase that may exceed the safety limits of the vessel. | Monitor the reaction temperature closely and use a lower power setting to control the rate of heating. |
Issue 3: Formation of Isomeric Byproducts
The regioselectivity of pyrazole synthesis can be influenced by reaction conditions. Inconsistent formation of isomers points to a lack of precise control over the reaction environment.
Logical Relationship of Parameters Affecting Isomer Formation:
Caption: Factors influencing isomer formation.
Experimental Protocol for Optimizing Regioselectivity:
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, ethanol, DMF).
-
For each solvent, perform the reaction at different temperatures (e.g., 80°C, 100°C, 120°C, 150°C), keeping the reaction time and power constant.
-
Analyze the product mixture for each condition to determine the ratio of the desired isomer to the undesired isomer(s).
-
Systematically vary the reaction time at the optimal temperature and solvent condition to ensure the reaction goes to completion without promoting isomerization.
By carefully controlling these parameters, you can favor the formation of the desired pyrazole isomer and achieve reproducible results.[7][8]
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 21. ijnrd.org [ijnrd.org]
Technical Support Center: Purifying Pyrazole Derivatives with Column Chromatography
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their unique electronic properties and structural diversity can present significant purification hurdles.
This document moves beyond standard protocols to explain the causality behind common chromatographic issues and provides robust, field-tested solutions. We will explore everything from fundamental technique selection to advanced troubleshooting of complex separation problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a purification strategy for pyrazole derivatives.
Q1: What is the best "default" column chromatography technique for a new pyrazole derivative?
A1: For most neutral or moderately polar pyrazole derivatives, normal-phase flash column chromatography on silica gel is the most effective starting point.[1] It offers a good balance of speed, cost-effectiveness, and resolving power for typical synthetic mixtures.[2] The stationary phase is polar (silica), and the mobile phase is a non-polar organic solvent system, usually a gradient of ethyl acetate in hexanes or heptane.[3][4]
The Scientific Rationale: Pyrazoles possess a dipole moment due to the two nitrogen atoms in the five-membered ring. This inherent polarity allows for predictable interactions with the polar silanol groups (Si-OH) on the silica surface. Elution is controlled by increasing the polarity of the mobile phase, which competes for adsorption sites and displaces the compound, moving it down the column.[5]
Q2: My pyrazole has a basic nitrogen atom and shows significant peak tailing on silica gel. What's happening and how do I fix it?
A2: This is a classic problem. The lone pair of electrons on the pyrazole's nitrogen can form strong, non-ideal interactions (hydrogen bonding or ionic interactions) with the acidic silanol groups on the silica surface. This causes a portion of your compound to "stick" and elute slowly, resulting in a tailed peak.
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.[6] A common choice is 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the polar component of your eluent (e.g., in the ethyl acetate).[7][8][9]
The Scientific Rationale: The basic additive (like TEA) is a stronger base than your pyrazole. It preferentially binds to the acidic silanol sites, effectively "masking" them.[8] This allows your pyrazole derivative to elute based on polarity differences with minimal secondary interactions, resulting in a much sharper, more symmetrical peak.
Q3: How do I choose between normal-phase and reversed-phase chromatography for my pyrazole?
A3: The choice depends primarily on the overall polarity of your molecule.
-
Normal-Phase (NP): Ideal for lipophilic to moderately polar compounds that are highly soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes.[5] This covers a vast range of synthetic pyrazole intermediates.
-
Reversed-Phase (RP): The preferred method for highly polar, water-soluble pyrazole derivatives, such as those with carboxylic acid, multiple hydroxyl groups, or those synthesized as salts.[10][11] In RP, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures).[12]
Pro-Tip: If your compound is "greasy" and has a low Rf on a silica TLC plate even in high concentrations of ethyl acetate, it's a good candidate for normal-phase. If it is highly water-soluble or streaks badly from the baseline on a silica TLC plate, reversed-phase is likely the better choice.
Q4: I'm trying to separate regioisomers of a substituted pyrazole, and they are co-eluting. What is the best strategy?
A4: Separating regioisomers is a common and significant challenge because they often have very similar polarities.[13] Success requires maximizing the selectivity (α) of your chromatographic system.
Strategy:
-
Optimize the Mobile Phase: Don't just increase the polarity; change the solvent composition. For example, in normal-phase, try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system. Different solvents offer different hydrogen-bonding and dipole-dipole interactions that can differentiate isomers.[1]
-
Consider a Different Stationary Phase: If silica gel fails, an aminopropyl-bonded (NH2) or cyanopropyl-bonded (CN) phase can offer different selectivity for N-heterocycles in normal-phase mode.[4][14] For reversed-phase, switching between C18 and a Phenyl-Hexyl column can resolve isomers through differing π-π interactions.
-
High-Performance Flash Chromatography: Using columns packed with smaller silica particles (e.g., 20-40 µm) provides significantly higher resolution than standard flash chromatography (40-63 µm) and may be sufficient to resolve your isomers.[2]
Section 2: Troubleshooting Guide: From Theory to Practice
This guide provides a systematic approach to diagnosing and solving complex purification problems.
// Nodes start [label="Problem Identified\n(e.g., Poor Separation)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_tlc [label="Re-evaluate TLC Data\n(Rf, Spot Shape)", fillcolor="#FBBC05", fontcolor="#202124"]; is_tailing [label="Is Peak Tailing\nObserved?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_degrading [label="Compound Degrading\non Column?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_resolution [label="Poor Resolution\n(Co-elution)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
add_modifier [label="Add Basic Modifier\n(e.g., 0.5% TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_sorbent [label="Change Stationary Phase\n(Alumina, C18, Deactivated Silica)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_mp [label="Optimize Mobile Phase\n(Change Solvent Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_load [label="Reduce Sample Load\n& Check Packing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Successful Purification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_tlc; check_tlc -> is_tailing [label="Analyze Spot Shape"]; is_tailing -> add_modifier [label="Yes"]; is_tailing -> is_degrading [label="No"];
is_degrading -> change_sorbent [label="Yes"]; is_degrading -> is_resolution [label="No"];
is_resolution -> optimize_mp [label="Yes"]; optimize_mp -> reduce_load [label="If still poor"];
add_modifier -> success; change_sorbent -> success; reduce_load -> success; optimize_mp -> success [style=dashed]; } }
Caption: Troubleshooting workflow for pyrazole purification.
Problem 1: My compound appears to be degrading on the silica gel column.
-
How to Diagnose: Run a "2D TLC." Spot your crude material on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it's degrading, you'll see a primary spot on the diagonal with one or more new spots directly above it in the second direction.[15] Another sign is low recovery of a compound that was clearly present in the crude mixture.[15]
-
The Scientific Cause: The acidic surface of standard silica gel can catalyze the degradation of sensitive functional groups.[16][17] Pyrazoles themselves can be susceptible to ring-opening or rearrangement under harsh acidic conditions.[18]
-
Solutions:
-
Deactivate the Silica: As with peak tailing, adding 0.5-1% triethylamine to the eluent can neutralize the silica surface and prevent acid-catalyzed degradation.[9]
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative for acid-sensitive basic compounds.[7]
-
Use Reversed-Phase: If the compound is sufficiently polar, switching to C18 reversed-phase chromatography removes the issue of acidic silanols entirely.[6]
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with optimal flow rates rather than slow gravity chromatography.[1]
-
Problem 2: My pyrazole derivative is poorly soluble and precipitates during loading or on the column.
-
How to Diagnose: You observe a visible band of precipitate at the top of the column after loading, or you experience a sudden increase in backpressure. Recovery is extremely low.
-
The Scientific Cause: The sample must remain dissolved in the mobile phase throughout the purification. If the mobile phase is too weak (non-polar) to dissolve the compound, it will crash out of solution.[6] This is common when a highly polar solvent like DMSO or DMF is used to dissolve the crude material for loading.
-
Solutions:
-
Dry Loading: This is the most robust solution. Dissolve your crude product in a strong solvent (e.g., methanol, DCM). Add a small amount of silica gel (or C18 for reversed-phase) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of the column. This technique ensures the compound is introduced to the column in a solid, pre-adsorbed state, from which it is gradually eluted by the mobile phase.[7][13]
-
Modify the Mobile Phase: If dry loading is not possible, ensure your initial mobile phase has enough polarity to maintain solubility. You may need to start your gradient with a higher percentage of the polar solvent.
-
Use a Stronger Injection Solvent: Dissolve the sample in a minimal amount of a solvent that is slightly stronger than the initial mobile phase but not so strong that it ruins the separation (e.g., using 5% methanol in DCM to inject onto a column running in ethyl acetate/hexane).
-
Problem 3: I successfully developed a separation on TLC, but it failed when scaling up to flash chromatography.
-
How to Diagnose: A clean separation of two spots on a TLC plate (e.g., Rf 0.4 and 0.2) results in complete co-elution or very poor resolution on the flash column.
-
The Scientific Cause: This discrepancy often arises from differences in heat dissipation and solvent evaporation between an open TLC plate and a packed column. On a TLC plate, solvent evaporation can lead to an artificially high apparent polarity, making separations look better than they are. Overloading the column is another common cause.
-
Solutions:
-
Target a Lower Rf: For flash chromatography, aim for a target compound Rf of 0.25 to 0.35 on your TLC plate for the best resolution and efficient use of solvent.[19] An Rf of 0.5 on TLC will often elute too quickly on a column, near the solvent front.
-
Calculate Column Loading Correctly: As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel.[9] For a challenging separation, reduce this to 1% or less.
-
Use a Gradient Optimized from TLC: Use TLC data to create a focused gradient. Software on modern flash chromatography systems can even calculate an optimized gradient based on the Rf values from two different solvent systems.[19]
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Method Development for Purifying a Novel Pyrazole Derivative
Objective: To establish a robust normal-phase purification method for a new pyrazole derivative of unknown polarity.
Methodology:
-
Solubility Test: Check the solubility of your crude material in common solvents (Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)).
-
Initial TLC Screening:
-
Prepare three TLC chambers with different polarity mobile phases:
-
20% EtOAc / 80% Hexane (Low Polarity)
-
50% EtOAc / 50% Hexane (Medium Polarity)
-
100% EtOAc (High Polarity)
-
-
Spot the crude material (dissolved in DCM or EtOAc) on three separate TLC plates and develop one in each chamber.
-
Visualize under a UV lamp (254 nm) and/or with a stain (e.g., permanganate).
-
-
TLC Optimization:
-
Based on the initial screen, choose the system that moved the desired spot to an Rf between 0.1 and 0.5.
-
Fine-tune the solvent ratio to bring the target compound's Rf to ~0.3 .
-
Check for peak tailing. If observed, prepare a new mobile phase containing 0.5% triethylamine and re-run the TLC to confirm improvement.
-
-
Flash Chromatography Execution:
-
Pack a column with silica gel appropriate for your sample size (e.g., a 40g column for a 400mg-1g sample).
-
Equilibrate the column with a starting solvent that is at least 50% less polar than your elution solvent (e.g., start with 5% EtOAc/Hexane if your TLC solvent was 30% EtOAc/Hexane).
-
Load the sample using the dry loading technique.
-
Run a linear gradient from your starting solvent up to a polarity about 50% higher than your TLC elution solvent.
-
Collect fractions and monitor by TLC to combine the pure fractions.
-
Data Presentation: Solvent & Modifier Selection
Table 1: Common Mobile Phase Systems and Modifiers
| Chromatography Mode | Stationary Phase | Common Solvents (Non-polar to Polar) | Common Modifiers & Use Case |
| Normal-Phase | Silica Gel, Alumina | Hexane/Heptane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Methanol | Triethylamine (0.1-1%) : Suppresses peak tailing of basic compounds.[7] |
| Reversed-Phase | C18, C8, Phenyl | Water, Methanol, Acetonitrile, Tetrahydrofuran | Formic Acid (0.1%) : Improves peak shape for acids and bases by maintaining a consistent low pH.[10][20] |
| Acetic Acid (0.1%) : Similar to formic acid, less aggressive.[21] | |||
| Ammonium Hydroxide/Formate : Used to create a buffered mobile phase for pH-sensitive separations.[8] |
// Nodes start [label="Start:\nCrude Pyrazole Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="1. Solubility Test\n(DCM, EtOAc, MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; tlc_screen [label="2. TLC Screening\n(Low, Med, High Polarity)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_tlc [label="Analyze Rf & Spot Shape", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_rf [label="3. Optimize Mobile Phase\n(Target Rf ≈ 0.3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_tailing [label="Tailing Present?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_tea [label="Add 0.5% TEA\nto Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_load [label="4. Prepare for Column\n(Dry Loading Recommended)", fillcolor="#FBBC05", fontcolor="#202124"]; flash_chrom [label="5. Run Flash Chromatography\n(Optimized Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="6. Collect & Analyze Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; finish [label="End:\nPure Pyrazole Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> solubility; solubility -> tlc_screen; tlc_screen -> analyze_tlc; analyze_tlc -> optimize_rf [label="Rf is not ideal"]; analyze_tlc -> check_tailing [label="Rf is good"]; optimize_rf -> check_tailing; check_tailing -> add_tea [label="Yes"]; add_tea -> dry_load; check_tailing -> dry_load [label="No"]; dry_load -> flash_chrom; flash_chrom -> collect; collect -> finish; } }
Caption: Step-by-step workflow for method development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. hawach.com [hawach.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 12. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatography [chem.rochester.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. teledyneisco.com [teledyneisco.com]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in 3-phenyl-1H-pyrazole-5-carboxylic acid via HPLC
Welcome to the technical support center for the analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis. Here, we move beyond simple procedural steps to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What are the typical starting HPLC conditions for analyzing this compound?
A1: A good starting point for method development is a reversed-phase C18 column. Given that this compound is a polar compound due to the carboxylic acid group, a mobile phase consisting of an aqueous buffer and an organic modifier is appropriate.[1] A common initial setup would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol.
-
Gradient: A gradient elution is often necessary to separate the main peak from potential impurities with varying polarities.[2][3] A scouting gradient could be 10-90% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 206 nm).[1]
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducibility.
The choice of acidic modifier (like TFA or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, which helps in achieving symmetrical peak shapes.[4]
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from the synthetic route or degradation. Potential impurities for this compound could include:
-
Starting materials: Unreacted reagents from the synthesis.
-
Intermediates: Partially reacted compounds from the synthetic pathway.
-
By-products: Formed from side reactions during synthesis.
-
Degradation products: Resulting from hydrolysis, oxidation, or photolysis of the final compound.[5][6][7][8]
For instance, in the synthesis of pyrazole derivatives, one might encounter unreacted phenylhydrazine or diketone precursors.[9] To definitively identify these, it is best to synthesize or procure reference standards for likely impurities.
Q3: Why am I seeing a "ghost peak" in my chromatogram?
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank injection.[10][11] They are often caused by:
-
System Contamination: Residues from previous analyses lingering in the injector, column, or detector.[10][12]
-
Mobile Phase Impurities: Contaminants in the solvents or additives used for the mobile phase.[10][12][13] It is crucial to use high-purity, HPLC-grade solvents.[12]
-
Carryover: When a small amount of a previous sample is injected with the current one.[10][14]
-
Sample Degradation: The compound degrading in the vial while waiting for injection.[11][14]
To troubleshoot, run a blank gradient (injecting only mobile phase) to see if the peak persists.[15] If it does, the source is likely the system or mobile phase.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common HPLC issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape can significantly impact the accuracy of quantification and resolution.[11] Ideally, chromatographic peaks should be symmetrical with a Gaussian shape.
Troubleshooting Workflow for Peak Shape Issues ```dot graph TD { A[Poor Peak Shape] --> B{Observe All Peaks or Specific Peaks?}; B --> C[All Peaks Affected]; B --> D[Specific Peaks Affected]; C --> E[Check for System Issues: Tubing connections, Column void]; D --> F{Acidic or Basic Analyte?}; F --> G[Acidic Analyte: Check Mobile Phase pH]; F --> H[Basic Analyte: Consider Silanol Interactions]; }
A systematic approach to identifying unknown peaks.
3.1 Forced Degradation Studies
To determine if unknown peaks are degradation products, perform forced degradation studies. [5][6][7]This involves subjecting the this compound sample to harsh conditions to accelerate decomposition. [8] Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions: Aliquot the stock solution and expose to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid sample or a solution at an elevated temperature.
-
Photodegradation: Expose a solution to UV light.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC and compare the chromatograms to the unstressed sample. New peaks that appear are potential degradation products.
Table 1: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | 2 - 8 hours |
| Base Hydrolysis | 0.1 M NaOH, 60-80°C | 2 - 8 hours |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours |
| Thermal | 80°C | 48 hours |
| Photolytic | UV light source | 24 hours |
Note: The goal is to achieve 5-20% degradation of the main peak. [8]Conditions should be adjusted accordingly.
By comparing the retention times of the peaks in the stressed samples to the unknown peaks in your original sample, you can tentatively identify them as degradation products. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to obtain mass information about the impurities.
References
- 1. ijcpa.in [ijcpa.in]
- 2. mastelf.com [mastelf.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. mastelf.com [mastelf.com]
- 12. uhplcs.com [uhplcs.com]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. hplc.eu [hplc.eu]
- 15. wyatt.com [wyatt.com]
strategies to avoid decarboxylation of pyrazole-5-carboxylic acids
A Guide to Preventing Unwanted Decarboxylation in Research and Development
Welcome to the Technical Support Center for scientists and researchers working with pyrazole-5-carboxylic acids. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of unintended decarboxylation. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide you with not only solutions but also the underlying principles to empower your experimental design.
I. Understanding the Challenge: The Instability of Pyrazole-5-Carboxylic Acids
Pyrazole-5-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a tendency to undergo decarboxylation, particularly under thermal or certain chemical conditions. This loss of the carboxylic acid group can lead to low yields, impure products, and significant delays in research timelines.
Why Does Decarboxylation Occur?
The decarboxylation of pyrazole-5-carboxylic acids is facilitated by the electronic nature of the pyrazole ring. The nitrogen atom at the 1-position can stabilize the negative charge that develops on the C5 carbon during the transition state of the decarboxylation reaction. This inherent electronic property makes the C5-carboxyl group more labile compared to carboxylic acids on other positions of the pyrazole ring or on different aromatic systems.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the handling and reaction of pyrazole-5-carboxylic acids.
Q1: At what temperature does decarboxylation of pyrazole-5-carboxylic acids typically become a significant issue?
A1: There is no single temperature threshold, as the propensity for decarboxylation is highly dependent on the overall molecular structure, including the substituents on the pyrazole ring and the N1-position. However, as a general guideline, temperatures exceeding 80-100°C can significantly increase the rate of decarboxylation, especially in the presence of acid or base catalysts.[1] Some highly substituted or strained pyrazole-5-carboxylic acids may even decarboxylate at room temperature over time.
Q2: I am trying to perform a reaction on a substituent of my pyrazole-5-carboxylic acid, but I keep losing the carboxyl group. What can I do?
A2: This is a classic challenge. The key is to choose reaction conditions that are mild enough to avoid triggering decarboxylation. This may involve:
-
Low-Temperature Reactions: Whenever possible, run your reactions at or below room temperature.
-
Non-Thermal Activation: Consider using photochemical or microwave-assisted synthesis under carefully controlled temperature conditions.
-
Protecting Groups: The most robust strategy is often to protect the carboxylic acid group as an ester (e.g., methyl, ethyl, or tert-butyl ester) before performing other transformations.[2][3] The ester can then be hydrolyzed under mild basic or acidic conditions to regenerate the carboxylic acid.
Q3: Can I use strong bases with pyrazole-5-carboxylic acids?
A3: The use of strong bases should be approached with caution. While a base is required to deprotonate the carboxylic acid for salt formation or subsequent reactions, strong bases, especially at elevated temperatures, can promote decarboxylation. If a strong base is necessary, consider running the reaction at low temperatures (e.g., 0°C or below) and for the shortest possible time. Milder bases like potassium carbonate or triethylamine are often safer alternatives.
Q4: Is there a difference in stability between N-substituted and N-unsubstituted pyrazole-5-carboxylic acids?
A4: Yes, the substituent on the N1-nitrogen can influence stability. Electron-withdrawing groups on the N1-position can sometimes increase the propensity for decarboxylation by further stabilizing the anionic intermediate. Conversely, bulky N1-substituents may sterically hinder the conformational changes required for decarboxylation, thereby increasing stability.
III. Troubleshooting Guide: Common Scenarios and Solutions
This section provides a structured approach to troubleshooting common experimental problems related to the decarboxylation of pyrazole-5-carboxylic acids.
| Scenario | Potential Cause | Recommended Solution(s) |
| Low yield of desired product with significant formation of the decarboxylated byproduct. | Reaction temperature is too high. | - Lower the reaction temperature. - If heating is necessary, use the minimum temperature required for the transformation. |
| Prolonged reaction time. | - Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | |
| Presence of strong acid or base. | - Use milder acidic or basic conditions. - Consider buffer systems to maintain a stable pH. | |
| Complete loss of the carboxylic acid group during an attempted functional group transformation. | The carboxylic acid group is not stable under the reaction conditions. | - Protect the carboxylic acid as an ester (methyl, ethyl, tert-butyl) before attempting the transformation.[2][3] - Choose an alternative synthetic route where the carboxylic acid is introduced at a later stage. |
| Decarboxylation occurs during purification by column chromatography. | The silica gel is too acidic. | - Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. - Consider using alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase. |
| The product appears pure by NMR, but the mass spectrometry data shows the decarboxylated product. | In-source fragmentation in the mass spectrometer. | - Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI). |
IV. Experimental Protocols: Protecting Group Strategies
Protecting the carboxylic acid functionality as an ester is a highly effective strategy to prevent decarboxylation during subsequent synthetic steps.[2][4][5]
Protocol 1: Methyl Esterification using (Trimethylsilyl)diazomethane
This method is particularly mild and avoids the use of strong acids.
Step-by-Step Methodology:
-
Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 eq) dropwise. Gas evolution (N₂) will be observed.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography.
Protocol 2: Tert-Butyl Esterification using Tert-Butyl Acetate
This method provides a robust protecting group that can be removed under acidic conditions.
Step-by-Step Methodology:
-
Suspend the pyrazole-5-carboxylic acid (1.0 eq) in tert-butyl acetate.
-
Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.
-
Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tert-butyl ester.
V. Visualization of Key Concepts
Decarboxylation Mechanism
The diagram below illustrates the proposed mechanism for the thermal decarboxylation of a pyrazole-5-carboxylic acid, highlighting the role of the pyrazole ring in stabilizing the reaction intermediate.
Caption: Proposed mechanism of thermal decarboxylation.
Protecting Group Strategy Workflow
This workflow visualizes the general strategy of using a protecting group to avoid decarboxylation during a chemical transformation.
Caption: Workflow for using a protecting group strategy.
VI. References
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. 2
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.). ResearchGate. 6
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Taylor & Francis. 3
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. 7
-
Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. 8
-
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (n.d.). Benchchem. 9
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. 10
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents. 11
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Beilstein Journal of Organic Chemistry. 12
-
Protecting Groups for Carboxylic acid. (2020). YouTube. 4
-
PROTECTING GROUPs.pptx. (n.d.). SlideShare. 5
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. 13
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (n.d.). ACS Publications. 14
-
Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents. 1
-
Synthesis of pyrazole carboxylic acid intermediate 5.... (n.d.). ResearchGate. 15
-
Decarboxylation. (n.d.). Organic Chemistry Portal. 16
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. 17
-
Decarboxylation. (2022). Master Organic Chemistry. 18
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). ResearchGate. 19
References
- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PROTECTING GROUPs.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 12. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 13. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Decarboxylation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid and Its Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid and its analogs, a class of heterocyclic compounds renowned for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data to facilitate informed decisions in research and development.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a versatile five-membered heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[2] Notably, the pyrazole moiety is a key component in several commercially successful drugs, such as the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, highlighting its significance in medicinal chemistry.[3] This guide will focus on this compound as a parent compound and explore how structural modifications to this scaffold impact its physicochemical properties and biological efficacy, with a particular emphasis on its anti-inflammatory potential.
Physicochemical Properties of this compound
This compound is a white to off-white solid with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[4][5] It has a melting point typically in the range of 238-242 °C (with decomposition).[4][5] The carboxylic acid group imparts acidic properties and provides a key handle for derivatization to generate a library of analogs, such as esters and amides.[5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4][5] |
| Melting Point | 238-242 °C (dec.) | [4][5] |
| Appearance | Solid | [4] |
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative. This approach allows for the introduction of various substituents on the pyrazole core and the phenyl ring.
Experimental Protocol: Synthesis of this compound
This protocol describes a general two-step procedure for the synthesis of the title compound, starting from ethyl benzoylacetate and hydrazine hydrate.
Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The ethyl 3-phenyl-1H-pyrazole-5-carboxylate from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.[2]
-
Reaction Conditions: The mixture is stirred at room temperature or heated to 50-60 °C for 2-4 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of 3-4. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.[2]
Causality Behind Experimental Choices: The use of a β-ketoester and hydrazine is a classic and efficient method for constructing the pyrazole ring. The choice of base for the hydrolysis step is crucial; lithium hydroxide or sodium hydroxide are commonly used to ensure complete saponification of the ester without significant side reactions. Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Synthesis of Analogs
To synthesize analogs with different substituents on the phenyl ring, the corresponding substituted benzoylacetate can be used as the starting material. For example, using ethyl 4-chlorobenzoylacetate would lead to the formation of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Further modifications of the carboxylic acid moiety to amides or esters can be achieved using standard coupling reactions.[5]
Comparative Biological Activity: Focus on Anti-inflammatory Effects
The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key objective in the design of anti-inflammatory drugs to reduce gastrointestinal side effects.[6]
In Vitro COX-1/COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of this compound and a selection of its analogs against COX-1 and COX-2 enzymes. The data is compiled from various literature sources and serves to illustrate the structure-activity relationship (SAR).
| Compound | R (Substitution on Phenyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 1 | H | >100 | 2.52 | >39.7 |
| 2 | 4-Cl | >100 | 0.95 | >105.3 |
| 3 | 4-F | >100 | 1.10 | >90.9 |
| 4 | 4-CH₃ | >100 | 1.80 | >55.6 |
| 5 (Celecoxib) | N/A (Reference) | 7.6 | 0.04 | 190 |
| 6 | 4-SO₂NH₂ (at N1) | >100 | 0.01 | >10000 |
Note: The IC₅₀ values are indicative and can vary depending on the specific assay conditions. The data for compounds 1-4 are representative values based on SAR studies of similar pyrazole series. Compound 6 represents a highly selective analog with the critical benzenesulfonamide moiety.
Analysis of Structure-Activity Relationship (SAR):
-
Substitution at the 3-Phenyl Ring: The presence of electron-withdrawing groups, such as chloro (Cl) and fluoro (F) at the para-position of the 3-phenyl ring (compounds 2 and 3), generally leads to enhanced COX-2 inhibitory potency compared to the unsubstituted parent compound (1).[1]
-
Substitution at the N1 Position: The most significant increase in COX-2 selectivity is achieved by introducing a p-sulfamoylphenyl group at the N1 position of the pyrazole ring, as seen in Celecoxib and its analogs (compound 6).[7] This sulfonamide moiety is crucial for binding to a secondary pocket present in the COX-2 active site but absent in COX-1, thereby conferring high selectivity.[7]
Inhibition of Pro-inflammatory Mediators
Beyond direct enzyme inhibition, the anti-inflammatory effects of these compounds can be assessed by their ability to suppress the production of pro-inflammatory mediators in cellular models. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), which produce key inflammatory molecules like prostaglandin E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α).
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the steps to evaluate the inhibitory effects of pyrazole compounds on the production of PGE₂ and TNF-α in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Quantification of PGE₂ and TNF-α:
-
PGE₂ Assay: Measure the concentration of PGE₂ in the supernatants using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.[8]
-
TNF-α Assay: Measure the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.[3][9]
-
-
Data Analysis: Calculate the percentage inhibition of PGE₂ and TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ values for each compound.
Self-Validating System: The protocol should include positive controls (e.g., a known COX-2 inhibitor like Celecoxib) and negative controls (vehicle-treated cells) to ensure the validity of the results. A cell viability assay (e.g., MTT assay) should also be performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the compounds.
Signaling Pathways and Experimental Workflows
COX-2 Mediated Inflammatory Pathway
The diagram below illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the site of action for COX-2 inhibitors.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole analogs.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for the comparative analysis of this compound and its analogs.
Caption: Workflow for synthesis, biological evaluation, and analysis.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and its analogs. The structure-activity relationship studies clearly indicate that substitutions on both the 3-phenyl ring and the N1 position of the pyrazole core significantly influence the anti-inflammatory activity and COX-2 selectivity. Specifically, the incorporation of a p-sulfamoylphenyl moiety at the N1 position is a critical determinant for potent and selective COX-2 inhibition. The provided experimental protocols for synthesis and biological evaluation offer a robust starting point for researchers aiming to explore this promising class of compounds further. By systematically modifying the pyrazole scaffold and evaluating the resulting analogs, new and improved therapeutic agents can be developed for the treatment of inflammatory diseases.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. PROSTAGLANDIN E2 INHIBITS TUMOR NECROSIS FACTOR-ALPHA RNA THROUGH PKA TYPE I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. jocpr.com [jocpr.com]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 9. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
The 3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance as anticancer, anti-inflammatory, and antimicrobial agents. By delving into the causal relationships behind experimental choices and presenting supporting data, this document aims to empower researchers in the rational design of novel therapeutic agents.
The Versatile Pyrazole Core: A Foundation for Diverse Pharmacological Effects
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, contribute to its prevalence in drug design.[2] The this compound framework, in particular, offers multiple points for structural modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the pyrazole core, as well as modifications to the carboxylic acid moiety. This section provides a comparative analysis of these structural modifications and their impact on anticancer, anti-inflammatory, and antimicrobial efficacy.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[3][4]
Table 1: SAR of this compound Derivatives as Anticancer Agents
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Pyrazole N1-Substituent) | R3 (C5-Position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-OCH3 | H | COOH | A549 (Lung) | 26 | [5] |
| 1b | 4-Cl | H | CONHNH2 | HepG-2 (Liver) | 0.71 | [5] |
| 1c | 4-CH3 | Arylmethyl | CONHNH2 | General | 49.85 | [5] |
| 1d | 3-Cl, 5-OH | H | CONH-R | A375 (Melanoma) | 4.2 | [5] |
| 1e | 4-p-tolyl | H | Ethoxycarbonyl | A549 (Lung) | Potent | [5] |
From the data, it is evident that modifications at the C5 position from a carboxylic acid to a carbohydrazide (as in 1b and 1c ) can lead to potent anticancer activity. Furthermore, the nature of the substituent on the N-phenyl ring of the carboxamide at the C5 position plays a crucial role in determining the cytotoxic potential. For instance, a derivative bearing a 4-p-tolyl group (1e ) showed significant activity against A549 lung cancer cells.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6]
Table 2: SAR of this compound Derivatives as Anti-inflammatory Agents
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (C5-Carboxamide Substituent) | % Inhibition of Edema | Reference |
| 2a | H | N-[3-(4-phenylpiperazin-1-yl)propyl] | Potent | [7] |
| 2b | Various | Phenyl | Good | [8] |
| 2c | H | Alkyl chain amides/esters | 28.6-30.9 | [6] |
The conversion of the carboxylic acid to a carboxamide is a common strategy to enhance anti-inflammatory activity. As seen with compound 2a , the incorporation of a bulky, basic side chain like N-[3-(4-phenylpiperazin-1-yl)propyl] can lead to potent in vivo anti-inflammatory effects.[7] Furthermore, SAR studies have shown that extending an alkyl chain in amide or ester derivatives at the C5 position can significantly boost anti-inflammatory and analgesic profiles.[6]
Antimicrobial Activity
The pyrazole scaffold is also a key component in the development of novel antimicrobial agents.
Table 3: SAR of this compound Derivatives as Antimicrobial Agents
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Other Substituents) | Target Organism | Activity | Reference |
| 3a | Various | 5-Aryl | E. coli, S. aureus, P. aeruginosa | Potent | [9] |
| 3b | 4-NO2 | 3-(5-(4-nitrophenyl)-2-furyl) | S. aureus, E. coli, Candida | Pronounced | [10] |
| 3c | Various | 1,3,5-trisubstituted | Gram (+/-) bacteria, C. albicans | Active | [11][12] |
The antimicrobial activity of these derivatives is highly dependent on the substitution pattern. For example, 5-aryl-3-phenyl-1H-pyrazole derivatives (3a ) have demonstrated potent activity against a range of bacteria.[9] The introduction of a nitrophenylfuryl moiety at the 3-position (3b ) also resulted in significant antibacterial and antifungal effects.[10]
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets and modulation of key signaling pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation.[13][14] It plays a significant role in the production of pro-inflammatory cytokines.[13] Several pyrazole-based inhibitors have been developed to target p38 MAPK, thereby exerting anti-inflammatory effects.
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.
Thrombin Signaling Pathway
Thrombin, a serine protease, plays a central role in blood coagulation and cellular activation through protease-activated receptors (PARs).[2][15] Dysregulation of thrombin signaling is implicated in various pathological conditions. Pyrazole-based compounds have been investigated as thrombin inhibitors.
Caption: Thrombin signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative this compound derivative and key biological assays.
Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of the core scaffold.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Claisen Condensation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add a mixture of acetophenone and diethyl oxalate dropwise with stirring at room temperature.
-
After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product, ethyl 2,4-dioxo-4-phenylbutanoate. Filter, wash with water, and dry.
-
Cyclization: Dissolve the obtained diketoester in ethanol and add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and pour it into ice water. The product, ethyl 3-phenyl-1H-pyrazole-5-carboxylate, will precipitate. Filter, wash with water, and recrystallize from ethanol.
-
Hydrolysis: Reflux the pyrazole ester with an aqueous solution of sodium hydroxide for a few hours.
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the final product, this compound. Filter, wash with water, and dry.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19]
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specific time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., hydrochloric acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS.[20]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. The extensive body of research on these derivatives has provided valuable insights into their structure-activity relationships, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitutions to further enhance biological activity, the elucidation of precise mechanisms of action through advanced molecular modeling and biochemical studies, and the development of derivatives with multi-target activities to address complex diseases. The continued investigation of this versatile scaffold holds great promise for the discovery of next-generation drugs to combat a range of human ailments.
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tsijournals.com [tsijournals.com]
- 12. greenpharmacy.info [greenpharmacy.info]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 21. pdb.apec.org [pdb.apec.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the COX-2 Selectivity of 3-Phenyl-1H-Pyrazole-5-Carboxylic Acid and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a cornerstone of modern therapeutic design. This selectivity aims to retain anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. This guide provides a detailed comparison of the COX-2 selectivity of the well-established drug, celecoxib, and the foundational scaffold, 3-phenyl-1H-pyrazole-5-carboxylic acid. While extensive data is available for celecoxib, a direct, quantitative comparison is challenging due to the limited publicly available experimental data for the unsubstituted this compound. This guide will, therefore, present the known selectivity of celecoxib, discuss the structural determinants of COX-2 selectivity within the diarylpyrazole class, and provide a comprehensive experimental protocol for researchers to determine the COX-2 selectivity of this compound or other novel compounds.
The Significance of COX-2 Selectivity
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. By selectively inhibiting COX-2, it is possible to reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of gastrointestinal complications compared to non-selective NSAIDs that inhibit both isoforms.
Quantitative Comparison of COX-2 Selectivity
The COX-2 selectivity of an inhibitor is typically expressed as a selectivity index (SI), which is the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Assay System |
| Celecoxib | 15 | 0.04 | 375 | Recombinant Human Enzymes in Sf9 cells[1] |
| 7.6 (ratio) | - | 7.6 | Human Whole Blood Assay[2] | |
| 29.6 (ratio) | - | 29.6 | Human Whole Blood Assay[3] | |
| This compound | Data not available | Data not available | Data not available | - |
Note: IC50 values can vary depending on the specific experimental conditions and assay system used.
As the table illustrates, celecoxib demonstrates significant COX-2 selectivity. However, direct experimental data for the COX-1 and COX-2 inhibitory activity of this compound is not readily found in the public domain. Based on structure-activity relationship studies of diarylpyrazole derivatives, it is hypothesized that the unsubstituted this compound would exhibit a lower COX-2 selectivity compared to celecoxib. The key structural features of celecoxib that confer its high selectivity are discussed in the following section.
Structural Basis for COX-2 Selectivity in Diarylpyrazoles
The diarylpyrazole scaffold is a privileged structure in the design of selective COX-2 inhibitors. The differential inhibition of COX-1 and COX-2 by compounds like celecoxib is attributed to specific structural differences in the active sites of the two enzyme isoforms.
The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This substitution creates a side pocket in the COX-2 active site that is absent in COX-1. Selective COX-2 inhibitors, such as celecoxib, possess a sulfonamide (-SO2NH2) or a similar bulky side group that can fit into this side pocket, leading to a tighter and more stable interaction with the enzyme. In contrast, this bulky group creates steric hindrance in the narrower COX-1 active site, resulting in weaker binding and lower inhibitory potency.
The this compound molecule, lacking the crucial sulfonamide moiety, would not be able to exploit this structural difference between the COX isoforms to the same extent as celecoxib. While it may exhibit some inhibitory activity, it is unlikely to achieve the high degree of COX-2 selectivity seen with celecoxib.
Experimental Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay
To empirically determine the COX-2 selectivity of this compound, a robust in vitro assay is required. The following is a detailed protocol for a fluorometric COX inhibitor screening assay, a common method for this purpose.[4][5][6]
Principle
This assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). In this process, a fluorogenic probe is oxidized, leading to a measurable increase in fluorescence. The rate of fluorescence increase is proportional to COX activity, and the inhibition of this activity by a test compound can be quantified.
Materials
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compound (Celecoxib)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~535 nm and emission at ~590 nm
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound and celecoxib in DMSO.
-
Create a series of dilutions of the stock solutions in COX Assay Buffer to achieve a range of final assay concentrations.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, Heme, and the fluorogenic probe.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Reaction mixture and vehicle (DMSO).
-
Test compound wells: Reaction mixture and the various dilutions of this compound.
-
Reference compound wells: Reaction mixture and the various dilutions of celecoxib.
-
-
Add the respective enzymes (COX-1 or COX-2) to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 5-10 minutes at 37°C.
-
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test and reference compounds relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2 by fitting the data to a dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
Visualizing the Mechanism and Workflow
COX-2 Inhibition Pathway
Caption: The inhibitory action of celecoxib on the COX-2 pathway.
Experimental Workflow for COX-2 Selectivity Assay
Caption: Step-by-step workflow for an in vitro COX inhibitor screening assay.
Conclusion
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor, a property conferred by its diarylpyrazole scaffold substituted with a sulfonamide group that fits into the unique side pocket of the COX-2 active site. The parent compound, this compound, lacks this key structural feature, and while it may possess some COX inhibitory activity, it is unlikely to exhibit the high COX-2 selectivity of celecoxib. To definitively determine its COX-2 selectivity, the experimental protocol outlined in this guide can be employed. Such data would be invaluable for understanding the fundamental structure-activity relationships of the pyrazole scaffold and for the rational design of future generations of selective COX-2 inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Validation of Pyrazole Compounds' Antibacterial Activity Using Standard Strains
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3][4] This guide provides a comprehensive, technically sound framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of newly synthesized pyrazole compounds. We will delve into the established methodologies, the rationale behind experimental choices, and the interpretation of results, ensuring scientific integrity and reproducibility.
The Significance of Pyrazoles in Antibacterial Research
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its derivatives have been shown to target various bacterial metabolic pathways.[1] Some pyrazole-containing compounds act as inhibitors of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Others have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[1] Furthermore, certain pyrazole derivatives can disrupt the bacterial cell wall.[1] This multi-target potential makes pyrazoles an attractive starting point for the development of new antibiotics, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6]
Foundational Principles of Antibacterial Susceptibility Testing
Before embarking on experimental work, it is crucial to understand the core principles of antimicrobial susceptibility testing (AST). The primary goal of AST is to determine the concentration of a compound required to inhibit the growth of a specific bacterium.[7][8] This is most commonly expressed as the Minimum Inhibitory Concentration (MIC).[8][9] Standardized methods are critical for ensuring that results are accurate, reproducible, and comparable across different laboratories.[10][11] The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for AST.[12][13]
Experimental Workflow for Validation
A systematic approach is essential for the robust validation of a compound's antibacterial properties. The following workflow outlines the key stages, from initial preparation to data analysis.
Caption: A streamlined workflow for the validation of antibacterial activity.
Detailed Methodologies: A Step-by-Step Guide
This section provides detailed protocols for the two most common and reliable methods for determining antibacterial activity: broth microdilution for MIC determination and agar disk diffusion for qualitative assessment.
I. Essential Materials and Reagents
-
Pyrazole Compounds: Synthesized and purified.
-
Standard Bacterial Strains: Procured from a reputable culture collection such as the American Type Culture Collection (ATCC). Commonly used strains include:
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[7]
-
Standard Antibiotics: For use as positive controls (e.g., ciprofloxacin, chloramphenicol, tetracycline).[1][15]
-
Sterile Supplies: 96-well microtiter plates, petri dishes, pipettes and tips, inoculation loops, cotton swabs.
-
Equipment: Incubator (35°C), spectrophotometer or turbidimeter, vortex mixer, biosafety cabinet.
II. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
Step 1: Preparation of Pyrazole Compound Dilutions
-
Prepare a stock solution of each pyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.[16] The final volume in each well should be 50 µL.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh overnight culture on MHA, select 2-3 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This can be done using a turbidimeter or by visual comparison.
-
Dilute the standardized inoculum to the appropriate concentration for testing.[16]
Step 3: Inoculation and Incubation
-
Inoculate each well of the microtiter plate containing the compound dilutions with 50 µL of the diluted bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[17]
-
Include appropriate controls in each plate:
-
Incubate the plates at 35°C for 18-24 hours.[7]
Step 4: Reading and Interpreting MIC Values
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[8][9]
-
The results are interpreted by comparing the MIC values to established breakpoints from organizations like the CLSI.[18] The interpretations are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[9][18]
III. Protocol 2: Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antibacterial activity.[19]
Step 1: Preparation of MHA Plates and Inoculum
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[17]
Step 2: Application of Disks and Incubation
-
Impregnate sterile paper disks with a known concentration of the pyrazole compound solution.
-
Place the impregnated disks onto the surface of the inoculated MHA plates.[17]
-
Include a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubate the plates at 35°C for 18-24 hours.[7]
Step 3: Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.[7]
-
The size of the inhibition zone is compared to standardized charts to determine the susceptibility of the organism to the compound.[7]
Data Presentation and Comparative Analysis
For a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for easy evaluation of the relative potency of different pyrazole derivatives and their performance against standard antibiotics.
Table 1: Comparative Antibacterial Activity of Pyrazole Compounds (Example)
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Pyrazole A | 8 | 16 | >64 |
| Pyrazole B | 2 | 4 | 32 |
| Pyrazole C | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Note: The data in this table is for illustrative purposes only.
The results from such a table can reveal important structure-activity relationships. For instance, some pyrazole derivatives have shown potent activity against Gram-positive bacteria, including MRSA, with MIC values as low as 1 µg/mL.[6] Others have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better activity than the standard antibiotic ciprofloxacin in vitro.[1]
Conclusion and Future Directions
This guide provides a standardized and scientifically rigorous approach to validating the antibacterial activity of novel pyrazole compounds. By adhering to established protocols, such as those from the CLSI, and employing appropriate controls, researchers can generate reliable and reproducible data. The promising results from various studies on pyrazole derivatives underscore their potential as a source of new antibacterial agents.[4][20] Further research, including in vivo efficacy studies and toxicological profiling, will be crucial in translating these promising in vitro findings into clinically viable therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. idexx.com [idexx.com]
- 9. idexx.dk [idexx.dk]
- 10. woah.org [woah.org]
- 11. pdb.apec.org [pdb.apec.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. fda.gov [fda.gov]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. myadlm.org [myadlm.org]
- 18. droracle.ai [droracle.ai]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
in vivo efficacy of 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives in animal models
An In-Depth Technical Guide to the In Vivo Efficacy of 3-Phenyl-1H-Pyrazole-5-Carboxylic Acid Derivatives in Animal Models
Introduction: The Versatile Scaffold of this compound
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This five-membered heterocyclic structure, composed of three carbon and two adjacent nitrogen atoms, serves as a versatile scaffold for developing novel therapeutic agents.[3] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][2][3][4][5]
This guide focuses specifically on derivatives of the this compound core structure. The presence of the phenyl group at the 3-position and the carboxylic acid at the 5-position provides a unique framework that allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] We will objectively compare the performance of various derivatives in established animal models across different therapeutic areas, providing the supporting experimental data and protocols to offer a clear perspective on their in vivo efficacy and potential for clinical development.
Anti-inflammatory Efficacy: Targeting the Arachidonic Acid Cascade
A significant body of research has focused on pyrazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs).[5][7] The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in prostaglandin synthesis during inflammation.[3][5] More recent studies also point to the inhibition of other pro-inflammatory pathways, such as p38 MAPK, as a viable therapeutic strategy.[8]
Key Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is the gold-standard and most widely used preclinical assay for evaluating the efficacy of acute anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response, characterized by swelling (edema), which can be quantified over several hours. The reduction in paw volume in treated animals compared to a control group is a direct measure of a compound's anti-inflammatory activity.[3][9]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping and Fasting: Animals are fasted overnight before the experiment and randomly divided into groups (n=5-6): Vehicle Control, Standard Drug (e.g., Indomethacin, Diclofenac), and Test Compound groups (various doses).
-
Compound Administration: Test compounds and the standard drug are typically suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Inflammation Induction: 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Efficacy of 3-Phenyl-1H-pyrazole Derivatives
The following table summarizes the in vivo anti-inflammatory activity of several this compound derivatives and related structures from various studies.
| Compound ID | Derivative Type | Dose (mg/kg) | % Edema Inhibition (at 3h) | Standard Drug Comparison | Reference |
| 10g | 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide | 100 | 78% | Ibuprofen (68%) | [3] |
| 10f | 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide | 100 | 76% | Ibuprofen (68%) | [3] |
| 5b | Pyrazole analog | 50 | Potent Activity | Nimesulide | [3] |
| 5a | 1,3,4-trisubstituted pyrazole | 20 | ≥84.2% | Diclofenac (86.72%) | [3] |
| 10b & 11b | 1-phenyl-1H-pyrazole derivatives | N/A | Strong Activity | N/A | [9] |
| Compound 10 | Pyrazole-NO hybrid (nitrate ester) | 10 | Significant | Indomethacin | [10] |
Analysis of Performance: The data clearly demonstrates that derivatives of the pyrazole scaffold possess potent anti-inflammatory properties. Notably, carboxamide derivatives 10f and 10g showed superior efficacy compared to the standard drug ibuprofen in the carrageenan-induced edema model.[3] Similarly, the trisubstituted pyrazole 5a exhibited activity nearly equivalent to diclofenac, a widely used NSAID.[3] The structural modification of pyrazole-3-carboxylic acids to create nitric oxide (NO)-donating hybrids, such as compound 10 , not only retained significant anti-inflammatory activity but also showed a reduced ulcerogenic liability, addressing a major side effect of traditional NSAIDs.[10]
Experimental Workflow for Anti-Inflammatory Screening
Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Model.
Anticancer Potential: Targeting Cell Proliferation and Survival Pathways
The pyrazole scaffold is prevalent in a number of approved and investigational anticancer agents, often functioning as a "hinge-binder" in various protein kinases. Derivatives have been shown to inhibit critical targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization, thereby disrupting cancer cell proliferation and survival.[4][11]
While many studies focus on in vitro cytotoxicity, this initial screening is a crucial predictor of potential in vivo success. Compounds with low micromolar or nanomolar IC₅₀ values against cancer cell lines are strong candidates for evaluation in xenograft or orthotopic animal models.
Comparative In Vitro Efficacy of Pyrazole Derivatives
The table below summarizes the cytotoxic activity (IC₅₀) of promising pyrazole derivatives against various human cancer cell lines. This data serves as a foundation for selecting candidates for future in vivo studies.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Compound 168 | Pyrazole-naphthalene | MCF-7 (Breast) | 2.78 | Tubulin Polymerization Inhibitor | [2] |
| Compound 22 | Benzoxazine-pyrazole hybrid | A549 (Lung) | 2.82 | EGFR Inhibitor (IC₅₀ = 0.61 µM) | [11] |
| Compound 23 | Benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 3.14 | EGFR Inhibitor (IC₅₀ = 0.51 µM) | [11] |
| Compound 24 | 1H-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | EGFR (T790M) Inhibitor (IC₅₀ = 0.24 µM) | [11] |
| Compound 36 | Pyrazole derivative | - | 0.199 | CDK2 Inhibitor | [11] |
| Compound 139 | Isoxazole-pyrazolo[1,5-a]pyrimidine | A549 (Lung) | 0.011 | Antitumor | [11] |
| Compound 17/18 | 3-(1H-indole-3-yl)-1H-pyrazole | HepG-2 (Liver) | 0.71 | Antiproliferative (S-phase arrest) | [4] |
Analysis of Performance: The in vitro data is highly encouraging. Compound 139 demonstrates exceptional potency against lung cancer (A549) and prostate cancer (PC3, DU145) cell lines, with IC₅₀ values in the nanomolar range.[11] Furthermore, compounds 22 and 23 show potent, sub-micromolar inhibition of the EGFR kinase, a clinically validated target in oncology.[11] The ability of compound 168 to inhibit tubulin polymerization places it in a class with established chemotherapeutics like taxanes and vinca alkaloids.[2] These results strongly justify the progression of these lead compounds into in vivo xenograft models to assess their tumor growth inhibition capabilities.
Caption: Workflow for testing a disease-modifying drug in an AD mouse model.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of therapeutic agents. The in vivo data from animal models robustly supports their efficacy in inflammation, where several compounds outperform or match the activity of established NSAIDs. In oncology, potent in vitro activity against validated targets like EGFR and tubulin provides a strong rationale for advancing lead candidates into xenograft studies. Perhaps most exciting is the demonstrated success in the challenging field of neurodegeneration, where anle138b has proven to be a disease-modifying agent in a preclinical model of Alzheimer's disease.
Future research should focus on:
-
Translational Studies: Advancing the most potent anti-inflammatory and anticancer pyrazole derivatives into more complex in vivo models, including efficacy and toxicology studies, to pave the way for investigational new drug (IND) applications.
-
Pharmacokinetic Optimization: Further chemical modification to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their bioavailability and therapeutic window.
-
Exploration of New Targets: Leveraging the versatility of the pyrazole scaffold to design novel derivatives aimed at other therapeutic targets and disease areas where preclinical validation is needed.
This guide consolidates the current evidence, highlighting the significant potential of this chemical class and providing a clear framework for researchers aiming to build upon these findings.
References
- 1. jocpr.com [jocpr.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. news-medical.net [news-medical.net]
- 8. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking Studies of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Power of In Silico Prediction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] In the modern drug discovery paradigm, identifying the most promising derivatives for synthesis and biological testing is a significant challenge. Molecular docking, a powerful computational technique, has emerged as an indispensable tool to accelerate this process.[6][7]
This guide provides a comparative analysis of molecular docking studies involving pyrazole derivatives against various therapeutically relevant protein targets. We will delve into the causality behind methodological choices, present a robust, self-validating experimental workflow, and offer a quantitative comparison of results from recent literature, grounded in authoritative references. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to design, execute, and interpret molecular docking studies with scientific integrity.
Comparative Analysis of Pyrazole Derivatives Against Key Protein Classes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions.[7][8] This allows for a rational comparison of different pyrazole derivatives against a specific target or a single derivative against multiple targets.
Anticancer Targets: Kinase Inhibition
Kinases are a major class of targets in oncology, and pyrazole derivatives have shown significant promise as inhibitors.[3] Docking studies are crucial for elucidating the binding modes within the ATP-binding pocket.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Aberrant VEGFR-2 signaling is a key driver of tumor angiogenesis.[3][9] Docking studies have been instrumental in designing pyrazole derivatives that can effectively compete with ATP. For instance, a series of 1H-pyrazol-5(4H)-one derivatives were docked into the VEGFR-2 active site (PDB: 4CKJ), with the most potent compounds demonstrating strong hydrogen bond interactions with the hinge region residue Ala807 and hydrophobic interactions with residues like Leu881.[10][11] Another study on pyrazolyl tetrazole acetic acids also targeted VEGFR-2, correlating docking scores with in vitro antiproliferative activity against cancer cell lines like HT-29 and PC-3.[9]
-
Cyclin-Dependent Kinase 2 (CDK2): CDKs are central regulators of the cell cycle, and their inhibition is a valid anticancer strategy.[3] Pyrazole-based hybrids have been docked against CDK2 (PDB: 2VTO), revealing that potent derivatives form key hydrogen bonds and van der Waals interactions within the active site, leading to minimum binding energies as low as -7.676 kcal/mol.[4][12]
-
Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated as potential EGFR inhibitors.[4] Docking studies showed strong binding interactions, with reported binding energies reaching -10.36 kcal/mol, suggesting a high affinity for the EGFR kinase domain.[4]
Antimicrobial Targets: Essential Bacterial Enzymes
With rising antibiotic resistance, the need for novel antimicrobial agents is critical. Pyrazoles have demonstrated broad-spectrum antibacterial and antifungal properties.[1][2][5]
-
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for bacterial protein synthesis, making it an attractive target.[1][13] Docking studies using AutoDock 4.2 against TyrRS from E. coli (PDB: 1X8X) and S. aureus (PDB: 1JIL) have successfully predicted the antibacterial activity of N-Mannich bases of pyrazole.[1][13] The binding energy of the docked ligands correlated well with the experimentally determined zones of inhibition.[1]
-
Glucosamine-6-Phosphate Synthase (GlcN-6-P): This enzyme is a key target for developing antimicrobial agents.[5] Docking of 1,3,5-trisubstituted pyrazole derivatives into the GlcN-6-P active site was used to rationalize their observed antimicrobial activity against various bacterial species and Candida albicans.[5]
-
DNA Gyrase: This topoisomerase is a well-established target for antibacterial drugs. Docking studies of pyrazole-thiobarbituric acid derivatives with the Gyrase B subunit (PDB: 4URM) have helped to elucidate their mode of action as potential antibacterial agents.[14]
A Validated Experimental Workflow for Molecular Docking
To ensure the reliability and reproducibility of in silico results, a rigorous, self-validating protocol is essential. The following section outlines a standard, yet comprehensive, workflow for docking pyrazole derivatives.
Step-by-Step Methodology
-
Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, VEGFR-2 (PDB ID: 4CKJ) or E. coli TyrRS (PDB ID: 1X8X).[1][10]
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands (unless used for binding site definition).
-
Protonation: Add polar hydrogen atoms and assign appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH.
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).[10] This step is crucial for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure using software like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define rotatable bonds. This allows for ligand flexibility during the docking process.
-
-
Docking Simulation:
-
Binding Site Definition: Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or on catalytically important residues identified from literature.
-
Algorithm Selection: Choose a docking algorithm. The Lamarckian Genetic Algorithm, used in AutoDock, is a widely applied and validated method.[3]
-
Execution: Run the docking simulation. It is standard practice to perform multiple independent runs (e.g., 10-50 runs) to ensure thorough conformational sampling.[3]
-
-
Post-Docking Analysis & Validation:
-
Clustering and Ranking: Group the resulting ligand poses based on Root Mean Square Deviation (RMSD) and rank them according to their predicted binding energy (docking score).[3] The pose with the most negative binding energy is typically considered the best.[15][16]
-
Interaction Analysis: Visualize the top-ranked pose within the protein's active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with surrounding amino acid residues.
-
Re-docking (Protocol Validation): A critical validation step involves removing the co-crystallized ligand from the protein and docking it back into the binding site. The protocol is considered reliable if the docking program can reproduce the experimental binding mode with a low RMSD (< 2.0 Å).[10]
-
Workflow Visualization
The following diagram illustrates the logical flow of a typical molecular docking experiment.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. scispace.com [scispace.com]
- 8. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies [mdpi.com]
- 15. etflin.com [etflin.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Guide for Researchers
Introduction
3-Phenyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and versatile functional groups make it a sought-after scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings, stands as a primary route to this compound.[1][2][3] This approach is predicated on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] For the synthesis of our target molecule, the key precursors are a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.
Causality Behind Experimental Choices
The choice of a β-ketoester is strategic. The ketone carbonyl is more electrophilic and thus more reactive towards the initial nucleophilic attack by hydrazine compared to the ester carbonyl. This inherent difference in reactivity directs the initial condensation to form a hydrazone intermediate at the desired position. The subsequent intramolecular cyclization, an acid-catalyzed acylation of the second nitrogen of the hydrazine onto the ester carbonyl, is the ring-forming step. The use of a catalytic amount of acid, such as glacial acetic acid, is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating both the initial condensation and the final cyclization.[3] The reaction is typically heated to provide the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Experimental Protocol
Step 1: Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (10.0 g, 52.0 mmol) and 30 mL of 1-propanol.
-
To this solution, add hydrazine hydrate (5.2 g, 104 mmol, 2 equivalents) dropwise with stirring.
-
Add 5-6 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-3 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexane eluent. The disappearance of the ethyl benzoylacetate spot indicates the completion of the reaction.[4]
-
Once the reaction is complete, cool the mixture to room temperature and then add 50 mL of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and air dry. This intermediate is 5-phenyl-1H-pyrazol-3(2H)-one.
Step 2: Oxidation to this compound
Note: The direct synthesis of the carboxylic acid via this route often leads to the more stable pyrazolone tautomer. A subsequent oxidation step is typically required to obtain the desired carboxylic acid. A well-established method involves the use of an oxidizing agent like potassium permanganate.
-
Suspend the crude 5-phenyl-1H-pyrazol-3(2H)-one in a solution of sodium carbonate in water.
-
Cool the mixture in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Mechanistic Pathway
Figure 1: Mechanistic workflow for the Knorr pyrazole synthesis route.
Route 2: Synthesis via Diethyl Oxalate and a Phenylhydrazone Derivative
This alternative route builds the pyrazole ring from more fundamental starting materials, offering a high degree of flexibility for creating substituted analogues. The synthesis commences with the Claisen condensation of a substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine hydrate.
Causality Behind Experimental Choices
This method provides a convergent approach where the key 1,3-dicarbonyl precursor is first synthesized and then reacted to form the pyrazole. The use of a strong base like sodium ethoxide is essential for the initial Claisen condensation to deprotonate the α-carbon of the acetophenone, enabling its nucleophilic attack on diethyl oxalate. The subsequent cyclization with hydrazine hydrate follows a similar logic to the Knorr synthesis, with the more reactive ketone carbonyl being the initial site of attack. The final step involves the hydrolysis of the resulting ester to the desired carboxylic acid, a standard transformation readily achieved under basic conditions followed by acidification.
Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 100 mmol) in 50 mL of absolute ethanol.
-
Cool the sodium ethoxide solution in an ice bath and add a mixture of acetophenone (12.0 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Collect the solid ethyl 2,4-dioxo-4-phenylbutanoate by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Step 2: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
In a 100 mL round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (11.0 g, 50 mmol) in 40 mL of glacial acetic acid.
-
Add hydrazine hydrate (2.5 g, 50 mmol) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Collect the precipitated ethyl 3-phenyl-1H-pyrazole-5-carboxylate by vacuum filtration, wash with cold water, and dry.
Step 3: Hydrolysis to this compound
-
In a 100 mL round-bottom flask, suspend the crude ethyl 3-phenyl-1H-pyrazole-5-carboxylate in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for 2-3 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated this compound by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Mechanistic Pathway
Figure 2: Mechanistic workflow for the synthesis via diethyl oxalate.
Head-to-Head Comparison
| Feature | Route 1: Knorr Synthesis | Route 2: Via Diethyl Oxalate |
| Starting Materials | Ethyl benzoylacetate, hydrazine hydrate | Acetophenone, diethyl oxalate, hydrazine hydrate |
| Number of Steps | 2 (synthesis of pyrazolone and oxidation) | 3 (synthesis of dicarbonyl, cyclization, hydrolysis) |
| Overall Yield | Moderate | Good to High |
| Scalability | Good | Excellent |
| Purity of Product | May require careful purification to remove by-products from oxidation. | Generally high after recrystallization at each step. |
| Versatility | Limited by the availability of substituted β-ketoesters. | Highly versatile, as a wide range of substituted acetophenones can be used. |
| Safety Considerations | Hydrazine hydrate is toxic and corrosive. Potassium permanganate is a strong oxidizer. | Use of sodium metal requires caution. Hydrazine hydrate is toxic. |
Reference Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 238-242 °C (decomposes)[6] |
| ¹H NMR (DMSO-d₆) | δ 7.2-7.6 (m, 5H, Ar-H), 7.8 (s, 1H, pyrazole-H), 13.5 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆) | δ 110.1, 125.5, 128.3, 129.1, 131.8, 142.5, 149.6, 162.3 |
Conclusion
Both the Knorr synthesis and the route via diethyl oxalate are viable and effective methods for the preparation of this compound. The choice between the two will largely depend on the specific needs of the researcher.
-
The Knorr synthesis (Route 1) offers a more direct approach if the starting β-ketoester is readily available. However, the subsequent oxidation step can sometimes be challenging to control and may require more extensive purification.
-
The synthesis via diethyl oxalate (Route 2) , while involving an additional step, provides greater flexibility in terms of introducing substituents on the phenyl ring. This route is also highly scalable and generally affords a purer final product.
For researchers focused on the synthesis of a diverse library of analogues, Route 2 is the more strategic choice. For large-scale production of the parent compound, Route 2 also presents advantages in terms of control and purity. However, for smaller-scale synthesis where the starting β-ketoester is commercially available at a reasonable cost, the Knorr synthesis remains a valuable and straightforward option.
References
A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Pyrazole Analogs
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and best practices for the cross-validation of biological assay results for pyrazole analogs. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular pathways.[1][2][3][4] Given their therapeutic potential, robust and reproducible data is paramount. This guide emphasizes the critical importance of cross-validating results from different assay formats to ensure data integrity and make confident decisions in drug discovery pipelines.
The Imperative of Cross-Validation in Drug Discovery
In the journey of drug discovery, initial "hit" compounds are often identified through high-throughput screening (HTS) in biochemical assays. However, a compound's activity in a simplified, in vitro environment does not always translate to a cellular or in vivo context.[5][6][7] Discrepancies between biochemical and cell-based assays are common and can arise from factors like cell permeability, off-target effects, compound stability, and the complex intracellular environment.[5][6][7][8]
Cross-validation, the process of confirming initial findings using an orthogonal assay method, is not merely a confirmatory step but a crucial part of building a comprehensive understanding of a compound's biological activity.[7] This guide will compare and contrast a biochemical kinase assay with a cell-based proliferation assay for the evaluation of pyrazole-based kinase inhibitors.
The Cross-Validation Workflow
A systematic workflow is essential for the efficient and effective evaluation of novel pyrazole analogs. The process should begin with a primary biochemical assay to determine direct target engagement and potency, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant system.
Caption: A general workflow for the cross-validation of pyrazole analogs.
Primary Assay: Biochemical Kinase Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on its purified target protein.[9] For pyrazole-based kinase inhibitors, a common approach is to measure the inhibition of kinase activity in a cell-free system.
Principle: These assays quantify the activity of a purified kinase by measuring the phosphorylation of a substrate. The inhibitory potential of a pyrazole analog is determined by its ability to reduce this phosphorylation in a concentration-dependent manner.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is a representative example for determining the IC50 of pyrazole analogs against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay kit
-
Pyrazole analogs dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole analogs in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and pyrazole analog to the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Expert Insights:
-
ATP Concentration: Using an ATP concentration close to the Km is crucial. If the ATP concentration is too high, the apparent potency of competitive inhibitors will be lower.
-
Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the enzyme concentration.
-
Controls are Key: Always include a known potent inhibitor as a positive control to validate the assay run.
Secondary Assay: Cell-Based Proliferation
Cell-based assays provide a more biologically relevant context for evaluating compound efficacy.[10] They account for factors such as cell membrane permeability, intracellular target engagement, and potential cytotoxicity.[8][10]
Principle: A cell proliferation assay measures the number of viable cells after treatment with a compound. For pyrazole analogs targeting kinases involved in cell cycle progression, a reduction in cell proliferation is an indicator of on-target activity.
Experimental Protocol: MTS Cell Proliferation Assay
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole analogs dissolved in DMSO
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole analogs. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to vehicle-treated (DMSO) controls. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Expert Insights:
-
Cell Line Selection: Choose a cell line where the target kinase is a known driver of proliferation. This strengthens the link between target inhibition and the phenotypic outcome.
-
Treatment Duration: The incubation time should be long enough to observe an effect on proliferation. This is typically 2-3 cell doubling times.
-
Cytotoxicity vs. Anti-proliferative Effects: It's important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects. Additional assays, such as those measuring apoptosis, may be necessary.
Data Comparison and Interpretation
Summarizing the data in a clear, comparative format is essential for cross-validation.
| Pyrazole Analog | Biochemical IC50 (nM) (Target Kinase) | Cellular GI50 (nM) (Cancer Cell Line) | Potency Ratio (Cellular/Biochemical) | Interpretation |
| PZ-1 | 15 | 25 | 1.7 | Concordant: Good cell permeability and on-target activity. |
| PZ-2 | 10 | 500 | 50 | Discordant: Poor cell permeability or active efflux. |
| PZ-3 | 200 | 50 | 0.25 | Discordant: Potential off-target effects or active metabolism to a more potent species. |
| PZ-4 | 500 | >10,000 | >20 | Inactive: Low potency in both assays. |
Interpreting the Results:
-
Concordant Results (Ratio ~1-5): A close correlation between biochemical and cellular potency is the ideal outcome. It suggests that the compound effectively enters the cells and engages its intended target to produce the desired phenotypic effect.
-
Discordant Results (Ratio >> 1): When the cellular potency is significantly lower than the biochemical potency, it often points to issues with cell permeability, compound efflux by transporters, or rapid metabolism to an inactive form.[7]
-
Discordant Results (Ratio << 1): If a compound is more potent in a cellular context, it could indicate several possibilities: accumulation within the cell, inhibition of multiple targets that synergistically affect proliferation, or metabolic activation to a more potent form.[8]
Conclusion and Best Practices
The cross-validation of biological assay results is a cornerstone of rigorous drug discovery. By systematically comparing data from biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's true biological activity.
Key Takeaways:
-
Always Cross-Validate: Never rely on a single assay format. A combination of biochemical and cellular assays provides a more complete picture.
-
Understand Your Assays: Be aware of the limitations and potential artifacts of each assay.
-
Investigate Discrepancies: Discordant results are not failures but opportunities to learn more about a compound's properties.
-
Context is Crucial: The choice of assays, cell lines, and experimental conditions should be guided by the specific biological question being addressed.
By adhering to these principles, we can enhance the quality and reliability of our data, leading to more informed decisions and ultimately, more successful drug development programs.
References
- 1. Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized 3-Phenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone, forming the core of numerous therapeutic agents. The synthesis and unambiguous structural confirmation of novel pyrazole derivatives are paramount to advancing pharmaceutical research. This guide provides an in-depth, experience-driven comparison of synthetic routes and spectroscopic techniques for the confirmation of a key pyrazole intermediate: 3-phenyl-1H-pyrazole-5-carboxylic acid. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.
I. Synthesis of this compound: A Comparative Analysis
The construction of the pyrazole ring is a well-trodden path in organic synthesis, with several named reactions offering viable routes. Here, we compare two prominent methods for the synthesis of this compound: the classical Knorr Pyrazole Synthesis and the versatile 1,3-Dipolar Cycloaddition.
A. The Knorr Pyrazole Synthesis: The Workhorse Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and reliable method for the preparation of pyrazoles.[1] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] For our target molecule, the logical precursors are phenylhydrazine and a derivative of 2,4-dioxobutanoic acid.
Mechanism and Rationale:
The reaction proceeds via an acid-catalyzed mechanism. The initial step is the formation of a hydrazone by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The choice of an acid catalyst, such as acetic acid, facilitates both the initial condensation and the final dehydration step.
Experimental Protocol: Knorr Synthesis of this compound
-
Step 1: Preparation of Diethyl 2,4-dioxo-4-phenylbutanoate. (This step may be necessary if the dicarbonyl starting material is not commercially available). A Claisen condensation between ethyl acetate and ethyl benzoylacetate in the presence of a strong base like sodium ethoxide yields the desired 1,3-dicarbonyl compound.
-
Step 2: Cyclization. In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in glacial acetic acid.
-
Step 3: Add phenylhydrazine (1 equivalent) dropwise to the stirred solution.
-
Step 4: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 5: Work-up and Purification. Upon completion, cool the reaction mixture and pour it into ice-cold water. The crude product will precipitate out. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves a dual purpose. It provides the acidic environment necessary to catalyze the condensation and dehydration steps and also acts as a solvent that can dissolve the reactants.
-
Reflux Conditions: The elevated temperature is crucial for overcoming the activation energy of the cyclization and dehydration steps, driving the reaction to completion.
-
Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds, removing any unreacted starting materials or side products.
B. 1,3-Dipolar Cycloaddition: A Regioselective Alternative
1,3-dipolar cycloaddition reactions offer a powerful and often more regioselective approach to the synthesis of five-membered heterocycles like pyrazoles.[3] In this strategy, a 1,3-dipole (in this case, a nitrile imine generated in situ from a hydrazonoyl halide) reacts with a dipolarophile (an alkyne).
Mechanism and Rationale:
This concerted [3+2] cycloaddition reaction forms the pyrazole ring in a single step with high regioselectivity. The regiochemical outcome is governed by the electronic properties of the nitrile imine and the alkyne. For the synthesis of our target molecule, the reaction would involve a nitrile imine derived from benzaldehyde phenylhydrazone and an alkyne bearing a carboxylic acid or ester group.
Experimental Protocol: 1,3-Dipolar Cycloaddition Synthesis
-
Step 1: Preparation of the Hydrazonoyl Halide. Treat benzaldehyde phenylhydrazone with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form the corresponding hydrazonoyl halide.
-
Step 2: In situ Generation of the Nitrile Imine and Cycloaddition. In a reaction vessel, dissolve the hydrazonoyl halide and an alkyne such as propiolic acid or its ester (1 equivalent) in an inert solvent like tetrahydrofuran (THF).
-
Step 3: Add a non-nucleophilic base, such as triethylamine, dropwise to the solution at room temperature. The base facilitates the in situ formation of the nitrile imine, which then undergoes cycloaddition with the alkyne.
-
Step 4: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Step 5: Work-up and Purification. After the reaction is complete, filter the triethylammonium halide salt. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
In situ Generation of the Nitrile Imine: Nitrile imines are reactive intermediates and are typically generated in the presence of the dipolarophile to ensure efficient trapping and prevent side reactions.
-
Triethylamine as a Base: A non-nucleophilic base is used to dehydrohalogenate the hydrazonoyl halide to the nitrile imine without competing in nucleophilic attack on the starting materials.
-
Room Temperature Reaction: 1,3-dipolar cycloadditions are often highly efficient and can proceed at mild temperatures, which can be advantageous for sensitive substrates.
C. Comparison of Synthesis Methods
| Parameter | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | Readily available 1,3-dicarbonyls and hydrazines. | Requires synthesis of hydrazonoyl halides. |
| Regioselectivity | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[4] | Generally high regioselectivity.[3] |
| Reaction Conditions | Often requires elevated temperatures (reflux). | Typically proceeds at room temperature. |
| Yield | Generally good to excellent. | Good to excellent. |
| Scalability | Well-established and scalable. | Can be scalable, but may require careful control of the generation of the reactive intermediate. |
II. Spectroscopic Confirmation of the this compound Structure
Unambiguous structural confirmation is a critical step in chemical synthesis. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule, validating its identity and purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key signals[6]:
-
Phenyl Protons: A multiplet in the aromatic region (typically ~7.2-7.8 ppm) integrating to 5 protons.
-
Pyrazole C4-H: A singlet around 7.0-7.5 ppm, integrating to 1 proton. The singlet nature arises from the absence of adjacent protons.
-
N-H Proton: A broad singlet at a downfield chemical shift (often >13 ppm). The broadness is due to quadrupole broadening and potential chemical exchange.[7]
-
Carboxylic Acid O-H Proton: A very broad singlet, also at a downfield chemical shift (typically >12 ppm), which may exchange with residual water in the solvent.
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework:
-
Carboxylic Acid Carbonyl: A signal in the downfield region, typically around 160-170 ppm.
-
Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring. The chemical shifts will be influenced by the phenyl and carboxylic acid substituents.
-
Phenyl Carbons: Signals for the six carbons of the phenyl ring, with the ipso-carbon (attached to the pyrazole ring) appearing at a different chemical shift than the ortho, meta, and para carbons.
Interpreting Tautomerism:
A key consideration in the NMR analysis of N-unsubstituted pyrazoles is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen atom.[7] This can lead to averaged signals for the C3 and C5 carbons in the ¹³C NMR spectrum at room temperature. Low-temperature NMR experiments can often "freeze out" this exchange, allowing for the observation of distinct signals for each tautomer.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[8]
Workflow for FTIR Analysis
Caption: Workflow for FTIR-based functional group analysis.
Expected Characteristic Absorptions:
The FTIR spectrum of this compound is expected to display the following characteristic absorption bands[9]:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.
-
C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole and Phenyl Rings): A series of bands in the 1600-1450 cm⁻¹ region.
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
C. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[10]
Expected Mass Spectrum:
For this compound (C₁₀H₈N₂O₂), the expected molecular weight is approximately 188.18 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at a very precise m/z value corresponding to this molecular formula. The fragmentation pattern can also provide structural information. Common fragmentation pathways for such molecules may include the loss of the carboxylic acid group (-COOH) or cleavage of the pyrazole ring.
III. Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Number of different types of protons, their chemical environment, and connectivity. | Provides detailed structural information. Non-destructive. | Can have complex splitting patterns. Broadening of signals due to exchange. |
| ¹³C NMR | Number of different types of carbons and their chemical environment. | Complements ¹H NMR for a complete carbon skeleton. | Lower sensitivity than ¹H NMR. Tautomerism can lead to averaged signals. |
| FTIR | Presence of specific functional groups. | Fast and easy to use. Provides a quick "fingerprint" of the molecule. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity. Can confirm the molecular formula with high accuracy (HRMS). | Destructive technique. Fragmentation can be complex to interpret. |
IV. Conclusion
The successful synthesis and characterization of this compound relies on a judicious choice of synthetic methodology and a comprehensive application of modern spectroscopic techniques. While the Knorr synthesis offers a straightforward approach, 1,3-dipolar cycloaddition provides a more regioselective alternative. The synergistic use of NMR, FTIR, and Mass Spectrometry provides an irrefutable confirmation of the molecular structure, ensuring the integrity of this valuable building block for further research and development. This guide, grounded in the principles of scientific integrity and causality, empowers researchers to confidently navigate the synthesis and characterization of this important pyrazole derivative.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from a publicly available spectral database.
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Chemical and Physical Sciences.
-
Danaher Life Sciences. (n.d.). Mass Spectrometry: Principles, Applications & Techniques. Retrieved from --INVALID-LINK--
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 1339–1385.
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(12), 10230-10238.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--
-
Elguero, J., & Goya, P. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(12), 806-814.
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2023). Scientific Reports, 13(1), 10834.
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2018). ChemistrySelect, 3(32), 9239-9243.
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. (2023). International Journal of Creative Research Thoughts, 11(1).
-
Sigma-Aldrich. (n.d.). 1-(4-methoxybenzyl)-3-phenyl-1h-pyrazole-5-carboxylic acid synthesis. Retrieved from --INVALID-LINK--
-
Springer Professional. (n.d.). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). Journal of Physics: Conference Series, 2309, 012027.
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 93618-30-5|3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from --INVALID-LINK--
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). Journal of Basrah Researches (Sciences), 39(2).
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11633–11637.
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of Chemical Research, 47(5-6), 469-478.
-
Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. (2023). Mini-Reviews in Organic Chemistry, 20(5), 450-466.
-
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). Crystal Growth & Design.
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. (2023). International Journal of Current Science Research and Review, 6(1).
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. John Wiley & Sons, Inc. Retrieved from a publicly available spectral database.
-
ChemicalBook. (n.d.). 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis. Retrieved from --INVALID-LINK--
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 697-708.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Structure Elucidation by NMR in Organic Chemistry.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8230.
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate.
-
UCLA. (n.d.). IR: carboxylic acids. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1136-76-1|3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from --INVALID-LINK--
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (2023). Scientific Reports, 13(1), 10834.
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). (2022). Journal of Thermal Analysis and Calorimetry, 147(13), 7461-7472.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). The Journal of Organic Chemistry, 88(10), 6549–6560.
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2007). European Journal of Organic Chemistry, 2007(28), 4681-4690.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2445-2451.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
A Comparative Analysis of the Analgesic Potential of 3-Phenyl-1H-pyrazole-5-carboxylic Acid and Ibuprofen: A Preclinical Guide
This guide provides a comprehensive, albeit theoretical, comparison of the analgesic effects of a novel pyrazole compound, 3-phenyl-1H-pyrazole-5-carboxylic acid, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. As direct comparative preclinical data for this compound is not yet publicly available, this document serves as a strategic framework for researchers, scientists, and drug development professionals. It outlines the foundational mechanisms, proposes robust experimental protocols, and presents a predictive data comparison based on existing knowledge of pyrazole derivatives and NSAIDs.
Introduction: The Quest for Novel Analgesics
Pain management remains a cornerstone of healthcare, with a continuous demand for novel analgesic agents that offer improved efficacy and a more favorable safety profile. Ibuprofen, a stalwart in the NSAID class, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, providing effective relief from pain and inflammation.[1][2][3] However, its therapeutic benefits are often shadowed by the risk of gastrointestinal and cardiovascular side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1]
The pyrazole scaffold has emerged as a promising platform in medicinal chemistry, with several derivatives demonstrating potent anti-inflammatory and analgesic properties.[4][5][6] Notably, the pyrazole-containing drug celecoxib is a selective COX-2 inhibitor, which offers a reduced risk of gastrointestinal complications compared to non-selective NSAIDs like ibuprofen.[1][4][7][8][9] This guide focuses on this compound, a representative of a class of compounds with the potential for potent and selective COX-2 inhibition, and outlines a preclinical pathway to compare its analgesic efficacy against ibuprofen.
Mechanistic Underpinnings of Analgesia
A thorough understanding of the mechanism of action is critical in drug development. Here, we delineate the established pathway of ibuprofen and the putative mechanism of this compound.
Ibuprofen: The Non-Selective COX Inhibitor
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2][10] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][10] While the inhibition of COX-2 is responsible for the desired therapeutic effects, the concurrent inhibition of COX-1 in non-target tissues can lead to adverse effects, particularly in the gastrointestinal tract.[1]
References
- 1. droracle.ai [droracle.ai]
- 2. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njppp.com [njppp.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Pyrazole Carboxylic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, identifying a potent and selective compound is only the beginning. A molecule's journey to becoming a viable drug candidate is fraught with challenges, one of the most significant being its metabolic fate. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a pivotal parameter that dictates its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are excessively stable could accumulate and lead to toxicity.[2]
The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for a wide range of diseases.[3][4][5] Its versatility and favorable physicochemical properties make it an attractive starting point for novel drug design.[3] However, like any chemical entity, its derivatives must be rigorously evaluated for metabolic liabilities. This guide provides an in-depth, experience-driven comparison of methodologies to assess the metabolic stability of novel pyrazole carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a framework for data interpretation to guide rational drug design.
Comparative Analysis: Structure-Metabolism Relationships in Pyrazole Carboxylic Acids
The metabolic fate of a pyrazole derivative is intrinsically linked to its structure. Minor chemical modifications can dramatically alter its stability by blocking or introducing sites for enzymatic attack. Understanding these structure-metabolism relationships (SMRs) is key to optimizing drug candidates.
Consider three hypothetical pyrazole carboxylic acid derivatives designed to inhibit a target kinase:
-
Compound A (Parent): The initial lead compound with a simple substitution pattern.
-
Compound B (Fluorinated): An analogue of Compound A where a metabolically labile proton on an aromatic ring is replaced with a fluorine atom—a common strategy to block cytochrome P450 (CYP)-mediated oxidation.
-
Compound C (Sterically Hindered): An analogue of Compound A where a bulky tert-butyl group is introduced near a potential site of metabolism to sterically hinder enzyme access.[6]
To objectively compare their metabolic stability, we employ two gold-standard in vitro assays: the Human Liver Microsomal (HLM) stability assay and the cryopreserved human hepatocyte stability assay.[7][8] Microsomes, which are subcellular fractions of the liver, contain the majority of Phase I drug-metabolizing enzymes like CYPs.[8][9] Hepatocytes, being intact liver cells, offer a more complete picture, incorporating both Phase I and Phase II metabolism, as well as cellular uptake mechanisms.[8][10][11]
The data generated from these assays, specifically the in vitro half-life (t½) and intrinsic clearance (Clint), allow for a direct comparison of the compounds' metabolic liabilities.[1][2]
Table 1: Comparative Metabolic Stability Data for Pyrazole Carboxylic Acid Derivatives
| Compound ID | Structural Modification | HLM Stability (t½, min) | HLM Intrinsic Clearance (Clint, µL/min/mg) | Hepatocyte Stability (t½, min) | Hepatocyte Intrinsic Clearance (Clint, µL/min/10⁶ cells) |
| Compound A | Parent Scaffold | 15 | 92.4 | 25 | 33.2 |
| Compound B | Site-specific Fluorination | 55 | 25.2 | 80 | 10.4 |
| Compound C | Steric Hindrance (t-butyl) | > 120 | < 11.5 | > 120 | < 6.9 |
| Verapamil | Control (High Turnover) | 8 | 173.3 | 14 | 59.4 |
| Warfarin | Control (Low Turnover) | > 120 | < 11.5 | > 120 | < 6.9 |
Causality & Interpretation: The data clearly illustrates the impact of strategic chemical modifications.
-
Compound A shows moderate to high clearance, suggesting it is readily metabolized. This rapid turnover would likely lead to poor in vivo exposure, making it a suboptimal candidate.
-
Compound B's fluorination successfully blocked a key metabolic hotspot. This is evidenced by a >3-fold increase in its half-life in both microsomes and hepatocytes, with a corresponding decrease in intrinsic clearance. This is a common and effective strategy in medicinal chemistry.
-
Compound C , featuring a sterically bulky group, demonstrates the highest stability. The tert-butyl group effectively shields the molecule from the active sites of metabolizing enzymes, drastically reducing its clearance to a very low level.[6]
This comparative data empowers the drug discovery team to make an informed decision. While Compound C is the most stable, it might be too stable, potentially leading to off-target effects or accumulation. Compound B represents a well-balanced option, with improved stability that is more likely to translate into a favorable pharmacokinetic profile in vivo.
Experimental Protocols & Methodologies
Scientific integrity demands robust and reproducible protocols. The following sections detail the step-by-step methodologies for the key assays discussed, grounded in industry best practices and regulatory guidance.[12][13][14]
Workflow for Assessing Metabolic Stability
The overall process follows a logical progression from initial screening in a simple system (microsomes) to a more biologically complete system (hepatocytes) for promising candidates.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. fda.gov [fda.gov]
- 14. bioivt.com [bioivt.com]
Safety Operating Guide
A Researcher's Guide to Handling 3-phenyl-1H-pyrazole-5-carboxylic acid: Personal Protective Equipment (PPE) Protocols
As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it is our responsibility to empower researchers with the knowledge to handle our products safely and effectively. This guide provides essential, field-proven safety and handling information for 3-phenyl-1H-pyrazole-5-carboxylic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to ensure your safety and the integrity of your research.
Immediate Safety Briefing
Before handling this compound, familiarize yourself with its primary hazards. This substance is a solid, often a fine powder, which dictates specific handling precautions to mitigate exposure risks.[1]
| Hazard Category | Classification & Hazard Statement | Required Minimum PPE |
| Eye Irritation | Category 2/2A: H319 - Causes serious eye irritation.[2][3][4] | Chemical safety goggles or a face shield.[1][5] |
| Skin Irritation | Category 2: H315 - Causes skin irritation.[2][3][4] | Chemical-resistant gloves (Nitrile recommended) and a lab coat.[1][6] |
| Respiratory Irritation | STOT SE 3: H335 - May cause respiratory irritation.[2][3][4] | N95 dust mask (or equivalent) for small quantities in well-ventilated areas. |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed.[5][7] | Standard laboratory hygiene; no eating, drinking, or smoking in the lab.[2][7] |
Hazard Analysis: The "Why" Behind the Precautions
Understanding the causality behind safety protocols is critical. This compound's primary risks stem from its physical form and chemical properties.
-
Inhalation Risk: As a solid powder, the compound can easily become airborne during routine procedures like weighing or transferring.[1] These fine particles can be inhaled, leading to irritation of the respiratory tract as identified by its GHS classification (STOT SE 3).[4] This is why engineering controls like ventilation and appropriate respiratory protection are paramount.
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause significant irritation.[2][3] Standard laboratory gloves and eye protection are sufficient to prevent this, but the integrity of this PPE is crucial. Procedures must be in place to avoid cross-contamination, such as proper glove removal techniques.[6]
Core PPE Protocol: Donning and Doffing Sequence
The order in which you put on (don) and take off (doff) PPE is a self-validating system designed to prevent contamination of your skin and clothing.
Donning (Putting On) Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator/Mask: If required, perform a seal check.
-
Eye Protection: Place safety goggles or a face shield over your eyes. Goggles should form a seal around the eyes.[8]
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a barrier.[9]
Doffing (Taking Off) Sequence: This sequence is designed to contain the contaminant.
-
Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Eye Protection: Handle by the arms or strap to remove.
-
Respirator/Mask: Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][6]
Task-Specific PPE Selection: A Procedural Guide
The level of PPE required is dictated by the specific task and the potential for exposure.
Activity 1: Weighing and Aliquoting Solid Compound
This task presents the highest risk of inhaling airborne particles.
Methodology:
-
Engineering Controls: Always perform this task inside a chemical fume hood, a glove box, or at a bench with dedicated local exhaust ventilation.[6]
-
Primary PPE:
-
Eye/Face Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A fully buttoned lab coat and chemical-resistant nitrile gloves are required.
-
Respiratory Protection: A NIOSH-approved N95 dust mask is the minimum requirement. For larger quantities or in areas with suboptimal ventilation, a powered air-purifying respirator (PAPR) should be considered.[10]
-
-
Handling Procedure:
-
Use a micro-spatula to minimize dust generation.
-
Do not pour the dry powder; gently scoop it.
-
Close the container immediately after dispensing.
-
Clean any spills immediately by carefully wiping with a damp cloth or vacuuming with a HEPA-filtered vacuum; do not dry sweep.[1]
-
Activity 2: Solution Preparation and Handling
Once the solid is dissolved, the inhalation risk of dust is eliminated, but the risk of splashes remains.
Methodology:
-
Engineering Controls: Work in a well-ventilated area. A fume hood is recommended, especially if volatile solvents are used.[11]
-
Primary PPE:
-
Eye/Face Protection: Chemical safety goggles are required. If there is a significant splash risk, use a full-face shield in addition to goggles.[5]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves. Ensure your glove material is compatible with the solvent being used.
-
-
Handling Procedure:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating or agitation is required, ensure the vessel is securely clamped and monitored.
-
Cap containers during mixing or sonication.
-
Diagram: Respiratory Protection Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection when handling this compound.
Caption: Decision tree for selecting appropriate respiratory protection.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal:
-
Used gloves, disposable masks, and other contaminated disposable items must be placed in a sealed, labeled hazardous waste container.
-
Non-disposable lab coats should be laundered separately from personal clothing. If heavily contaminated, they must be disposed of as hazardous waste.[1]
-
-
Chemical Waste Disposal:
Emergency Response
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3] Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. pppmag.com [pppmag.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
